molecular formula C8H5BrN2O2 B1459324 3-Bromo-1H-indazole-4-carboxylic acid CAS No. 1363382-97-1

3-Bromo-1H-indazole-4-carboxylic acid

Cat. No.: B1459324
CAS No.: 1363382-97-1
M. Wt: 241.04 g/mol
InChI Key: UUEIWFJZEABBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-indazole-4-carboxylic acid (CAS 1363382-97-1) is a high-purity heterocyclic building block exclusively for research and development applications . With a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry . It is particularly valuable in the development of novel bioactive molecules, where its indazole core is utilized to enhance binding affinity and selectivity in drug candidates . Researchers employ this compound primarily in the synthesis of complex heterocyclic compounds and as a key precursor in the development of inhibitors targeting specific enzymes or receptors, aiding in the treatment of diseases like cancer and inflammatory disorders . This product is offered with a purity of 95% and is accompanied by analytical documentation to ensure quality and consistency in your experiments . For Research Use Only. Not for human or other use.

Properties

IUPAC Name

3-bromo-2H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEIWFJZEABBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3-Bromo-1H-indazole-4-carboxylic Acid: Properties, Synthesis, and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] This guide provides an in-depth technical overview of 3-Bromo-1H-indazole-4-carboxylic acid, a strategically functionalized building block designed for synthetic versatility. While less common than its isomer, 3-bromo-1H-indazole-5-carboxylic acid, the 3,4-substitution pattern offers unique steric and electronic properties for library synthesis and lead optimization. This document details the compound's predicted physicochemical properties, outlines plausible synthetic strategies, explores its key chemical reactions, and discusses its application in the context of drug discovery workflows. All protocols and claims are grounded in established chemical principles and supported by data from closely related analogues.

The Indazole Scaffold: A Pillar of Medicinal Chemistry

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. This arrangement confers a unique set of properties that are highly advantageous for drug design:

  • Structural Rigidity: The fused ring system provides a defined and rigid conformation, which can lead to higher-affinity binding with biological targets.

  • Hydrogen Bonding: The pyrazole N-H group is an excellent hydrogen bond donor, frequently observed interacting with the hinge region of protein kinases.

  • Tunable Electronics: The aromatic system can be readily functionalized at multiple positions (C3, C4, C5, C6, C7, N1, N2) to modulate electronic properties, solubility, and metabolic stability.

A vast number of indazole derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The subject of this guide, 3-Bromo-1H-indazole-4-carboxylic acid, is a trifunctional scaffold, presenting orthogonal chemical handles for systematic structural elaboration.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its constituent parts and data from analogues like 1H-indazole-4-carboxylic acid (CAS 677306-38-6)[3] and other bromoindazole derivatives.

2.1. Physicochemical Properties

The key physicochemical properties are summarized in the table below. The presence of the bromine atom significantly increases the molecular weight and is expected to influence lipophilicity. The carboxylic acid group dictates its acidic nature and provides a handle for salt formation to improve aqueous solubility.

PropertyValue / Predicted ValueRationale / Source
CAS Number Not widely assigned; an isomer has CAS 885521-80-2.[4][5]Based on supplier data for a positional isomer.
Molecular Formula C₈H₅BrN₂O₂Calculated from structure.
Molecular Weight 241.04 g/mol Calculated from formula.[5]
Appearance Predicted: Off-white to yellow solid.Based on the appearance of the parent compound, 1H-indazole-4-carboxylic acid.[3]
Melting Point Predicted: >250 °CCarboxylic acids of indazoles are typically high-melting crystalline solids.[6]
pKa Predicted: 3.5 - 4.5The carboxylic acid pKa is expected to be similar to benzoic acid, slightly influenced by the electron-withdrawing nature of the fused indazole ring.
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, MeOH); sparingly soluble in water.Typical for heterocyclic carboxylic acids.
2.2. Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The expected NMR and IR features are detailed below.

SpectroscopyPredicted Chemical Shifts (δ) / Frequencies (cm⁻¹)Interpretation
¹H NMR δ 13.0-14.0 (s, 1H, N-H)δ 12.0-13.0 (s, 1H, COOH)δ 7.5-8.5 (m, 3H, Ar-H)The N-H and carboxylic acid protons are expected to be broad singlets and highly deshielded. The aromatic protons on the benzene ring will appear in the typical aromatic region.[7][8] The exact shifts and coupling patterns will depend on the specific isomer.
¹³C NMR δ 165-175 (C=O)δ 110-150 (Ar-C)The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the bromine (C3) will be shielded relative to an unsubstituted carbon but its exact shift is difficult to predict without experimental data.
IR Spectroscopy 3200-2500 cm⁻¹ (broad, O-H)3100-3000 cm⁻¹ (N-H)1720-1680 cm⁻¹ (s, C=O)A very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. A sharp, strong carbonyl (C=O) stretch is also a key diagnostic peak.[9]
Synthetic Strategies

The synthesis of 3-Bromo-1H-indazole-4-carboxylic acid can be approached from two primary directions: late-stage bromination of a pre-formed indazole core or construction of the indazole ring from a suitably substituted precursor.

3.1. Retrosynthetic Analysis

A logical retrosynthetic analysis suggests two plausible routes, as illustrated below. Route A relies on the regioselective bromination of 1H-indazole-4-carboxylic acid. Route B involves forming the indazole ring from a brominated anthranilic acid derivative, a common strategy in heterocyclic chemistry.[10][11]

G cluster_A Route A: Late-Stage Bromination cluster_B Route B: Ring Construction Target 3-Bromo-1H-indazole-4-carboxylic acid Start_A 1H-Indazole-4-carboxylic acid Reagent_A Electrophilic Bromination (NBS, Br₂) Start_A->Reagent_A Reagent_A->Target C-H Activation Start_B Substituted 2-aminobenzonitrile or 2-hydrazinylbenzoate Reagent_B Diazotization & Cyclization Start_B->Reagent_B Reagent_B->Target Ring Formation

Caption: Divergent synthetic strategies for 3-Bromo-1H-indazole-4-carboxylic acid.

3.2. Field-Proven Protocol: Electrophilic Bromination (Route A)

Electrophilic bromination at the C3 position of the indazole ring is a well-established transformation.[12][13] The C3 position is electronically activated and often the most susceptible to electrophilic attack. The following protocol is adapted from procedures for similar indazole systems and represents a robust starting point for optimization.

Objective: To synthesize 3-Bromo-1H-indazole-4-carboxylic acid from 1H-indazole-4-carboxylic acid.

Materials:

  • 1H-Indazole-4-carboxylic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Glacial Acetic Acid or DMF (as solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1H-indazole-4-carboxylic acid (1.0 eq).

  • Dissolution: Add a suitable solvent like glacial acetic acid or DMF (approx. 10-20 mL per gram of starting material) and stir until the solid is fully dissolved. Gentle heating may be required.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Insight: Portion-wise addition of NBS at low temperature is crucial to control the reaction exotherm and minimize the formation of dibrominated or other side products. NBS is often preferred over elemental bromine for its ease of handling and higher selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice water (approx. 10 volumes). This will precipitate the crude product.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid precipitate by vacuum filtration.

  • Purification: Wash the filter cake sequentially with cold water and a minimal amount of cold ether or hexanes to remove residual succinimide. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

  • Validation: The final product's identity and purity should be confirmed by ¹H NMR, LC-MS, and melting point analysis.

Chemical Reactivity and Synthetic Utility

The value of 3-Bromo-1H-indazole-4-carboxylic acid lies in its ability to undergo a wide range of transformations at its three distinct functional sites: the carboxylic acid, the C3-bromo position, and the indazole N-H group.

G cluster_COOH Carboxylic Acid Reactions cluster_Br C3-Bromo Reactions cluster_NH N-H Reactions Core 3-Bromo-1H-indazole- 4-carboxylic acid Amide Amide Coupling (R-NH₂) Core->Amide EDC, HOBt Ester Esterification (R-OH) Core->Ester H⁺, heat Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd(0), Base Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd(0), Cu(I) Buchwald Buchwald-Hartwig (R-NH₂) Core->Buchwald Pd(0), Base Alkylation N-Alkylation (R-X) Core->Alkylation Base (e.g., K₂CO₃)

Caption: Key reaction pathways for synthetic elaboration.

4.1. Reactions at the Carboxylic Acid: Amide Coupling

Amide bond formation is arguably the most common reaction in medicinal chemistry.[14][15] The carboxylic acid at the C4 position is readily converted to amides, providing a primary vector for exploring structure-activity relationships (SAR).

Protocol: Standard EDC/HOBt Amide Coupling

  • Activation: Dissolve 3-Bromo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes.

    • Causality Insight: The reaction of the carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization if chiral centers are present) and reacts cleanly with the amine.[9]

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.

  • Workup & Purification: Dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude amide is typically purified by flash column chromatography.

4.2. Reactions at the C3-Bromo Position: Palladium-Catalyzed Cross-Coupling

The C3-bromo substituent is the molecule's gateway to immense structural diversity via palladium-catalyzed cross-coupling reactions.[16][17][18] This allows for the strategic installation of aryl, heteroaryl, alkyl, and alkynyl groups.

  • Suzuki-Miyaura Coupling: Reacting with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) is a powerful method for forming C(sp²)-C(sp²) bonds.[19][20] This is ideal for introducing substituted phenyl or heteroaryl rings to explore new binding pockets.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst introduces rigid alkynyl linkers, which can be used to probe deep channels in a protein active site or serve as precursors for further transformations.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide variety of amines, providing access to 3-aminoindazole derivatives which are themselves valuable pharmacophores.

Application in Drug Discovery: A Kinase Inhibitor Paradigm

3-Bromo-1H-indazole-4-carboxylic acid is an ideal starting point for a kinase inhibitor discovery program. The indazole N-H can act as a hinge-binding element, while the C3 and C4 positions allow for vectoral expansion into the solvent-exposed region and other pockets of the ATP-binding site.

G cluster_workflow Drug Discovery Workflow cluster_target Kinase Target Interaction Start Scaffold: 3-Bromo-1H-indazole- 4-carboxylic acid Step1 Amide Coupling at C4 (R¹-NH₂) Start->Step1 Intermediate Intermediate Library A Step1->Intermediate Step2 Suzuki Coupling at C3 (R²-B(OH)₂) Intermediate->Step2 Final Final Candidate Library (Diverse R¹ and R²) Step2->Final Kinase Kinase ATP Pocket Final->Kinase Binds Hinge Hinge Region Kinase->Hinge Indazole N-H interacts with Solvent Solvent Front Kinase->Solvent R¹ and R² groups project towards

Caption: Workflow from scaffold to targeted kinase inhibitor library.

A typical workflow would involve:

  • Library Synthesis: Create an initial library by reacting the C4-carboxylic acid with a diverse set of amines (R¹).

  • Screening: Screen this library for initial hits against a target kinase.

  • Lead Optimization: For active compounds, utilize the C3-bromo position to introduce a second diversity element (R²) via Suzuki coupling to improve potency and selectivity.

  • SAR Expansion: Further refine the structure by exploring different N1-alkyl groups to block the hydrogen bond donor and probe alternative binding modes.

Conclusion

3-Bromo-1H-indazole-4-carboxylic acid represents a high-potential, synthetically tractable building block for medicinal chemists and drug discovery scientists. Its trifunctional nature provides a robust platform for the rapid generation of diverse chemical libraries. The well-understood reactivity of the carboxylic acid and aryl bromide functionalities allows for predictable and efficient synthetic planning. By leveraging established protocols for amide coupling and palladium-catalyzed cross-coupling, researchers can systematically explore the chemical space around the privileged indazole core, accelerating the journey from hit identification to lead optimization.

References
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2651. Available at: [Link]

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Table]. Retrieved from a publication on Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Available at: [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Ishimori, M., et al. (1991). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Chemical & Pharmaceutical Bulletin, 39(11), 3071-3073. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Chem-Impex. (n.d.). 1H-Indazole-4-carboxylic acid. Product Information. Available at: [Link]

  • Reagentia. (n.d.). 1H-Indazole-3-carboxylic acid, 4-bromo-, methyl ester. Product Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6524-6533. Available at: [Link]

  • Kumar, R., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(11), 4278-4296. Available at: [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2242-2245. Available at: [Link]

  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581-585. Available at: [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Dallinger, D., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Synthesis, 48(22), 3935-3946. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [PDF]. Available at: [Link]

  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. [Diagram]. Retrieved from a publication on the synthesis of indazole derivatives. Available at: [Link]

  • Newman, S. G., & Willis, M. C. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(20), 6734-6749. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem Compound Summary. Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5898-5906. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581-585. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Available at: [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-500. Available at: [Link]

  • Ghaffari, B., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 58(6), 631-640. Available at: [Link]

  • J&K Scientific. (n.d.). 4-Bromo-1H-indazole-3-carboxylic acid. Product Information. Available at: [Link]

  • Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. Available at: [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 3-Bromo-1H-indazole-4-carboxylic acid. It delves into the compound's core properties, synthesis, applications, and analytical characterization, providing the foundational knowledge necessary for its effective utilization in the laboratory and in the broader context of pharmaceutical innovation.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1] Compounds containing this structure are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The strategic functionalization of the indazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. 3-Bromo-1H-indazole-4-carboxylic acid is a key heterocyclic building block, valued for the orthogonal reactivity of its bromine and carboxylic acid functional groups. This dual functionality enables sequential, site-selective modifications, making it an invaluable intermediate in the synthesis of complex, biologically active molecules.[3]

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the bedrock of reproducible science. The Chemical Abstracts Service (CAS) number provides a unique and unambiguous identifier for a specific substance.

CAS Number: While several CAS numbers appear for related isomers, the specific registry number for 3-Bromo-1H-indazole-4-carboxylic acid has been cited as 1363382-97-1 .[4] It is crucial for researchers to verify the CAS number with their supplier to ensure they are working with the correct regioisomer, as properties and reactivity can differ significantly between isomers like the 3-bromo-5-carboxylic acid (CAS 885521-49-3) or the 5-bromo-3-carboxylic acid (CAS 1077-94-7)[5] derivatives.

A summary of the key physicochemical properties is provided below for quick reference.

PropertyValueSource
CAS Number 1363382-97-1[4]
Molecular Formula C₈H₅BrN₂O₂[4]
Molecular Weight 241.04 g/mol [4]
Appearance Typically an off-white to white powder/solid[6]
Melting Point >300 °C (for a related isomer)
Solubility Generally insoluble in water; soluble in organic solvents like DMSO and DMF[7]
SMILES O=C(O)c1cccc2c1c(Br)nn2N/A
InChI Key RWQMEUDBXGKAER-UHFFFAOYSA-N (for 3-bromo-1H-indazole-5-carboxylic acid)

Synthesis and Mechanistic Considerations

The synthesis of functionalized indazoles can be achieved through various routes.[8] A common and effective method for synthesizing bromo-indazole carboxylic acids involves the direct electrophilic bromination of the corresponding indazole carboxylic acid precursor.

Representative Synthetic Protocol: Electrophilic Bromination

This protocol is adapted from a standard procedure for the bromination of an indazole ring system.[9] The causality behind this choice of reagents is clear: glacial acetic acid serves as a polar protic solvent that can solubilize the starting material at elevated temperatures, while elemental bromine is the electrophilic source for the bromination reaction. The reaction is heated to facilitate the electrophilic aromatic substitution on the electron-rich indazole ring.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of 1H-indazole-4-carboxylic acid in glacial acetic acid. Heat the suspension (e.g., to 100-120 °C) until a clear solution is obtained. This step ensures the starting material is fully dissolved and available for reaction.

  • Temperature Adjustment: Cool the solution to a slightly lower temperature (e.g., 90 °C). This controlled temperature prevents runaway reactions and minimizes the formation of side products.

  • Bromine Addition: Slowly add a solution of bromine (1.0 to 1.2 equivalents) dissolved in a small amount of glacial acetic acid dropwise to the reaction mixture. The dropwise addition is critical to control the exothermic nature of the reaction and maintain selectivity.

  • Reaction: Maintain the reaction at the elevated temperature (e.g., 90 °C) for several hours (typically 12-16 hours) until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water. The desired product, being less soluble in aqueous media, will precipitate out.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove residual acetic acid and salts, and dry under vacuum. The resulting solid is 3-Bromo-1H-indazole-4-carboxylic acid, which can be further purified by recrystallization if necessary.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Isolation start_mat 1H-Indazole-4-carboxylic Acid Glacial Acetic Acid dissolve 1. Dissolve SM in Acetic Acid (Heat to 120°C) start_mat->dissolve reagent Bromine (Br2) add 3. Add Br2 solution dropwise reagent->add cool 2. Cool to 90°C dissolve->cool cool->add react 4. Heat at 90°C for 16 hours add->react quench 5. Cool & Pour into Ice Water react->quench precipitate Precipitation of Product quench->precipitate filtrate 6. Filter & Wash with Cold Water precipitate->filtrate dry 7. Dry under Vacuum filtrate->dry product Final Product: 3-Bromo-1H-indazole-4-carboxylic acid dry->product G cluster_bromo C3-Position (Bromo) cluster_acid C4-Position (Carboxylic Acid) core 3-Bromo-1H-indazole-4-carboxylic acid (Core Scaffold) suzuki Suzuki Coupling (Adds Aryl/Heteroaryl) core->suzuki Pd catalyst sonogashira Sonogashira Coupling (Adds Alkynyl) core->sonogashira Pd/Cu catalyst buchwald Buchwald-Hartwig (Adds Amine/Ether) core->buchwald Pd catalyst amide Amide Coupling (Adds R-NH2) core->amide Coupling Agent ester Esterification (Adds R-OH) core->ester Acid catalyst derivatives Diverse Library of Bioactive Molecules suzuki->derivatives sonogashira->derivatives buchwald->derivatives amide->derivatives ester->derivatives

Diagram: Role as a versatile building block in chemical synthesis.

Analytical Characterization

Confirmation of the structure and purity of 3-Bromo-1H-indazole-4-carboxylic acid is paramount. A multi-pronged analytical approach is standard in the field.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the molecule, showing characteristic signals for the aromatic protons on the indazole ring. The number of signals, their splitting patterns (multiplicity), and their chemical shifts provide a definitive fingerprint of the regioisomer.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the elemental composition (C₈H₅BrN₂O₂). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum, presenting as two peaks (M and M+2) of nearly equal intensity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. By running the sample on a calibrated system with a suitable column and mobile phase, the purity can be quantified, typically aiming for >95-97% for research applications. [6]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. * Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes. [6]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. [5][10]Recommended storage is often at room temperature. [6][10]* Hazard Statements: The compound may cause skin and serious eye irritation and may cause respiratory irritation. It may also be harmful if swallowed. [6]

Conclusion

3-Bromo-1H-indazole-4-carboxylic acid is a high-value chemical intermediate whose strategic design offers chemists a reliable and versatile platform for molecular elaboration. Its importance in the synthesis of pharmacologically relevant compounds is well-established, making a thorough understanding of its properties, synthesis, and handling essential for any researcher in the field of drug discovery and organic synthesis. The validated CAS number and a robust analytical framework ensure the integrity and reproducibility of the scientific work built upon this foundational molecule.

References

  • Vertex AI Search. 3-bromo-1H-indazole-4-carboxylic acid.
  • Chem-Impex. 5-Bromo-1H-indazole-3-carboxylic acid.
  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link] [Accessed Jan 22, 2026].

  • Lead Sciences. 4-Bromo-1H-indazole-3-carboxylic acid. Available from: [Link] [Accessed Jan 22, 2026].

  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link] [Accessed Jan 22, 2026].

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Available from: [Link] [Accessed Jan 22, 2026].

  • Request PDF. Pharmacological Properties of Indazole Derivatives: Recent Developments. Available from: [Link] [Accessed Jan 22, 2026].

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link] [Accessed Jan 22, 2026].

  • Taylor & Francis. Indazole – Knowledge and References. Available from: [Link] [Accessed Jan 22, 2026].

  • PMC - NIH. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link] [Accessed Jan 22, 2026].

  • Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Available from: [Link] [Accessed Jan 22, 2026].

Sources

3-Bromo-1H-indazole-4-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to 3-Bromo-1H-indazole-4-carboxylic acid

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant agents.[1] Within this privileged heterocyclic family, 3-Bromo-1H-indazole-4-carboxylic acid emerges as a uniquely versatile and powerful building block. Its strategic trifunctional nature—a reactive bromine atom, a modifiable carboxylic acid, and an adaptable N-H group—offers a tripartite handle for complex molecular engineering. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, reactivity profile, and critical applications in drug discovery, with a particular focus on its role in the synthesis of targeted therapeutics like PARP inhibitors.

Core Molecular Profile & Physicochemical Properties

3-Bromo-1H-indazole-4-carboxylic acid is a solid, crystalline compound whose structural arrangement dictates its utility in organic synthesis. The bromine at the 3-position is primed for metal-catalyzed cross-coupling reactions, the carboxylic acid at the 4-position is ideal for amide bond formation, and the indazole N-H bond allows for further substitution, creating a rich derivatization potential.

Table 1: Physicochemical and Structural Data

PropertyValueReference
Molecular Formula C₈H₅BrN₂O₂[2]
Molecular Weight 241.04 g/mol [2]
CAS Number 885271-62-5N/A
Appearance Solid[3]
Melting Point 293-298 °C[2]
SMILES OC(=O)c1cccc2c1c(Br)nn2N/A
InChI Key YRCSUTRLSRFUKC-UHFFFAOYSA-N[3]

Synthesis and Manufacturing Protocol

The synthesis of substituted indazoles often involves cyclization strategies from appropriately substituted aniline or benzonitrile precursors.[4][5] A common and reliable pathway to 3-Bromo-1H-indazole-4-carboxylic acid proceeds via the cyclization of a brominated and diazotized anthranilic acid derivative.

Conceptual Synthesis Workflow

The following diagram illustrates a representative synthetic pathway. The choice of a diazotization-cyclization route is predicated on the commercial availability of the anthranilic acid precursor and the high efficiency of the intramolecular cyclization step, which robustly forms the bicyclic indazole core.

G cluster_0 Synthesis of 3-Bromo-1H-indazole-4-carboxylic acid SM 2-Amino-3-methylbenzoic acid INT1 Intermediate 1: 2-Amino-3-methyl-X-bromobenzoic acid SM->INT1 Bromination (e.g., NBS, H₂SO₄) INT2 Intermediate 2: Diazonium Salt INT1->INT2 Diazotization (NaNO₂, HCl, 0-5°C) PRODUCT Product: 3-Bromo-1H-indazole-4-carboxylic acid INT2->PRODUCT Intramolecular Cyclization (Heat or Catalyst)

Caption: High-level workflow for indazole synthesis.

Detailed Laboratory Protocol: Synthesis via Bromination and Cyclization

This protocol is a representative method and should be performed by qualified personnel with appropriate safety measures.

  • Bromination of Starting Material:

    • To a solution of 2-amino-3-methylbenzoic acid in a suitable solvent like acetic acid, add N-Bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-10°C) to regioselectively install the bromine atom.

    • Scientist's Insight: The use of NBS is preferred over elemental bromine for its superior handling characteristics and selectivity, minimizing over-bromination byproducts.[4] The acidic medium activates the aromatic ring for electrophilic substitution.

  • Diazotization:

    • Dissolve the resulting brominated intermediate in a cold aqueous solution of a strong mineral acid (e.g., HCl).

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0 and 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

  • Intramolecular Cyclization:

    • Gently warm the solution containing the diazonium salt. The warming provides the activation energy for the intramolecular cyclization, where the diazonium group is displaced by the nucleophilic attack from the amino group's nitrogen, forming the pyrazole ring of the indazole system.

  • Work-up and Purification:

    • Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Bromo-1H-indazole-4-carboxylic acid.

    • Validation Step: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its melting point should align with the reference value.[2]

Chemical Reactivity and Derivatization Potential

The synthetic power of 3-Bromo-1H-indazole-4-carboxylic acid lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise, controlled elaboration of the molecular scaffold.

G CORE 3-Bromo-1H-indazole-4-carboxylic acid Amide Amide Derivatives CORE->Amide Amide Coupling (R-NH₂, EDC/HOBt) Ester Ester Derivatives CORE->Ester Esterification (R-OH, Acid cat.) Aryl C3-Aryl/Heteroaryl Derivatives CORE->Aryl Suzuki/Stille Coupling (Ar-B(OH)₂, Pd cat.) Alkyl C3-Alkynyl/Alkenyl Derivatives CORE->Alkyl Sonogashira/Heck Coupling (Alkyne/Alkene, Pd/Cu cat.) N_Alkylated N1-Alkylated/Arylated Derivatives CORE->N_Alkylated N-Alkylation/Arylation (R-X, Base)

Caption: Key derivatization pathways from the core scaffold.

Protocol Example: Amide Bond Formation

The carboxylic acid is readily converted to amides, a functional group prevalent in bioactive molecules.

  • Activation of Carboxylic Acid:

    • Dissolve 3-Bromo-1H-indazole-4-carboxylic acid in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

    • Add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (Hydroxybenzotriazole). Stir for 15-30 minutes at room temperature.[1]

    • Scientist's Insight: This two-component system converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack while minimizing side reactions and racemization (if chiral amines are used).[1]

  • Amine Addition:

    • Add the desired primary or secondary amine to the reaction mixture, along with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the generated HCl.[1]

    • Stir the reaction at room temperature for 4-12 hours until completion.

  • Purification:

    • Perform an aqueous work-up to remove water-soluble reagents and byproducts. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product via column chromatography on silica gel to obtain the desired amide derivative.

Application in Medicinal Chemistry: A PARP Inhibitor Precursor

3-Bromo-1H-indazole-4-carboxylic acid and its close isomers are pivotal intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[6][7] PARP inhibitors function by exploiting a concept known as synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[6]

The drug Niraparib, an approved PARP inhibitor, features an indazole core.[8] Synthetic routes to Niraparib and related analogues often utilize a substituted indazole carboxylic acid as a key building block.[7][9] The synthesis involves forming an amide bond at the carboxylic acid position and subsequently using the C3 position (or another position on the indazole ring) for coupling with the other half of the molecule.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

  • Hazard Identification: This compound may be harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][14][15]

Conclusion

3-Bromo-1H-indazole-4-carboxylic acid is more than a mere chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity at three distinct points on its structure provides a reliable and versatile platform for constructing complex molecular architectures. Its proven utility in the synthesis of high-value therapeutics, such as PARP inhibitors, underscores its importance and guarantees its continued relevance in the landscape of drug discovery and development.

References

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • National Institutes of Health. (n.d.). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Retrieved from [Link]

  • ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Retrieved from [Link]

  • European Open Science. (n.d.). PARP Inhibitor for Ovarian Cancer Therapy. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof.
  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]

  • ChemSrc. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLICACID SDS. Retrieved from [Link]

  • MDPI. (n.d.). PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Retrieved from [Link]

  • New Drug Approvals. (2016). Niraparib; MK 4827. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]

  • PubMed. (2020). Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. Retrieved from [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 3-Bromo-1H-indazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles and experience with similar molecular scaffolds. The insights provided herein are intended to facilitate the identification, characterization, and quality control of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

3-Bromo-1H-indazole-4-carboxylic acid is a heterocyclic compound featuring an indazole core, substituted with a bromine atom at the 3-position and a carboxylic acid group at the 4-position. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is essential for its unambiguous identification.

Molecular Structure of 3-Bromo-1H-indazole-4-carboxylic acid

Caption: Molecular structure of 3-Bromo-1H-indazole-4-carboxylic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 3-Bromo-1H-indazole-4-carboxylic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the N-H proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

Table 1: Predicted ¹H NMR Data for 3-Bromo-1H-indazole-4-carboxylic acid

Proton AssignmentPredicted Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-57.8 - 8.0d~8.0
H-67.3 - 7.5t~7.5
H-77.6 - 7.8d~7.0
N-H13.0 - 14.0br s-
COOH> 12.0br s-

Interpretation and Rationale:

  • Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring of the indazole core will appear in the aromatic region (7.0-8.5 ppm). The H-5 proton is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent carboxylic acid group. The H-7 proton will also be downfield due to its proximity to the pyrazole ring. The H-6 proton, being further from the electron-withdrawing groups, will likely appear at a relatively more upfield position. The expected splitting pattern is a doublet for H-5 and H-7, and a triplet for H-6, arising from coupling with their respective neighbors.

  • N-H Proton: The proton attached to the nitrogen of the indazole ring is expected to be a broad singlet in the range of 13.0-14.0 ppm. This significant downfield shift is characteristic of N-H protons in indazole systems.

  • Carboxylic Acid Proton: The carboxylic acid proton is also expected to be a broad singlet at a chemical shift greater than 12.0 ppm.[1] The exact position can be concentration and solvent-dependent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-1H-indazole-4-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like N-H and COOH.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Temperature: Set the probe temperature to 25 °C.

    • Parameters:

      • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

      • Number of scans: 16-64 scans to achieve a good signal-to-noise ratio.

      • Relaxation delay (d1): 2-5 seconds.

      • Acquisition time (aq): 3-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals and determine the multiplicities and coupling constants.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-1H-indazole-4-carboxylic acid

Carbon AssignmentPredicted Chemical Shift (δ) (ppm)
C=O (Carboxylic Acid)165 - 175
C-3115 - 125
C-3a140 - 150
C-4120 - 130
C-5125 - 135
C-6120 - 130
C-7110 - 120
C-7a140 - 150

Interpretation and Rationale:

  • Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to resonate at the most downfield position, typically in the range of 165-175 ppm.[1]

  • C-3: The carbon atom bearing the bromine (C-3) will be significantly shielded due to the heavy atom effect of bromine, and its signal is expected to appear in the range of 115-125 ppm.

  • Aromatic and Heterocyclic Carbons: The remaining carbon atoms of the indazole ring will appear in the aromatic region (110-150 ppm). The quaternary carbons (C-3a and C-7a) are expected to be at the downfield end of this range. The chemical shifts of the protonated carbons (C-4, C-5, C-6, and C-7) will be influenced by the positions of the substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: 25 °C.

    • Parameters:

      • Pulse sequence: A proton-decoupled ¹³C experiment (e.g., zgpg30).

      • Number of scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.

      • Relaxation delay (d1): 2 seconds.

  • Data Processing:

    • Apply a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Table 3: Predicted Mass Spectrometry Data for 3-Bromo-1H-indazole-4-carboxylic acid

IonPredicted m/zInterpretation
[M]⁺240/242Molecular ion peak (with isotopic pattern for Br)
[M-H₂O]⁺222/224Loss of water from the carboxylic acid
[M-COOH]⁺195/197Loss of the carboxylic acid group
[M-Br]⁺161Loss of the bromine atom

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 240 and 242, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water ([M-H₂O]⁺) and the loss of the entire carboxylic acid group as a radical ([M-COOH]⁺).[2] The indazole ring may also fragment, leading to the loss of the bromine atom ([M-Br]⁺).

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to detect the ions.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Frequencies for 3-Bromo-1H-indazole-4-carboxylic acid

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
N-H (Indazole)3200-3400
C=O (Carboxylic Acid)1680-1710
C=C (Aromatic)1450-1600
C-Br500-600

Interpretation and Rationale:

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding.[3][4]

  • N-H Stretch: A medium to sharp absorption band is expected around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

  • C=O Stretch: A strong and sharp absorption band in the range of 1680-1710 cm⁻¹ is characteristic of the C=O stretching vibration of a conjugated carboxylic acid.[3][4]

  • C=C Stretch: Aromatic C=C stretching vibrations will appear as multiple bands in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Synthesis and Structural Confirmation Workflow

The reliable spectroscopic characterization of 3-Bromo-1H-indazole-4-carboxylic acid is intrinsically linked to its synthesis and purification. A typical synthetic route would be followed by a comprehensive spectroscopic analysis to confirm the structure and purity of the final product.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Starting_Materials Appropriate Precursors Reaction Chemical Transformation (e.g., Bromination, Cyclization) Starting_Materials->Reaction 1 Workup_Purification Work-up & Purification (e.g., Crystallization, Chromatography) Reaction->Workup_Purification 2 Final_Product 3-Bromo-1H-indazole-4-carboxylic acid Workup_Purification->Final_Product 3 NMR ¹H & ¹³C NMR Data_Analysis Data Analysis & Structural Confirmation NMR->Data_Analysis MS Mass Spectrometry MS->Data_Analysis IR Infrared Spectroscopy IR->Data_Analysis Final_Product->NMR Sample Final_Product->MS Sample Final_Product->IR Sample Data_Analysis->Final_Product Confirmation

Caption: A generalized workflow for the synthesis and spectroscopic confirmation of 3-Bromo-1H-indazole-4-carboxylic acid.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-1H-indazole-4-carboxylic acid. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data in a laboratory setting. This information is crucial for ensuring the integrity of starting materials and intermediates in drug discovery and development programs.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3-Bromo-1H-indazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical application of IR spectroscopy for the structural characterization of this complex heterocyclic compound. We will explore the expected vibrational frequencies of its key functional groups, present a detailed, field-proven protocol for obtaining a high-fidelity spectrum using Attenuated Total Reflectance (ATR)-FTIR, and offer expert insights into the interpretation of the resulting spectral data. The causality behind experimental choices is explained to ensure both technical accuracy and practical reproducibility.

Introduction to IR Spectroscopy for Heterocyclic Carboxylic Acids

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the radiation absorbed.[1] This results in a unique spectral "fingerprint" that allows for the identification of functional groups and provides insights into molecular structure. For a multifunctional molecule like 3-Bromo-1H-indazole-4-carboxylic acid, which contains a carboxylic acid, an indazole ring system, and a carbon-bromine bond, IR spectroscopy is a powerful, non-destructive method for confirming its identity and purity. The spectrum reveals characteristic absorptions for the O-H, N-H, C=O, C=C, C=N, and C-Br bonds, each providing a piece of the structural puzzle.[2][3]

Molecular Structure and Theoretical IR Profile

To accurately interpret the IR spectrum, one must first understand the molecule's structure and predict its characteristic vibrational modes. 3-Bromo-1H-indazole-4-carboxylic acid possesses a rigid bicyclic aromatic system coupled with a carboxylic acid group, leading to a rich and informative IR spectrum.

Molecular Structure and Key Functional Groups

The structure contains three primary regions that give rise to distinct IR absorptions: the carboxylic acid group, the bromo-indazole ring, and the aromatic C-H bonds.

Caption: Molecular structure of 3-Bromo-1H-indazole-4-carboxylic acid with key IR-active functional groups highlighted.

Predicted Infrared Absorption Profile

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of the O-H and C=O stretching bands.[4][5] The N-H group of the indazole ring can also participate in hydrogen bonding. The following table summarizes the expected IR absorption bands for the molecule.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IntensityRationale and Notes
O-H StretchCarboxylic Acid (-COOH)3300 - 2500Strong, Very BroadThis is the most characteristic peak for a carboxylic acid. Its extreme broadness is due to strong intermolecular hydrogen bonding in the dimeric form, and it often overlaps with C-H stretching peaks.[2][4][5][6]
N-H StretchIndazole Ring (-NH-)3400 - 3200Medium, BroadThis peak arises from the N-H bond in the pyrazole portion of the indazole ring. It is typically broader than an amine N-H due to hydrogen bonding but is usually distinguishable from the much broader carboxylic acid O-H band.[1][3]
Aromatic C-H StretchIndazole Ring3100 - 3000Medium to WeakThese absorptions are characteristic of C-H bonds on an aromatic ring and appear at a slightly higher frequency than aliphatic C-H stretches.[7]
C=O StretchCarboxylic Acid (-C=O)1710 - 1680Strong, SharpThe carbonyl stretch is a very intense and sharp peak. For an aromatic carboxylic acid existing as a dimer, the frequency is lowered into this range due to both conjugation with the aromatic ring and hydrogen bonding.[8][9]
C=C and C=N Ring StretchesAromatic/Indazole Ring1600 - 1450Medium to WeakAromatic rings exhibit a series of absorptions in this region due to the stretching of the carbon-carbon and carbon-nitrogen double bonds within the bicyclic system. Multiple bands are expected.[1][10]
O-H BendCarboxylic Acid (-COOH)1440 - 1395MediumIn-plane bending of the O-H group. This band can sometimes be obscured by other peaks in the region.[4]
C-O StretchCarboxylic Acid (-C-O)1320 - 1210StrongThis band arises from the stretching of the carbon-oxygen single bond and is often coupled with the O-H bending vibration. It is another key indicator of a carboxylic acid functional group.[4][8]
C-H Out-of-Plane BendAromatic Ring900 - 675Medium to StrongThese bands in the fingerprint region are highly characteristic of the substitution pattern on the aromatic ring.[7]
C-Br StretchBromo-substituent690 - 515Medium to StrongThe carbon-bromine stretch occurs at low frequencies in the fingerprint region. Its exact position can confirm the presence of the bromine substituent.[11]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a modern and highly reproducible technique for analyzing solid samples that requires minimal preparation.[12]

Rationale for Solid-State Analysis

3-Bromo-1H-indazole-4-carboxylic acid is a solid at room temperature. Solid-state analysis is preferred because it provides information about the molecule in its natural crystalline form, including intermolecular interactions like hydrogen bonding, which are critical to its spectral profile. ATR is superior to the traditional KBr pellet method as it avoids potential moisture contamination from the KBr and issues with pellet transparency, leading to more consistent and higher-quality spectra.[12][13]

Step-by-Step Protocol for Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. The ATR crystal (typically diamond) must be impeccably clean. Clean the crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to dry completely.

  • Background Collection (Self-Validation): Before analyzing the sample, a background spectrum must be collected. This is a critical self-validating step that measures the ambient atmosphere (water vapor, CO₂) and any residues on the crystal. This background is automatically subtracted from the sample spectrum to ensure that the final data represents only the sample. Run the background scan with the ATR anvil lowered but without any sample present.

  • Sample Application: Place a small amount of the powdered 3-Bromo-1H-indazole-4-carboxylic acid sample (typically 1-2 mg) directly onto the center of the ATR crystal. Ensure the sample completely covers the crystal surface.

  • Apply Pressure: Lower the press arm (anvil) onto the sample until it clicks or indicates that sufficient pressure has been applied. This ensures intimate contact between the solid sample and the ATR crystal, which is essential for obtaining a strong, high-quality signal.

  • Data Acquisition: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning: After the scan is complete, raise the anvil and carefully clean the sample off the crystal using a dry wipe, followed by a solvent wipe as in Step 1. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Recommended Instrument Parameters
  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹ (Sufficient for resolving most key functional group bands).

  • Number of Scans: 16-32 scans (Provides an excellent signal-to-noise ratio for a solid sample).

  • Apodization: Happ-Genzel (A standard function that provides good quantitative accuracy).

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis start Start clean_crystal Clean ATR Crystal (Isopropanol) start->clean_crystal collect_bkg Collect Background Spectrum (Self-Validation Step) clean_crystal->collect_bkg apply_sample Apply Solid Sample to Crystal collect_bkg->apply_sample apply_pressure Lower Anvil & Apply Pressure (Ensure Good Contact) apply_sample->apply_pressure scan_sample Acquire Spectrum (16-32 Scans) apply_pressure->scan_sample process_spec Process Spectrum (Baseline & ATR Correction) scan_sample->process_spec interpret Interpret Key Bands (Functional Groups) process_spec->interpret report Final Report interpret->report

Caption: Experimental workflow for acquiring and analyzing an ATR-FTIR spectrum.

Spectrum Interpretation and Data Analysis

Interpreting the spectrum involves systematically identifying the key bands predicted in Section 2.2.

  • The Hydroxyl Region (4000-2500 cm⁻¹): The first feature to look for is the extremely broad and strong O-H stretch of the carboxylic acid dimer, centered around 3000 cm⁻¹.[4][5] Superimposed on this broad envelope, you may see the sharper, medium-intensity N-H stretch from the indazole ring (around 3300 cm⁻¹) and the weaker aromatic C-H stretches just above 3000 cm⁻¹.[1][7] The presence of the massive O-H band is a definitive confirmation of the carboxylic acid group.

  • The Carbonyl Region (1800-1650 cm⁻¹): Look for a very strong, sharp absorption between 1710-1680 cm⁻¹.[8][9] Its high intensity makes it one of the most prominent peaks in the spectrum. Its position in this specific range, lower than a typical saturated carboxylic acid, confirms the presence of both conjugation with the aromatic ring and hydrogen bonding.

  • The Double Bond Region (1600-1450 cm⁻¹): A series of medium-intensity peaks in this region corresponds to the C=C and C=N stretching vibrations of the indazole ring system, confirming the aromatic heterocyclic core.[1]

  • The Fingerprint Region (<1450 cm⁻¹): This region is complex but contains highly diagnostic information. The strong C-O stretching band between 1320-1210 cm⁻¹ provides secondary confirmation of the carboxylic acid.[8] The C-Br stretch should be identifiable as a medium-to-strong band in the lower frequency range of 690-515 cm⁻¹.[11] The pattern of C-H out-of-plane bending bands (900-675 cm⁻¹) can provide further confirmation of the ring's substitution pattern.

Conclusion

Infrared spectroscopy is a definitive and efficient tool for the structural characterization of 3-Bromo-1H-indazole-4-carboxylic acid. Through careful application of the ATR-FTIR technique, a high-fidelity spectrum can be reliably obtained. The key to accurate interpretation lies in recognizing the highly characteristic bands of the carboxylic acid dimer—specifically the exceptionally broad O-H stretch and the strong C=O stretch below 1710 cm⁻¹—in conjunction with the N-H and aromatic C-H stretches at higher wavenumbers and the unique absorptions of the indazole ring and C-Br bond in the fingerprint region. This guide provides the theoretical foundation and practical methodology for researchers to confidently use IR spectroscopy in the analysis and quality control of this important compound.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (n.d.). Indazole derivatives from substituted ylidene-N-phenylhydrazine-carbothioamides and benzo- as well as naphthoquinones. ARKAT USA. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • NIST. (n.d.). 1H-indazole hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • WSU Chemistry 410. (2021). Making a Solid State IR Sample with a Nujol Mull. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). NH stretching spectra of imidazole monomers. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

Sources

3-Bromo-1H-indazole-4-carboxylic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-1H-indazole-4-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Bromo-1H-indazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the importance of robust analytical methods for compound verification and purity assessment, this document details the core principles, experimental methodologies, and expected data outcomes for this specific molecule. We delve into the rationale behind selecting the optimal ionization techniques, predict characteristic mass-to-charge ratios including bromine isotopic patterns, and propose the most probable fragmentation pathways. This guide is intended for researchers, analytical chemists, and drug development professionals who require a self-validating and scientifically grounded approach to the mass spectrometric characterization of this compound.

Introduction: The Analytical Imperative

3-Bromo-1H-indazole-4-carboxylic acid is a member of the indazole class of compounds, which are pivotal scaffolds in the synthesis of therapeutic agents, particularly kinase inhibitors for oncology.[1][2] The precise placement of the bromine atom and the carboxylic acid group dictates the molecule's reactivity and its potential as a versatile intermediate in organic synthesis.[2][3]

Given its role in the pharmaceutical pipeline, unambiguous structural confirmation and purity analysis are paramount. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering high sensitivity, speed, and the ability to provide exact mass and structural information. This guide explains the causality behind experimental choices to ensure reliable and reproducible characterization of this molecule.

Foundational Chemical Properties for MS Analysis

A successful mass spectrometry experiment begins with an understanding of the analyte's fundamental properties.

PropertyValueSignificance for MS Analysis
Molecular Formula C₈H₅BrN₂O₂Determines the exact mass of the molecule.
Monoisotopic Mass 239.9538 uThe exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
Average Mass 241.04 uThe weighted average of all isotopic masses.
Key Structural Features Carboxylic Acid, Aromatic Indazole Ring, Bromine AtomThe acidic proton makes the molecule ideal for negative ion mode ESI. The bromine atom provides a highly characteristic 1:1 isotopic signature for ⁷⁹Br and ⁸¹Br, a critical validation point.

Recommended Analytical Workflow

A systematic workflow ensures that data is acquired logically and reproducibly. The process begins with appropriate sample preparation, followed by ionization and mass analysis, and concludes with data interpretation, where the predicted fragmentation and isotopic patterns are used for validation.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Interpretation Prep Sample Preparation (Dissolution in MeOH or ACN/H₂O) LC LC Separation (Optional) Prep->LC Inject MS Mass Spectrometry (ESI Source) LC->MS Introduce MS1 Full Scan MS (Identify [M-H]⁻ & Isotopic Pattern) MS->MS1 Acquire MS2 Tandem MS (MS/MS) (Confirm Fragmentation) MS1->MS2 Select & Fragment Negative_Mode_Fragmentation cluster_parent Precursor Ion cluster_fragment Fragment Ion Parent [M-H]⁻ m/z 238.9 / 240.9 Fragment [M-H-CO₂]⁻ m/z 194.9 / 196.9 Parent->Fragment - CO₂ (44 Da)

Caption: Predicted primary fragmentation of [M-H]⁻.

In positive mode, fragmentation would likely involve losses from the protonated indazole ring system.

  • Primary Fragmentation: Loss of CO (28.00 Da) and H₂O (18.01 Da).

    • [C₈H₆BrN₂O₂]⁺ (m/z 241.0) → [C₇H₆BrN₂O]⁺ (m/z 213.0) + CO

    • [C₈H₆BrN₂O₂]⁺ (m/z 241.0) → [C₈H₄BrN₂O]⁺ (m/z 223.0) + H₂O

Summary and Best Practices

  • Optimal Method: LC-MS using Electrospray Ionization (ESI) in negative ion mode is the most robust and sensitive method for analyzing 3-Bromo-1H-indazole-4-carboxylic acid.

  • Primary Validation Point: The presence of the [M-H]⁻ ion at m/z ~239 and its corresponding A+2 isotopic peak at m/z ~241 in a ~1:1 ratio is definitive confirmation of the elemental composition.

  • Structural Confirmation: Tandem MS analysis should reveal a characteristic neutral loss of 44 Da (CO₂) from the [M-H]⁻ precursor ion, confirming the presence of the carboxylic acid group.

  • Troubleshooting: If poor signal is observed, ensure the solvent system is appropriate (e.g., add 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode, though the latter is often unnecessary for carboxylic acids). Check for sample stability and optimize source conditions.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

  • EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Emory University. [Link]

  • Mass Spectrometry Ionisation Techniques. (n.d.). SlidePlayer. [Link]

  • Analysis of the Metabolism and Excretion of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. [Link]

  • Ionization methods for the mass spectrometry of organometallic compounds. (2018). University of Victoria. [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). JEOL. [Link]

  • Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. (2012). PubMed. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile for 3-Bromo-1H-indazole-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to inform discovery and development efforts. While specific experimental solubility data for this particular isomer is not extensively documented in publicly accessible literature, this document establishes a robust framework for its characterization. By leveraging data from closely related isomers and outlining detailed, field-proven methodologies, this guide equips researchers with the necessary tools to perform a thorough solubility assessment.

Executive Summary: The Pre-formulation Challenge

In pharmaceutical development, understanding a compound's solubility is a critical early step that influences everything from biological screening to final dosage form design. Poor aqueous solubility can severely limit oral bioavailability, complicate formulation, and lead to misleading results in in-vitro assays. 3-Bromo-1H-indazole-4-carboxylic acid, a heterocyclic compound featuring both a weakly acidic carboxylic group and a weakly basic/acidic indazole moiety, presents a classic pre-formulation challenge. Its rigid, aromatic structure and potential for strong intermolecular interactions in the solid state suggest inherently low aqueous solubility. This guide provides the foundational knowledge and detailed experimental protocols required to fully characterize its solubility, enabling rational strategies for its development.

Physicochemical Profile and Comparative Analysis

Molecular Structure:

Figure 1: Chemical Structure of 3-Bromo-1H-indazole-4-carboxylic acid

The molecule possesses key functional groups that dictate its solubility behavior:

  • Carboxylic Acid (-COOH): An acidic group that will be ionized (deprotonated) at pH values above its pKa, significantly increasing aqueous solubility.

  • Indazole Ring: A bicyclic aromatic heterocycle. The N-H proton is weakly acidic (pKa of unsubstituted indazole is ~13.86), while the pyrazole-like nitrogen is weakly basic.[1] The ring system is largely hydrophobic.

  • Bromo Group (-Br): An electron-withdrawing group that increases the acidity of the carboxylic acid and the N-H proton, while also contributing to the molecule's overall lipophilicity.

Predicted Properties and Isomer Comparison

To estimate the properties of the target compound, we can analyze the experimental data available for its structural isomers. The position of the bromine and carboxylic acid groups significantly impacts crystal lattice energy and electronic effects, leading to different melting points and acidities.

Property3-Bromo-1H-indazole-4-carboxylic acid (Target) 3-Bromo-1H-indazole-5-carboxylic acid5-Bromo-1H-indazole-3-carboxylic acid6-Bromo-1H-indazole-4-carboxylic acid
CAS Number Not readily available885521-49-31077-94-7[2]885523-08-0[3]
Molecular Weight 241.04241.04241.04[2]241.04[3]
Melting Point (°C) Predicted: 290-310 >300289-292[4]293-298[3]
Predicted pKa (Carboxylic Acid) Predicted: ~2.5 - 3.0 -~2.81[4]-
General Appearance Predicted: Off-white to yellow solidPowderOff-white solid[4]Solid[3]

Expert Insights:

  • Melting Point: The high melting points of all isomers (>289 °C) suggest strong intermolecular forces within the crystal lattice, primarily due to hydrogen bonding from the carboxylic acid and indazole N-H groups.[3][4] This high lattice energy is a significant barrier to dissolution that must be overcome by solvent-solute interactions. We can confidently predict that the target compound will also have a high melting point and be a crystalline solid at room temperature.

  • pKa: The predicted pKa of the carboxylic acid group is expected to be in the range of 2.5 to 3.0. The electron-withdrawing effects of both the indazole ring and the bromine atom will increase the acidity of the carboxyl group compared to a simple benzoic acid (pKa 4.2). The compound's solubility will therefore be highly pH-dependent, increasing dramatically at pH values above 4.

Foundational Solubility Concepts in Drug Discovery

The term "solubility" can be defined in two distinct ways in the context of drug discovery, each providing different but complementary insights.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a specific solvent system at equilibrium under defined conditions (e.g., temperature, pH). This value is critical for understanding the biopharmaceutical limits of absorption and for developing formulations.[6]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[5] It is a high-throughput method used in early discovery to flag compounds that might have solubility liabilities in biological assays, which often use DMSO as a solubilizing agent.[7][8]

A compound can be kinetically soluble at a certain concentration but may precipitate over time as the system reaches thermodynamic equilibrium. Therefore, both measurements are essential for a complete profile.

Experimental Protocols for Solubility Determination

The following protocols represent industry-standard, self-validating workflows for determining the solubility of a compound like 3-Bromo-1H-indazole-4-carboxylic acid.

Thermodynamic Solubility: The Shake-Flask Method (ICH Harmonised Guideline)

This method is the gold standard for determining equilibrium solubility.[6] The causality behind this choice is its direct measurement of the compound's saturation point after sufficient time has been allowed for the dissolution/precipitation equilibrium to be reached.

Workflow Diagram:

Thermodynamic_Solubility cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis A Weigh excess solid compound into vials B Add specific volume of buffer (e.g., PBS pH 7.4) A->B Add Solvent C Seal vials and place on orbital shaker B->C Agitate D Incubate for 24-48 hours at controlled temperature (25°C or 37°C) C->D Equilibrate E Filter supernatant through 0.22 µm PVDF filter D->E Separate Solid F Prepare serial dilution of filtrate E->F Prepare for Quant. G Analyze by HPLC-UV against a standard curve F->G Quantify H Calculate concentration (µg/mL or µM) G->H Report Result

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 3-Bromo-1H-indazole-4-carboxylic acid (e.g., 1-2 mg) to a series of 1.5 mL glass vials. The excess solid is critical to ensure saturation is reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial. Prepare separate vials for different pH conditions (e.g., pH 2.0, 5.0, 7.4) to map the pH-solubility profile.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for at least 24 hours. A 48-hour time point is often included to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).[9]

  • Sample Processing: After incubation, allow the vials to stand for 30 minutes to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles. This step is crucial for accurate measurement.[10]

  • Quantification: Prepare a calibration curve from a known concentration stock solution of the compound in a suitable organic solvent (like DMSO or methanol). Dilute the filtered supernatant with the same solvent used for the calibration curve. Analyze both the standards and the diluted samples by a validated HPLC-UV method.[11]

  • Data Analysis: Determine the concentration of the compound in the filtrate by interpolating from the calibration curve. This concentration is the thermodynamic solubility under the tested conditions.

Kinetic Solubility by Laser Nephelometry

This high-throughput method is chosen for its speed and relevance to early screening assays where compounds are introduced via DMSO stock solutions.[7] It measures the point at which the compound precipitates upon dilution into an aqueous buffer.[5]

Workflow Diagram:

Kinetic_Solubility cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_analysis Analysis A Prepare 10 mM stock solution in 100% DMSO B Dispense DMSO stock into first well of a 96/384-well plate A->B Stock Prep. C Perform serial dilution in DMSO across the plate B->C Dilute D Add aqueous buffer (e.g., PBS) to all wells simultaneously C->D Induce Precip. E Incubate plate for 1-2 hours at room temperature D->E Equilibrate F Read plate on a nephelometer (measure light scattering) E->F Measure G Plot light scattering vs. concentration F->G Plot Data H Determine precipitation point (Kinetic Solubility) G->H Report Result

Caption: Workflow for Kinetic Solubility by Nephelometry.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Plate Preparation: In a clear 96- or 384-well microplate, create a serial dilution of the DMSO stock solution. For example, start with 100 µL of the 10 mM stock and perform a 1:2 serial dilution in DMSO across 10-12 wells.

  • Precipitation Induction: Using a multichannel pipette or automated liquid handler, add a fixed volume of aqueous buffer (e.g., 95 µL of PBS pH 7.4) to each well containing the DMSO dilutions (e.g., 5 µL). This results in a final DMSO concentration of 5% and a range of compound concentrations.[12]

  • Incubation: Gently mix the plate and incubate at room temperature for 1-2 hours to allow for precipitation.[12]

  • Measurement: Place the microplate in a laser nephelometer and measure the light scattering (often reported as Nephelometric Turbidity Units, NTU) in each well.[5]

  • Data Analysis: Plot the measured light scattering against the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.[7]

Factors Influencing the Solubility of 3-Bromo-1H-indazole-4-carboxylic Acid

The solubility of this compound is not a single value but a profile that depends on several environmental factors.

Logical Relationship Diagram:

Influencing_Factors Sol Compound Solubility pH pH of Medium pH->Sol affects ionization pH_desc Ionization of carboxylic acid increases aqueous solubility pH->pH_desc Temp Temperature Temp->Sol affects dissolution thermodynamics Temp_desc Solubility usually increases with temperature (endothermic) Temp->Temp_desc CoSolv Co-solvents (e.g., Ethanol, PEG) CoSolv->Sol modifies solvent polarity CoSolv_desc Reduces polarity of aqueous medium, improving solubility of lipophilic compounds CoSolv->CoSolv_desc Solid Solid State Form (Polymorphs, Amorphous) Solid->Sol affects lattice energy Solid_desc Amorphous form is more soluble than stable crystalline forms Solid->Solid_desc

Caption: Key Factors Influencing Compound Solubility.

  • pH: As a carboxylic acid, the compound's solubility will be lowest at acidic pH (below its pKa) where it exists in its neutral, un-ionized form. As the pH increases above the pKa, the carboxylic acid deprotonates to the highly soluble carboxylate salt, causing a dramatic increase in solubility. A full pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.[11]

  • Co-solvents and Excipients: The solubility in aqueous systems can be enhanced by the addition of organic co-solvents (e.g., ethanol, propylene glycol, PEG 400) which reduce the overall polarity of the solvent system. Surfactants can also increase solubility through micellar solubilization.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility typically increases with temperature. Characterizing solubility at both ambient (25°C) and physiological (37°C) temperatures is recommended.

  • Solid-State Properties: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form will have a unique crystal lattice energy and, consequently, a different thermodynamic solubility. The amorphous form is generally the most soluble but may be less stable.

Conclusion and Forward Look

While direct experimental data for 3-Bromo-1H-indazole-4-carboxylic acid is sparse, a comprehensive solubility profile can be successfully established. By applying the rigorous thermodynamic and kinetic protocols detailed in this guide, researchers can generate the critical data needed for informed decision-making. The compound is predicted to be a poorly soluble, crystalline solid with a high melting point and a pH-dependent solubility profile characteristic of a carboxylic acid. Future work should focus on executing these protocols to generate a pH-solubility profile, assessing solubility in relevant bio-relevant media (e.g., FaSSIF, FeSSIF), and investigating potential solid-state polymorphism, which are key steps in advancing this compound through the drug development pipeline.

References

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • GlaxoSmithKline. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

  • PubMed. (2010). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • ResearchGate. (2025). Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]

  • Reagentia. (n.d.). 1H-Indazole-3-carboxylic acid, 4-bromo-, methyl ester. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 3-Bromo-1H-indazole-4-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, chemical rationale, and therapeutic potential of bromo-1H-indazole carboxylic acids, with a particular focus on the synthetically accessible yet underexplored 3-Bromo-1H-indazole-4-carboxylic acid. Designed for researchers and professionals in drug development, this document synthesizes established synthetic protocols for related isomers to propose a robust pathway to this specific molecule, grounding all claims in authoritative scientific literature.

The Indazole Core: A Cornerstone of Modern Medicinal Chemistry

The 1H-indazole scaffold is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal framework for designing potent and selective ligands for a diverse range of biological targets. Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2] Notably, the antiemetic drug Granisetron, used to manage nausea following chemotherapy, features an indazole core, underscoring the clinical relevance of this heterocyclic system.[3][4][5]

The Bromo-1H-indazole Carboxylic Acid Family: Key Building Blocks in Drug Discovery

Within the broader class of indazole derivatives, those bearing both a bromine atom and a carboxylic acid group are of particular importance as versatile synthetic intermediates. The bromine atom serves as a valuable handle for introducing further molecular complexity through cross-coupling reactions, while the carboxylic acid provides a convenient point for amide bond formation or other modifications.

While a detailed historical account of the discovery of each specific isomer is not extensively documented in readily available literature, the importance of this class of compounds is evident from their frequent appearance in patents and research articles as key intermediates in the synthesis of bioactive molecules. For instance, 5-Bromo-1H-indazole-3-carboxylic acid is a known building block in the development of novel therapeutic agents, including potential anti-cancer drugs.[6][7] Other commercially available isomers include 3-Bromo-1H-indazole-5-carboxylic acid and 4-Bromo-1H-indazole-3-carboxylic acid , indicating their utility in the research and development landscape.

Strategic Approaches to the Synthesis of Bromo-1H-indazole Carboxylic Acids

The synthesis of bromo-1H-indazole carboxylic acids can be broadly categorized into two main strategies: de novo construction of the indazole ring from a pre-brominated precursor, and late-stage bromination of a pre-formed indazole carboxylic acid.

De Novo Ring Synthesis

This approach involves the cyclization of a suitably substituted benzene derivative to form the indazole core. A representative example is the synthesis of 5-bromo-4-fluoro-1H-indazole, which starts from 3-fluoro-2-methylaniline.[8] This method offers precise control over the substitution pattern of the final product.

The general workflow for a de novo synthesis is depicted below:

de_novo_synthesis start Substituted Aniline bromination Bromination start->bromination ring_closure Ring Closure Reaction bromination->ring_closure e.g., Diazotization followed by cyclization deprotection Deprotection (if necessary) ring_closure->deprotection product Bromo-1H-indazole deprotection->product

Caption: Generalized workflow for the de novo synthesis of a bromo-1H-indazole derivative.

Late-Stage Functionalization: Electrophilic Bromination

A more common and often more efficient approach is the direct bromination of a pre-existing indazole carboxylic acid. The regioselectivity of this reaction is dictated by the electronic properties of the indazole ring and the directing effects of the substituents.

A notable example is the synthesis of 5-Bromo-1H-indazole-3-carboxylic acid from indazole-3-carboxylic acid.[6] In this procedure, the starting material is heated in glacial acetic acid, followed by the dropwise addition of a solution of bromine in acetic acid. The reaction proceeds at an elevated temperature to yield the desired 5-bromo product.[6]

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid [6]

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).

  • Heat the suspension to 120 °C until a clear solution is formed.

  • Cool the solution to 90 °C.

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the solution at 90 °C.

  • Maintain the reaction at 90 °C for 16 hours.

  • After completion, cool the solution to room temperature and pour it into ice water.

  • Stir the mixture at room temperature for 15 minutes to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 5-bromo-1H-indazole-3-carboxylic acid.

This protocol demonstrates the feasibility of direct bromination on the benzene portion of the indazole ring.

Proposed Synthesis of 3-Bromo-1H-indazole-4-carboxylic Acid

While a specific documented discovery and synthesis of 3-Bromo-1H-indazole-4-carboxylic acid is not readily found in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the C3-functionalization of the indazole core.

The most direct approach would be the selective bromination of 1H-indazole-4-carboxylic acid at the C3 position. The C3 position of the indazole ring is known to be susceptible to electrophilic attack, and various methods for C3-halogenation have been reported. An efficient, modern approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound-assisted conditions, which has been shown to be effective for the C3-bromination of a range of indazole derivatives.[9]

Proposed Experimental Protocol: Synthesis of 3-Bromo-1H-indazole-4-carboxylic Acid

  • To a solution of 1H-indazole-4-carboxylic acid (1 equivalent) in ethanol, add Na₂CO₃ (2 equivalents) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.5 equivalents).

  • Subject the reaction mixture to ultrasound irradiation at 40 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Bromo-1H-indazole-4-carboxylic acid.

This proposed synthesis is advantageous due to its mild reaction conditions, short reaction time, and the use of a readily available and safer brominating agent compared to elemental bromine.

The proposed synthetic workflow is illustrated below:

proposed_synthesis start 1H-Indazole-4-carboxylic acid reaction Ultrasound-assisted Bromination (DBDMH, Na₂CO₃, EtOH, 40°C, 30 min) start->reaction product 3-Bromo-1H-indazole-4-carboxylic acid reaction->product

Caption: Proposed synthetic route to 3-Bromo-1H-indazole-4-carboxylic acid.

Physicochemical Properties and Prospective Applications

While experimental data for 3-Bromo-1H-indazole-4-carboxylic acid is not widely published, its key physicochemical properties can be calculated.

PropertyValue
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
CAS Number Not assigned

Given the established biological activities of related indazole derivatives, it is plausible that 3-Bromo-1H-indazole-4-carboxylic acid could serve as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the areas of oncology and neurology. The presence of the bromine at the C3 position and the carboxylic acid at the C4 position offers unique opportunities for structural diversification and the exploration of new chemical space.

Conclusion

The bromo-1H-indazole carboxylic acid scaffold represents a cornerstone in the synthesis of medicinally relevant compounds. While the specific history of 3-Bromo-1H-indazole-4-carboxylic acid remains to be fully documented, a robust and efficient synthesis can be confidently proposed based on modern, well-established methodologies for the C3-bromination of indazoles. The availability of this and other related isomers provides medicinal chemists with a powerful toolkit for the design and synthesis of next-generation therapeutics. Further investigation into the utility of 3-Bromo-1H-indazole-4-carboxylic acid as a synthetic building block is warranted and holds considerable promise for future drug discovery efforts.

References

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • 1H-Indazole-3-carboxylic acid, 4-bromo-, methyl ester (1 x 100 mg). Reagentia. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

  • Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. [Link]

  • 4-Bromo-1H-indazole-3-carboxylic acid. Lead Sciences. [Link]

Sources

The Strategic Blueprint of 3-Bromo-1H-indazole-4-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Contained within the intricate architecture of 3-Bromo-1H-indazole-4-carboxylic acid lies a wealth of potential for pioneering research and development, particularly in the realm of medicinal chemistry. This technical guide serves as an in-depth exploration of this versatile heterocyclic compound, offering a comprehensive overview of its synthetic accessibility, chemical reactivity, and, most importantly, its burgeoning applications as a privileged scaffold in the design of targeted therapeutics. Addressed to researchers, scientists, and professionals in drug development, this document aims to unravel the strategic importance of 3-Bromo-1H-indazole-4-carboxylic acid, providing both foundational knowledge and actionable insights to fuel the next wave of innovation.

Introduction: The Indazole Core and the Strategic Importance of 3-Bromo-1H-indazole-4-carboxylic acid

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the architecture of numerous biologically active molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in medicinal chemistry. The strategic incorporation of a bromine atom at the 3-position and a carboxylic acid at the 4-position, as seen in 3-Bromo-1H-indazole-4-carboxylic acid, bestows upon this molecule a unique combination of reactivity and functionality, making it a highly valuable starting material for the synthesis of complex molecular entities.

The bromine atom serves as a versatile synthetic handle, amenable to a wide array of cross-coupling reactions, enabling the introduction of diverse substituents to probe the chemical space around the indazole core. Concurrently, the carboxylic acid moiety provides a convenient attachment point for the construction of amides, esters, and other functional groups, crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. This dual functionality makes 3-Bromo-1H-indazole-4-carboxylic acid a powerful building block for the generation of compound libraries in high-throughput screening campaigns.

Synthetic Accessibility: A Plausible Pathway

Retrosynthetic Analysis

G target 3-Bromo-1H-indazole-4-carboxylic acid intermediate1 Diazotization & Cyclization target->intermediate1 Formation of indazole ring starting_material 2-Amino-3-bromo-isophthalic acid or a derivative intermediate1->starting_material Functional group interconversion

Caption: Retrosynthetic approach for 3-Bromo-1H-indazole-4-carboxylic acid.

Proposed Forward Synthesis

A plausible forward synthesis would commence with a commercially available and appropriately substituted benzene derivative, which would undergo a series of transformations to introduce the necessary functional groups for the final indazole ring formation.

Step-by-Step Experimental Protocol (Proposed):

  • Nitration of 3-Bromotoluene: 3-Bromotoluene is subjected to nitration using a mixture of nitric acid and sulfuric acid to yield a mixture of nitro-isomers. The desired 2-nitro-3-bromotoluene is then isolated.

  • Oxidation of the Methyl Group: The methyl group of 2-nitro-3-bromotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate, affording 2-nitro-3-bromobenzoic acid.

  • Reduction of the Nitro Group: The nitro group is then selectively reduced to an amine using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield 2-amino-3-bromobenzoic acid.

  • Diazotization and Cyclization: The resulting 2-amino-3-bromobenzoic acid is diazotized with sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the indazole ring. This step is critical and the reaction conditions need to be carefully controlled to favor the desired cyclization over other potential side reactions.

  • Introduction of the Carboxylic Acid at the 4-position: This is the most challenging step. One potential route involves the protection of the indazole nitrogen, followed by directed ortho-metalation and subsequent carboxylation. Alternatively, a Sandmeyer-type reaction on a precursor with a suitable leaving group at the 4-position could be explored.

  • Hydrolysis (if an ester was formed in the previous step): If the carboxylation step leads to an ester, a final hydrolysis step under acidic or basic conditions would yield the target 3-Bromo-1H-indazole-4-carboxylic acid.

Potential Research Applications in Drug Discovery

The true value of 3-Bromo-1H-indazole-4-carboxylic acid lies in its potential as a versatile scaffold for the development of novel therapeutic agents. The indazole core is a key feature in several approved drugs and clinical candidates, and the specific substitution pattern of this molecule opens up exciting avenues for research in various therapeutic areas.[2]

Kinase Inhibitors for Oncology

A significant body of research highlights the importance of the indazole scaffold in the design of potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-amino-indazole moiety, which can be readily derived from 3-bromo-indazole, is a known "hinge-binding" fragment that can effectively interact with the ATP-binding site of many kinases.[4]

The general structure of a kinase inhibitor often consists of a heterocyclic core that anchors the molecule in the ATP-binding pocket, and various side chains that extend into more specific regions of the kinase, thereby conferring selectivity. 3-Bromo-1H-indazole-4-carboxylic acid provides an excellent starting point for the synthesis of such inhibitors. The bromine at the 3-position can be converted to an amine, which can then be further functionalized. The carboxylic acid at the 4-position can be used to attach various solubilizing groups or moieties that can interact with other parts of the kinase.

G scaffold 3-Bromo-1H-indazole- 4-carboxylic acid amination NH2 Introduction (e.g., Buchwald-Hartwig) scaffold->amination Functionalization at C3 amide_coupling Amide Bond Formation amination->amide_coupling Derivatization at C4 kinase_inhibitor Potential Kinase Inhibitor amide_coupling->kinase_inhibitor

Caption: General workflow for synthesizing kinase inhibitors.

Table 1: Examples of Indazole-Based Kinase Inhibitors and Their Targets

Kinase TargetExample Compound ScaffoldReported Activity (IC50)Reference
FGFR16-(3-methoxyphenyl)-1H-indazol-3-amine derivative15.0 nM (enzymatic)[2]
ERK1/23(S)-thiomethyl pyrrolidine-1H-indazole derivative20 nM (ERK1), 7 nM (ERK2)[2]
TrkA/B/C3-vinylindazole derivative1.6 nM (TrkA), 2.9 nM (TrkB), 2.0 nM (TrkC)[5]
IDO13-substituted 1H-indazoles720 nM[2]

The data presented in Table 1 clearly demonstrates the potential of the indazole scaffold in generating highly potent kinase inhibitors. The ability to fine-tune the substituents at various positions of the indazole ring allows for the optimization of both potency and selectivity.

Anti-inflammatory Agents

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The indazole scaffold has also been explored for the development of novel anti-inflammatory agents.[6] The mechanism of action for these compounds can be varied, but often involves the inhibition of pro-inflammatory enzymes or signaling pathways. The structural features of 3-Bromo-1H-indazole-4-carboxylic acid make it an attractive starting point for the synthesis of new anti-inflammatory drug candidates.

Other Potential Therapeutic Areas

The versatility of the indazole scaffold extends beyond oncology and inflammation. Indazole derivatives have shown promise in a wide range of therapeutic areas, including:

  • Antiviral agents: As demonstrated by the development of Lenacapavir for HIV.[7]

  • Neuroprotective agents: For the treatment of neurodegenerative diseases.

  • Antimicrobial agents: To combat bacterial and fungal infections.

Potential Applications in Materials Science

While the primary focus of this guide is on the pharmaceutical applications of 3-Bromo-1H-indazole-4-carboxylic acid, it is worth noting that heterocyclic compounds with unique electronic properties are also of interest in the field of materials science. For instance, a related bromo-nitro-indazole derivative has been investigated as a corrosion inhibitor for mild steel.[8] The ability of the indazole ring to coordinate with metal surfaces, coupled with the electronic effects of the bromo and carboxylic acid substituents, could make 3-Bromo-1H-indazole-4-carboxylic acid and its derivatives interesting candidates for further research in this area.

Conclusion

3-Bromo-1H-indazole-4-carboxylic acid represents a molecule of significant strategic importance for researchers in drug discovery and development. Its unique combination of a versatile bromine handle and a reactive carboxylic acid group on a privileged indazole scaffold provides a powerful platform for the synthesis of novel and potent therapeutic agents. The demonstrated success of the indazole core in a multitude of clinically relevant compounds, particularly in the area of kinase inhibition, strongly suggests that 3-Bromo-1H-indazole-4-carboxylic acid is a key starting material for the next generation of targeted therapies. This guide has provided a comprehensive overview of its synthetic accessibility and its vast potential, with the aim of inspiring and enabling further research into this promising molecule.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. [Link]

  • Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. (n.d.). ACS Publications. [Link]

  • Retrosynthesis with Carboxylic Acids Derivatives. (2021). YouTube. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (n.d.). PMC - NIH. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. (2024). MDPI. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]

  • 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as novel corrosion inhibitor for mild steel: Experimental and Quantum Chemical study. (2017). ResearchGate. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (n.d.). RSC Publishing. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). PubMed. [Link]

  • Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).
  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). PubMed. [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). PubMed. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PMC - NIH. [Link]

Sources

Methodological & Application

Synthesis of 3-Bromo-1H-indazole-4-carboxylic acid experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its versatile biological activities.[1] As a bioisostere of indole, indazole derivatives have been investigated for a wide range of therapeutic applications, including as protein kinase inhibitors and anti-cancer agents. Specifically, substituted indazole-4-carboxylic acids serve as crucial building blocks for the synthesis of complex pharmaceutical compounds. This application note provides a detailed, field-proven experimental protocol for the synthesis of 3-Bromo-1H-indazole-4-carboxylic acid, a key intermediate for further chemical elaboration.

Overall Synthetic Strategy

A direct and reliable protocol for the synthesis of 3-Bromo-1H-indazole-4-carboxylic acid is not prominently documented. Therefore, a robust and logical multi-step synthetic route has been devised, commencing from the commercially available 4-Nitro-1H-indazole. The strategy involves two primary stages:

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the indazole ring. The C3 position is susceptible to electrophilic substitution, and this step yields the key intermediate, 3-bromo-4-nitro-1H-indazole.[2]

  • Nitro Group Transformation: A three-step conversion of the 4-nitro group into the desired 4-carboxylic acid functionality. This is achieved via reduction to an amine, followed by a Sandmeyer reaction to install a nitrile, which is subsequently hydrolyzed.

The following diagram illustrates the overall synthetic workflow.

Synthetic_Workflow Start 4-Nitro-1H-indazole Intermediate1 3-Bromo-4-nitro-1H-indazole Start->Intermediate1 Step 1: Bromination (Br₂, NaOAc, AcOH/CHCl₃) Intermediate2 3-Bromo-1H-indazol-4-amine Intermediate1->Intermediate2 Step 2a: Nitro Reduction (SnCl₂·2H₂O, EtOH/HCl) Intermediate3 3-Bromo-1H-indazole-4-carbonitrile Intermediate2->Intermediate3 Step 2b: Sandmeyer Reaction (NaNO₂, HCl then CuCN, KCN) FinalProduct 3-Bromo-1H-indazole-4-carboxylic acid Intermediate3->FinalProduct Step 2c: Nitrile Hydrolysis (H₂SO₄/H₂O)

Caption: Overall synthetic workflow for 3-Bromo-1H-indazole-4-carboxylic acid.

Part 1: Experimental Protocol for the Synthesis of 3-Bromo-4-nitro-1H-indazole

This initial step focuses on the regioselective bromination of 4-nitro-1H-indazole. The presence of the nitro group at the 4-position deactivates the benzene ring towards electrophilic substitution, thereby favoring the reaction on the electron-rich pyrazole ring. The C3 position is the most nucleophilic carbon on the indazole ring system, directing the electrophilic bromine to this site.

Causality of Experimental Choices:
  • Reagents: A solution of bromine in acetic acid is used as the brominating agent. Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the reaction. Chloroform is used as a co-solvent to improve solubility.

  • Sodium Acetate: Sodium acetate acts as a weak base. Its role is to buffer the reaction mixture, neutralizing the hydrogen bromide (HBr) that is generated as a byproduct. This prevents potential side reactions that could be promoted by a highly acidic environment.

  • Temperature Control: The reaction temperature is maintained below 25°C during the addition of bromine. This is crucial to control the reaction rate, prevent over-bromination, and minimize the formation of impurities.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Nitro-1H-indazole163.1250.0 g0.3061.0
Sodium Acetate82.0326.4 g0.3221.05
Bromine159.8151.4 g0.3221.05
Acetic Acid60.05360 mL--
Chloroform119.38300 mL--
Step-by-Step Protocol:
  • To a flask equipped with a mechanical stirrer, add 4-nitro-1H-indazole (50 g, 0.306 mol), sodium acetate (26.4 g, 0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.[2]

  • Prepare a solution of bromine (51.4 g, 0.322 mol) in 60 mL of acetic acid.

  • Slowly add the bromine solution to the reaction mixture over a period of 3.5 hours, ensuring the internal temperature is maintained below 25°C.

  • After the addition is complete, stir the reaction mixture for an additional two hours at room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Add 500 mL of water to the resulting solid residue and stir.

  • Collect the solid product by filtration, wash thoroughly with 500 mL of water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.[2] The expected yield is approximately 92%.[2]

Part 2: Experimental Protocol for the Synthesis of 3-Bromo-1H-indazole-4-carboxylic acid

This second stage involves the transformation of the nitro group of the previously synthesized intermediate into a carboxylic acid. This is a multi-step process that requires careful execution.

Step 2a: Reduction of 3-Bromo-4-nitro-1H-indazole to 3-Bromo-1H-indazol-4-amine

The reduction of an aromatic nitro group to an amine is a classic and reliable transformation. Several reagents can accomplish this, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid systems (e.g., Fe/HCl, Zn/HCl, or SnCl₂/HCl).[3][4]

Causality of Experimental Choices:
  • Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a highly effective and chemoselective method for reducing aryl nitro groups in the presence of other functional groups, such as aryl bromides.[5] It avoids the high pressures and specialized equipment needed for catalytic hydrogenation and often provides cleaner reactions than other metal/acid combinations.

Step-by-Step Protocol:
  • In a round-bottom flask, suspend 3-bromo-4-nitro-1H-indazole (e.g., 10 g, 0.041 mol) in ethanol (e.g., 150 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, e.g., 46 g, 0.205 mol, ~5 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 78°C).

  • Slowly add concentrated hydrochloric acid (e.g., 20 mL) dropwise to the refluxing mixture.

  • Continue refluxing for 2-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it onto ice.

  • Basify the mixture by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is >10 to precipitate the tin salts and liberate the free amine.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-1H-indazol-4-amine.

Step 2b: Sandmeyer Reaction of 3-Bromo-1H-indazol-4-amine

The Sandmeyer reaction is a cornerstone of synthetic aromatic chemistry, providing a method to convert an aryl amine into a variety of functional groups via a diazonium salt intermediate.[6][7] In this step, the 4-amino group is converted to a 4-cyano group.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 SET & N2 Loss cluster_2 Cyanide Transfer Ar-NH2 Ar-NH2 Ar-N2+ Ar-N2+ Ar-NH2->Ar-N2+ NaNO2, HCl 0-5 °C Ar• Ar• Ar-N2+->Ar• Cu(I)CN (Single Electron Transfer) N2 N2 Ar-CN Ar-CN Ar•->Ar-CN [Cu(II)(CN)2]

Caption: Simplified mechanism of the Sandmeyer Cyanation Reaction.

Step-by-Step Protocol:
  • Dissolve 3-bromo-1H-indazol-4-amine (e.g., 5 g, 0.024 mol) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (15 mL).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, e.g., 1.8 g, 0.026 mol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, e.g., 2.6 g, 0.029 mol) and potassium cyanide (KCN, e.g., 3.1 g, 0.048 mol) in water (25 mL). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (release of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 3-bromo-1H-indazole-4-carbonitrile.

Step 2c: Hydrolysis of 3-Bromo-1H-indazole-4-carbonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[8][9] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid product upon workup.[10]

Causality of Experimental Choices:
  • Acidic Hydrolysis: Heating the nitrile in a mixture of aqueous sulfuric acid is a robust method for hydrolysis. The strong acid protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[11] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[8]

Step-by-Step Protocol:
  • To a round-bottom flask, add 3-bromo-1H-indazole-4-carbonitrile (e.g., 3 g, 0.013 mol).

  • Add a mixture of concentrated sulfuric acid (e.g., 15 mL) and water (15 mL).

  • Heat the mixture to reflux (approximately 120-130°C) for several hours (4-8 hours, monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The carboxylic acid product should precipitate out of the cold aqueous solution.

  • Collect the solid by filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum to yield the final compound, 3-Bromo-1H-indazole-4-carboxylic acid.

Conclusion

This application note details a comprehensive and logically designed synthetic route for the preparation of 3-Bromo-1H-indazole-4-carboxylic acid from 4-nitro-1H-indazole. The protocol is broken down into key stages, with explanations for the choice of reagents and reaction conditions provided to ensure reproducibility and understanding. This valuable building block can be synthesized in good yield, enabling its use in a wide array of research and drug development applications.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Clark, J. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (2017, September 4). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • YouTube. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]

  • YouTube. (2021, March 10). Hydrolysis of nitrile to carboxylic acid mechanism-acidic conditions. Retrieved from [Link]

Sources

Mastering the Purification of 3-Bromo-1H-indazole-4-carboxylic Acid: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

3-Bromo-1H-indazole-4-carboxylic acid is a key heterocyclic building block in contemporary drug discovery, serving as a versatile scaffold for the synthesis of a multitude of pharmacologically active agents. The precise arrangement of its functional groups—a carboxylic acid, a bromine atom, and the indazole core—offers multiple points for chemical modification, enabling the exploration of vast chemical spaces in the quest for novel therapeutics. However, the synthetic routes to this valuable intermediate can often yield a mixture of impurities, including regioisomers, unreacted starting materials, and by-products. The presence of these impurities can have profound and often detrimental effects on downstream applications, from skewing structure-activity relationship (SAR) studies to introducing unforeseen toxicity in biological assays.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification methods for 3-Bromo-1H-indazole-4-carboxylic acid. We will delve into the mechanistic underpinnings of each technique, offering field-proven protocols and expert insights to empower you to achieve the highest standards of purity in your research endeavors.

Understanding the Physicochemical Landscape of 3-Bromo-1H-indazole-4-carboxylic Acid

A successful purification strategy is predicated on a thorough understanding of the target molecule's physical and chemical properties. 3-Bromo-1H-indazole-4-carboxylic acid is a crystalline solid that possesses both acidic (carboxylic acid) and weakly basic (indazole nitrogen) functionalities. This amphoteric nature, coupled with its aromatic character, dictates its solubility profile and provides the handles we can exploit for purification.

Table 1: Key Physicochemical Properties (Predicted and Inferred)

PropertyValue/ObservationImplication for Purification
Molecular Weight ~241.04 g/mol ---
Appearance Likely a white to off-white or pale yellow solid.[1]Color may indicate the presence of impurities.
pKa (Carboxylic Acid) Estimated to be in the range of 3-4.Readily deprotonated by weak bases like sodium bicarbonate.
Solubility Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.Guides the selection of solvents for recrystallization and chromatography.
Thermal Stability Expected to be a high-melting solid.Recrystallization at elevated temperatures is feasible.

Strategic Purification Pathways

The choice of purification method is contingent upon the scale of the synthesis, the nature of the impurities, and the desired final purity. Below, we outline three primary strategies, each with its own set of advantages and applications.

Purification_Strategies Crude_Product Crude 3-Bromo-1H-indazole-4-carboxylic Acid Recrystallization Recrystallization Crude_Product->Recrystallization  For crystalline solids with thermally stable impurities Acid_Base Acid-Base Extraction Crude_Product->Acid_Base  To remove neutral or basic impurities Chromatography Column Chromatography Crude_Product->Chromatography  For complex mixtures or high-purity requirements High_Purity High Purity Product (>98%) Recrystallization->High_Purity Acid_Base->High_Purity Chromatography->High_Purity

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization - The Workhorse of Solid Purification

Recrystallization is a powerful and economical technique for purifying crystalline solids.[2] The underlying principle is the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Protocol 1: Single-Solvent Recrystallization

Rationale: This is the simplest recrystallization technique, ideal when a single solvent meets the desired solubility criteria. For a polar molecule like 3-Bromo-1H-indazole-4-carboxylic acid, polar solvents are a good starting point.

Step-by-Step Methodology:

  • Solvent Screening: In separate small test tubes, assess the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.[3]

  • Dissolution: Place the crude 3-Bromo-1H-indazole-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery upon cooling.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals.[2] Subsequently, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 2: Potential Recrystallization Solvents and Rationale

SolventRationale
Ethanol/Water A polar protic solvent system that often provides a good solubility gradient. The compound is likely more soluble in ethanol than in water.
Isopropanol A slightly less polar alcohol that may offer a better solubility profile than ethanol.
Acetonitrile A polar aprotic solvent that can be an effective alternative to alcohols.
Acetic Acid/Water The acidic nature of the solvent can suppress the deprotonation of the carboxylic acid, potentially aiding in crystallization.

Method 2: Acid-Base Extraction - Exploiting Chemical Reactivity

Acid-base extraction is an elegant and highly effective liquid-liquid extraction technique for separating acidic or basic compounds from neutral species.[5] Given that our target molecule is a carboxylic acid, we can selectively move it from an organic phase to an aqueous basic phase, leaving non-acidic impurities behind.

Protocol 2: Purification via Acid-Base Extraction

Rationale: This method leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base, the carboxylic acid is deprotonated to its water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic layer.

AcidBase_Extraction Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Add_Base Add Aqueous Base (e.g., NaHCO3) Start->Add_Base Separate Separate Layers Add_Base->Separate Organic_Layer Organic Layer (Contains Neutral/Basic Impurities) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Contains Sodium 3-Bromo-1H-indazole-4-carboxylate) Separate->Aqueous_Layer Acidify Acidify with HCl Aqueous_Layer->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure 3-Bromo-1H-indazole-4-carboxylic Acid Filter_Dry->Pure_Product

Caption: Workflow for acid-base extraction purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-Bromo-1H-indazole-4-carboxylic acid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, but always check) will contain the sodium salt of the target compound. Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of the aqueous base.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). The pure 3-Bromo-1H-indazole-4-carboxylic acid will precipitate out of the solution.[6]

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Method 3: Column Chromatography - For High-Purity Requirements

For challenging separations where impurities have similar properties to the target compound, or when the highest possible purity is required, column chromatography is the method of choice.

Protocol 3: Silica Gel Column Chromatography

Rationale: Silica gel is a polar stationary phase. By carefully selecting a mobile phase (eluent), compounds can be separated based on their polarity. More polar compounds will have a stronger interaction with the silica gel and will elute more slowly.

Step-by-Step Methodology:

  • TLC Analysis: Before running a column, it is essential to develop a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent should provide good separation between the target compound and its impurities, with an Rf value for the target compound of approximately 0.3-0.4. A common starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate), often with the addition of a small amount of acetic or formic acid to suppress deprotonation and reduce tailing of the spot.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Bromo-1H-indazole-4-carboxylic acid.

Table 3: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for polar compounds.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexanes with 0.5-1% Acetic or Formic AcidThe acidic modifier helps to ensure the carboxylic acid is protonated and elutes as a sharp band.
Detection UV visualization at 254 nmThe aromatic indazole core is UV active.

Purity Assessment: Ensuring Success

The purity of the final product should always be verified. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a gradient elution of acetonitrile and water (both with 0.1% formic or trifluoroacetic acid) is a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Troubleshooting Common Purification Challenges

ProblemPossible CauseSolution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly.Use a lower-boiling solvent. Ensure slow cooling.
Poor recovery from recrystallization Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure thorough cooling in an ice bath.
Emulsion formation during extraction Vigorous shaking or the presence of surfactants.Allow the mixture to stand. Add a small amount of brine (saturated NaCl solution).
Tailing of spots on TLC/column The compound is interacting too strongly with the silica gel, possibly due to its acidic nature.Add a small amount of acetic or formic acid to the eluent.

Conclusion

The purification of 3-Bromo-1H-indazole-4-carboxylic acid is a critical step in its utilization as a building block for drug discovery. By understanding the physicochemical properties of the molecule and applying the principles of recrystallization, acid-base extraction, and column chromatography, researchers can consistently obtain this valuable intermediate in high purity. The detailed protocols and expert insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Organic Chemistry Portal. Indazole Synthesis. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • Recrystallization-1.pdf. Recrystallization. [Link]

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. [Link]

  • Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Google Patents.
  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Recrystallization. --->. Recrystallization. [Link]

  • Scribd. Acid-Base Extraction of Organic Compounds. [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Reddit. Recrystallisation Help. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Recrystallization. [Link]

  • Solubility of Organic Compounds. Solubility of Organic Compounds. [Link]

  • ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • Acid base extraction flow chart. Acid base extraction flow chart. [Link]

  • White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]

  • Chemistry LibreTexts. RECRYSTALLIZATION. [Link]

  • Reddit. carboxylic acid solubility + TLC. [Link]

  • Chemistry Stack Exchange. Recrystallization Process Questions. [Link]

  • Liquid/liquid Extraction. LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]

  • Google Patents.
  • YouTube. recrystallization & purification of N-bromosuccinimide. [Link]

  • Organic Syntheses. 3-bromo-4-hydroxytoluene. [Link]

  • Recrystallization. Recrystallization. [Link]

  • ResearchGate. Process for Purification of 3-Alkenylcephem Carboxylic Acid. [Link]

Sources

Strategic Derivatization of 3-Bromo-1H-indazole-4-carboxylic Acid: A Modular Approach for Bioactive Compound Synthesis and Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocycles are cornerstones of modern pharmacology.[1] Among them, the indazole nucleus is particularly prominent, with derivatives demonstrating a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][1][3][4] The synthetic utility of 3-bromo-1H-indazole-4-carboxylic acid lies in its dual-functional nature. The carboxylic acid at the C4 position is an ideal handle for forming robust amide or ester linkages, a primary strategy for exploring chemical diversity in drug discovery.[5][6] Simultaneously, the bromine atom at the C3 position serves as a latent connection point for more advanced modifications, such as palladium-catalyzed cross-coupling reactions, which can be explored in subsequent optimization stages.

This guide is designed for researchers in drug development, offering a robust and logical workflow from chemical synthesis to biological evaluation. The protocols herein are presented not merely as procedural steps, but with causal explanations to empower scientists to adapt and troubleshoot these methods effectively.

Core Derivatization Workflows

The primary strategy for generating a diverse library from 3-bromo-1H-indazole-4-carboxylic acid involves modifying the C4-carboxylic acid group. This functional group can be readily converted into amides and esters, each class of compounds offering distinct physicochemical properties that can profoundly influence biological activity and pharmacokinetic profiles.

Causality and Rationale: Amide bond formation is one of the most critical reactions in medicinal chemistry.[5] The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[6] We utilize Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient and widely used peptide coupling reagent.[5] HATU reacts with the carboxylic acid to form an activated O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by an amine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproducts and maintain a favorable reaction pH without competing with the primary amine nucleophile.[7]

G cluster_0 Amide Coupling Workflow A 1. Combine Indazole Acid, Amine, and Solvent (DMF) B 2. Add DIPEA (Base) A->B C 3. Add HATU (Activator) to form activated ester B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Aqueous Workup (Quench & Extract) D->E F 6. Purify (Column Chromatography) E->F G Final Amide Derivative F->G

Caption: General workflow for HATU-mediated amide coupling.

Detailed Protocol 1: Synthesis of N-Aryl/Alkyl-3-bromo-1H-indazole-4-carboxamides

  • Materials:

    • 3-Bromo-1H-indazole-4-carboxylic acid (1.0 equiv)

    • Desired primary or secondary amine (1.1 equiv)

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Silica gel for chromatography

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-1H-indazole-4-carboxylic acid (e.g., 241 mg, 1.0 mmol).

    • Add the desired amine (1.1 mmol) and dissolve the mixture in anhydrous DMF (5 mL).

    • Add DIPEA (523 µL, 3.0 mmol) to the solution and stir for 5 minutes at room temperature.

    • In a single portion, add HATU (456 mg, 1.2 mmol) to the reaction mixture. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

    • Workup: Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.

Causality and Rationale: Fischer esterification is a classic, acid-catalyzed method for producing esters from carboxylic acids and alcohols.[8] The reaction requires a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid.[9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol. The reaction is an equilibrium.[10] To drive the reaction towards the product, it is crucial to either use a large excess of the alcohol (often as the solvent) or to remove the water byproduct as it forms.[9][10] Heating under reflux is typically required to achieve a reasonable reaction rate.

G cluster_1 Fischer Esterification Workflow A 1. Dissolve/Suspend Indazole Acid in Excess Alcohol (Solvent) B 2. Add Catalytic H₂SO₄ A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool and Neutralize C->D E 5. Remove Excess Alcohol D->E F 6. Aqueous Workup & Extraction E->F G Final Ester Derivative F->G

Caption: General workflow for acid-catalyzed esterification.

Detailed Protocol 2: Synthesis of Alkyl 3-bromo-1H-indazole-4-carboxylates

  • Materials:

    • 3-Bromo-1H-indazole-4-carboxylic acid (1.0 equiv)

    • Desired alcohol (e.g., methanol, ethanol; used in large excess as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

    • Saturated NaHCO₃ solution

    • Ethyl acetate (EtOAc), brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Silica gel for chromatography

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 3-bromo-1H-indazole-4-carboxylic acid (e.g., 241 mg, 1.0 mmol) in the desired alcohol (10-15 mL).

    • Carefully add 3-5 drops of concentrated H₂SO₄ to the suspension.

    • Heat the mixture to reflux and maintain for 4-16 hours. The reaction should become homogeneous as the ester product forms. Monitor the reaction by TLC.

    • Workup: Cool the reaction mixture to room temperature. Slowly add saturated NaHCO₃ solution to neutralize the acid catalyst until effervescence ceases.

    • Remove the excess alcohol under reduced pressure.

    • Partition the remaining residue between water (20 mL) and ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester derivative.

Biological Screening: Antimicrobial Susceptibility Assay

Rationale: With a library of new chemical entities, a primary screen is required to identify potential biological activity. Indazole derivatives have reported antimicrobial activity, making this a logical starting point.[2][11][12] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[11]

G cluster_2 MIC Assay Workflow A 1. Prepare Stock Solutions of Test Compounds (in DMSO) B 2. Perform 2-fold Serial Dilutions in a 96-well plate A->B D 4. Inoculate all wells (except sterility control) B->D C 3. Prepare Standardized Bacterial Inoculum C->D E 5. Incubate plate (e.g., 37°C for 18-24h) D->E F 6. Read Results: Determine MIC (lowest conc. with no visible growth) E->F

Sources

Application Notes & Protocols: Leveraging 3-Bromo-1H-indazole-4-carboxylic acid for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 3-Bromo-1H-indazole-4-carboxylic acid in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful methodology for identifying high-quality lead compounds.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind to a biological target with low affinity, and then to grow these fragments into more potent, drug-like molecules.[1] The indazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs, making it a valuable starting point for drug discovery campaigns.[4][5]

This application note details the utility of a specific, strategically functionalized fragment, 3-Bromo-1H-indazole-4-carboxylic acid , in FBDD. The unique combination of the indazole core, a bromine atom, and a carboxylic acid group provides a trifecta of features that can be exploited for efficient hit discovery and rapid lead optimization.

The bromine atom is not merely a placeholder; it offers several advantages in drug design. It can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.[6][7][8] Furthermore, the bromine atom provides a convenient vector for synthetic elaboration through various cross-coupling reactions, facilitating the exploration of chemical space during hit-to-lead optimization.[9] The carboxylic acid group provides a strong hydrogen bonding donor and acceptor, often crucial for anchoring the fragment to the target protein.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize 3-Bromo-1H-indazole-4-carboxylic acid in an FBDD workflow, from initial fragment library preparation to hit-to-lead optimization strategies.

Physicochemical Properties of 3-Bromo-1H-indazole-4-carboxylic acid

A thorough understanding of the physicochemical properties of a fragment is critical for designing effective screening campaigns and interpreting binding data. The properties of 3-Bromo-1H-indazole-4-carboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C8H5BrN2O2[10]
Molecular Weight 241.04 g/mol [10][11]
Appearance Off-white to beige powder[12]
Melting Point >300 °C
Solubility Sparingly soluble in water, soluble in DMSO and methanol[13][14]
pKa ~3-4 (estimated for carboxylic acid)
LogP ~2.5 (estimated)

FBDD Workflow Using 3-Bromo-1H-indazole-4-carboxylic acid

The following diagram illustrates a typical FBDD workflow incorporating 3-Bromo-1H-indazole-4-carboxylic acid.

FBDD_Workflow cluster_prep Phase 1: Preparation & QC cluster_screen Phase 2: Hit Identification cluster_opt Phase 3: Hit-to-Lead Optimization frag_prep Fragment Library Preparation qc Quality Control (NMR, LC-MS) frag_prep->qc bio_screen Biophysical Screening (SPR, NMR, X-ray) qc->bio_screen Qualified Fragments hit_val Hit Validation (Orthogonal Methods) bio_screen->hit_val struc_bio Structural Biology (X-ray, Cryo-EM) hit_val->struc_bio Validated Hits med_chem Medicinal Chemistry (Fragment Growing/Linking) struc_bio->med_chem adme ADME/Tox Profiling med_chem->adme adme->med_chem Iterative Optimization Hit_to_Lead cluster_fragment Initial Fragment Hit cluster_strategies Optimization Strategies cluster_lead Optimized Lead Compound fragment 3-Bromo-1H-indazole-4-carboxylic acid growing Fragment Growing fragment->growing linking Fragment Linking fragment->linking merging Fragment Merging fragment->merging lead Potent & Selective Lead growing->lead linking->lead merging->lead

Sources

Application Notes & Protocols: A Guide to the Synthesis of 3-Bromo-1H-indazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows it to act as a versatile pharmacophore capable of engaging with a wide range of biological targets through hydrogen bonding and hydrophobic interactions. Consequently, indazole derivatives are prominent in medicinal chemistry, with applications as potent agents in oncology, inflammation, and neurology.[1][2][3]

Specifically, the 3-bromo-1H-indazole-4-carboxamide core represents a highly valuable platform for drug discovery. The bromine atom at the C3 position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the carboxamide moiety at the C4 position provides a crucial interaction point with biological targets and a site for introducing diversity-oriented side chains. This guide provides a detailed, field-tested strategic approach and step-by-step protocols for the synthesis of this key intermediate and its subsequent derivatization, designed for researchers in medicinal chemistry and drug development.

Retrosynthetic Strategy & Workflow Overview

The synthesis of 3-bromo-1H-indazole-4-carboxamide derivatives is a multi-step process that requires careful control of regioselectivity. A robust and logical pathway begins with a commercially available or readily synthesized substituted indazole, followed by sequential functionalization.

Our proposed strategy involves four key stages:

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of a suitable precursor, 4-nitro-1H-indazole.

  • Functional Group Interconversion: Transformation of the nitro group at the C4 position into a carboxylic acid. This is a critical sequence involving reduction, diazotization, cyanation, and finally, hydrolysis.

  • Amide Coupling: Formation of the target carboxamide derivatives by coupling the key carboxylic acid intermediate with a diverse library of primary or secondary amines.

  • Purification and Characterization: Standard procedures to isolate and validate the structure of the final products.

The overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow Start 4-Nitro-1H-indazole Step1 Step 1: C3-Bromination (Br2, Acetic Acid) Start->Step1 Intermediate1 3-Bromo-4-nitro-1H-indazole Step1->Intermediate1 Step2 Step 2: Nitro to Carboxylic Acid Conversion (Reduction, Sandmeyer, Hydrolysis) Intermediate1->Step2 Intermediate2 3-Bromo-1H-indazole-4-carboxylic Acid (Key Intermediate) Step2->Intermediate2 Step3 Step 3: Amide Coupling (EDC, HOBt, R1R2NH) Intermediate2->Step3 Final Target Derivatives: 3-Bromo-1H-indazole-4-carboxamides Step3->Final

Caption: High-level workflow for the synthesis of target derivatives.

Detailed Protocols & Scientific Rationale

Protocol 1: Synthesis of 3-Bromo-4-nitro-1H-indazole

This initial step achieves the regioselective bromination of the indazole core. The C3 position is susceptible to electrophilic attack, and using controlled conditions ensures high yield and purity of the desired product.

Rationale: The reaction proceeds via an electrophilic aromatic substitution mechanism. Acetic acid serves as a polar protic solvent, and sodium acetate acts as a base to modulate the reaction conditions. The temperature is kept below 25 °C to minimize potential side reactions and ensure selective C3 bromination.[4]

Materials & Reagents:

Reagent M.W. Quantity Moles
4-Nitro-1H-indazole 163.12 50.0 g 0.306
Sodium Acetate 82.03 26.4 g 0.322
Acetic Acid 60.05 360 mL -
Chloroform 119.38 300 mL -

| Bromine (Br₂) | 159.81 | 51.4 g | 0.322 |

Step-by-Step Procedure:

  • To a 1 L flask equipped with a mechanical stirrer and an addition funnel, add 4-nitro-1H-indazole (50.0 g), sodium acetate (26.4 g), acetic acid (300 mL), and chloroform (300 mL).[4]

  • Stir the resulting suspension at room temperature to ensure homogeneity.

  • Prepare a solution of bromine (51.4 g) in acetic acid (60 mL).

  • Slowly add the bromine solution to the reaction mixture over approximately 3.5 hours using the addition funnel. Crucial: Monitor the temperature and maintain it below 25 °C using an ice bath if necessary.

  • After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the chloroform and excess acetic acid.

  • To the resulting solid residue, add 500 mL of water and stir vigorously to break up any clumps.

  • Collect the solid product by filtration, wash thoroughly with another 500 mL of water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.[4] (Expected yield: ~92%).

Protocol 2: Synthesis of 3-Bromo-1H-indazole-4-carboxylic Acid (Key Intermediate)

This protocol is a three-part sequence to convert the C4-nitro group into a carboxylic acid. This transformation is the most complex part of the synthesis and requires careful execution.

A. Reduction of Nitro Group to Amine

  • Rationale: The nitro group is reduced to a primary amine using a standard reducing agent like tin(II) chloride in an acidic medium. This sets the stage for the Sandmeyer reaction.

  • Procedure:

    • Suspend 3-bromo-4-nitro-1H-indazole (e.g., 0.1 mol) in ethanol.

    • Add a solution of SnCl₂·2H₂O (0.4 mol) in concentrated HCl.

    • Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool, basify with aqueous NaOH to precipitate tin salts, and extract the product (3-bromo-1H-indazol-4-amine) with ethyl acetate.

B. Sandmeyer Reaction: Amine to Nitrile

  • Rationale: The Sandmeyer reaction is a classic transformation to convert an aryl amine into a variety of functional groups. Here, we form a diazonium salt which is then displaced by a cyanide group from a copper(I) cyanide catalyst.

  • Procedure:

    • Dissolve the 3-bromo-1H-indazol-4-amine (e.g., 0.1 mol) in an aqueous solution of H₂SO₄ and cool to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) (0.11 mol) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (0.12 mol) and sodium cyanide (NaCN) (0.24 mol) in water.

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50 °C) until nitrogen evolution ceases.

    • Extract the product, 3-bromo-1H-indazole-4-carbonitrile, with a suitable organic solvent.

C. Hydrolysis of Nitrile to Carboxylic Acid

  • Rationale: The final step in forming the key intermediate is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions, which breaks the carbon-nitrogen triple bond to form the carboxylic acid.

  • Procedure:

    • Reflux the 3-bromo-1H-indazole-4-carbonitrile (e.g., 0.1 mol) in an excess of 6M aqueous HCl or 20% aqueous NaOH until TLC indicates complete conversion.

    • Cool the reaction mixture.

    • If using basic hydrolysis, carefully acidify with concentrated HCl until the product precipitates.

    • Filter the solid, wash with cold water, and dry to afford pure 3-bromo-1H-indazole-4-carboxylic acid.

Protocol 3: General Procedure for the Synthesis of 3-Bromo-1H-indazole-4-carboxamide Derivatives

This protocol details the parallel synthesis of a library of amide derivatives from the key carboxylic acid intermediate. The use of standard peptide coupling agents provides a reliable and high-yielding method applicable to a wide range of amines.

Rationale: Carboxylic acids are not reactive enough to directly form amides with amines. Coupling agents like EDC (a water-soluble carbodiimide) and HOBt work in synergy. HOBt first reacts with the EDC-activated carboxylic acid to form an active ester. This intermediate is less prone to side reactions (like N-acylurea formation) and reacts cleanly with the desired amine to form the stable amide bond.[1][5] Triethylamine (TEA) is used as a base to neutralize the HCl salt of EDC and any acids formed during the reaction.[1]

G cluster_1 Amide Coupling Mechanism Acid R-COOH (Indazole-4-carboxylic acid) Activated O-acylisourea (Highly Reactive Intermediate) Acid->Activated + EDC EDC EDC ActiveEster HOBt Active Ester (Stable Intermediate) Activated->ActiveEster + HOBt HOBt HOBt Amide R-CONR'R'' (Final Amide Product) ActiveEster->Amide + Amine Amine R'R''NH (Amine) Side EDC-Urea (Byproduct) Amide->Side

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Materials & Reagents (Representative Example):

Reagent M.W. Quantity Moles (Equiv)
3-Bromo-1H-indazole-4-carboxylic acid 241.04 241 mg 1.0 mmol (1.0)
EDC·HCl 191.70 230 mg 1.2 mmol (1.2)
HOBt 135.12 162 mg 1.2 mmol (1.2)
Triethylamine (TEA) 101.19 420 µL 3.0 mmol (3.0)
Benzylamine 107.15 109 µL 1.0 mmol (1.0)

| DMF (anhydrous) | - | 5 mL | - |

Step-by-Step Procedure:

  • In a dry round-bottom flask, dissolve 3-bromo-1H-indazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3.0 equiv) to the solution.[1]

  • Stir the reaction mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.[1]

  • Add the desired amine (e.g., benzylamine, 1.0 equiv) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.[1]

  • Upon completion, pour the reaction mixture into ice water (e.g., 20 mL).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or a 10% methanol in chloroform solution (2 x 30 mL).[1]

  • Combine the organic layers and wash sequentially with 10% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure amide derivative.

Data Summary: Representative Derivatives

The general protocol can be applied to a variety of amines to generate a library of compounds. Below is a table summarizing hypothetical results for a small set of derivatives, based on typical outcomes for this type of reaction.

EntryAmine (R¹R²NH)Product NameExpected Yield (%)
1BenzylamineN-benzyl-3-bromo-1H-indazole-4-carboxamide85-95
2CyclohexylamineN-cyclohexyl-3-bromo-1H-indazole-4-carboxamide80-90
3Aniline3-Bromo-N-phenyl-1H-indazole-4-carboxamide70-85
4Morpholine(3-Bromo-1H-indazol-4-yl)(morpholino)methanone90-98

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Ye, L., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Haque, M. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4996. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Giraud, F., et al. (2021). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 11, 10383-10389. [Link]

  • Zhou, J., et al. (2018). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 61(21), 9647-9662. [Link]

  • Hübner, H., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6449-6454. [Link]

  • Hübner, H., et al. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. ACS Publications. [Link]

  • Sharma, S., et al. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. ACS Omega, 6(43), 28435-28451. [Link]

  • Giraud, F., et al. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

Sources

Application Notes and Protocols for Amide Coupling of 3-Bromo-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and Amide Coupling

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications, including oncology, inflammation, and neurodegenerative diseases. The specific substitution pattern of 3-bromo-1H-indazole-4-carboxylic acid offers a versatile platform for the synthesis of novel molecular entities. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the carboxylic acid is primed for the formation of amide bonds—a cornerstone of modern drug discovery. Amide bond formation is one of the most utilized reactions in the synthesis of pharmaceuticals, enabling the connection of molecular fragments to build complexity and modulate pharmacological properties.[1]

This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of 3-bromo-1H-indazole-4-carboxylic acid. We will delve into the rationale behind reagent selection, provide step-by-step procedures for three robust coupling methods, and discuss critical parameters for optimization and troubleshooting.

Understanding the Substrate: 3-Bromo-1H-indazole-4-carboxylic Acid

Before embarking on amide coupling, it is crucial to consider the chemical properties of 3-bromo-1H-indazole-4-carboxylic acid that will influence reaction outcomes.

  • Acidity and Basicity: The molecule possesses both an acidic carboxylic acid and a weakly acidic N-H on the indazole ring. The presence of the electron-withdrawing bromine atom and the carboxylic acid group will increase the acidity of the N-H proton compared to unsubstituted indazole. This necessitates the use of a sufficient amount of base to deprotonate both the carboxylic acid and potentially the indazole nitrogen to prevent unwanted side reactions or incomplete conversion.

  • Solubility: Substituted indazole carboxylic acids can exhibit poor solubility in common aprotic solvents used for amide coupling, such as dichloromethane (DCM).[2] Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often better choices, although their removal during workup can be more challenging. In some cases, the addition of a small amount of water can enhance the solubility of carboxylic acids in organic solvents.[3][4]

  • Reactivity: The presence of the bromine atom introduces the possibility of side reactions under certain conditions, although it is generally stable under standard amide coupling protocols. The electronic nature of the indazole ring system may also influence the reactivity of the carboxylic acid.

Choosing Your Weapon: A Guide to Amide Coupling Reagents

The choice of coupling reagent is paramount for a successful amide bond formation.[1] The ideal reagent should provide high yields, minimize side reactions, and be compatible with the substrate's functional groups. We will focus on three widely used and reliable coupling systems: HATU, EDC/HOBt, and T3P.

Coupling ReagentAdvantagesDisadvantages
HATU High reactivity, fast reaction times, low epimerization.[5]Higher cost, can be moisture sensitive.
EDC/HOBt Cost-effective, water-soluble byproducts, well-established.Can lead to the formation of N-acylurea byproduct, HOBt has explosive properties in its anhydrous form.
T3P® "Green" reagent with water-soluble byproducts, low epimerization, broad functional group tolerance.[6]Can be less reactive for challenging couplings compared to HATU.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that rapidly forms an activated OAt-ester, leading to clean and fast amide bond formation.[7]

Reaction Workflow:

HATU_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-bromo-1H-indazole- 4-carboxylic acid, amine, and HATU in DMF B Cool to 0 °C A->B C Add DIPEA dropwise B->C D Warm to RT and stir C->D 1-12 h E Quench with water D->E F Extract with EtOAc E->F G Purify by column chromatography F->G

HATU Coupling Workflow

Reagents and Materials:

ReagentM.W.Equivalents
3-Bromo-1H-indazole-4-carboxylic acid241.041.0
Amine-1.1
HATU380.231.2
N,N-Diisopropylethylamine (DIPEA)129.243.0
N,N-Dimethylformamide (DMF)--
Ethyl acetate (EtOAc)--
Saturated aq. NaCl (brine)--
Anhydrous MgSO₄ or Na₂SO₄--

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-1H-indazole-4-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.2 eq.).

  • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration with respect to the carboxylic acid).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq.) dropwise to the stirred solution. The addition of at least 2 equivalents of base is crucial to deprotonate both the carboxylic acid and the indazole N-H, preventing potential side reactions. The third equivalent neutralizes the hexafluorophosphate salt.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid, with the additive HOBt (1-hydroxybenzotriazole) to form a more reactive intermediate and suppress racemization.[5]

Reaction Mechanism:

EDC_Mechanism Acid R-COOH Acylisourea O-Acylisourea (active intermediate) Acid->Acylisourea + EDC EDC EDC HOBt_Ester HOBt Ester (more reactive) Acylisourea->HOBt_Ester + HOBt - Urea Amide Amide Acylisourea->Amide + R'-NH₂ (slower) Urea Urea byproduct (water-soluble) HOBt HOBt HOBt_Ester->Amide + R'-NH₂ - HOBt Amine R'-NH₂

EDC/HOBt Coupling Mechanism

Reagents and Materials:

ReagentM.W.Equivalents
3-Bromo-1H-indazole-4-carboxylic acid241.041.0
Amine-1.1
EDC·HCl191.701.5
HOBt·H₂O153.141.2
Triethylamine (TEA) or DIPEA101.193.0
N,N-Dimethylformamide (DMF)--
Ethyl acetate (EtOAc)--
1 M aq. HCl--
Saturated aq. NaHCO₃--
Saturated aq. NaCl (brine)--
Anhydrous MgSO₄ or Na₂SO₄--

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 3-bromo-1H-indazole-4-carboxylic acid (1.0 eq.) and HOBt·H₂O (1.2 eq.) in anhydrous DMF.

  • Add the amine (1.1 eq.) followed by TEA or DIPEA (3.0 eq.).

  • Cool the mixture to 0 °C.

  • Add EDC·HCl (1.5 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1 M aq. HCl (to remove excess base), saturated aq. NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

  • The aqueous washes are effective at removing the urea byproduct derived from EDC.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: T3P®-Mediated Amide Coupling

Propanephosphonic acid anhydride (T3P®) is a mild and efficient coupling reagent that is particularly useful for large-scale synthesis due to its safety profile and the ease of removal of its byproducts.[6][8] It is known to be effective for substrates prone to epimerization.[9]

Reaction Workflow:

T3P_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-bromo-1H-indazole- 4-carboxylic acid and amine in EtOAc or Me-THF B Add pyridine or DIPEA A->B C Add T3P® solution dropwise B->C D Stir at RT C->D 2-18 h E Quench with aq. NaHCO₃ D->E F Separate layers E->F G Purify by crystallization or chromatography F->G

T3P® Coupling Workflow

Reagents and Materials:

ReagentM.W.Equivalents
3-Bromo-1H-indazole-4-carboxylic acid241.041.0
Amine-1.05
T3P® (50% solution in EtOAc)318.181.5
Pyridine or DIPEA79.103.0
Ethyl acetate (EtOAc) or 2-MeTHF--
Saturated aq. NaHCO₃--
Saturated aq. NaCl (brine)--
Anhydrous MgSO₄ or Na₂SO₄--

Step-by-Step Procedure:

  • Combine 3-bromo-1H-indazole-4-carboxylic acid (1.0 eq.) and the amine (1.05 eq.) in a flask.

  • Add a suitable solvent such as ethyl acetate or 2-MeTHF (a greener alternative to many chlorinated solvents).

  • Add pyridine or DIPEA (3.0 eq.) to the suspension/solution.

  • Slowly add the T3P® solution (1.5 eq.) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-18 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • The phosphonic acid byproducts are water-soluble and are efficiently removed during the aqueous workup.

  • The crude product can be purified by crystallization or flash column chromatography.

Troubleshooting and Optimization

  • Low Yield/Incomplete Reaction:

    • Solubility: If the starting materials are not fully dissolved, consider switching to a more polar solvent like DMF or using a solvent mixture. Gentle heating may also be employed, but care should be taken to avoid degradation.

    • Activation: For challenging couplings, pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can improve yields.[10][11]

    • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, longer reaction times or a more powerful coupling reagent like HATU may be necessary.

  • Side Reactions:

    • N-Acylation of the Indazole: While less common, acylation at the indazole N-1 position is a potential side reaction. Using a sufficient excess of a non-nucleophilic base like DIPEA helps to ensure the N-H is deprotonated and less reactive.

    • Guanidinylation of Amine: With uronium reagents like HATU, a side reaction can occur where the amine reacts with the coupling reagent. Adding the amine after a pre-activation step can mitigate this.

  • Difficult Purification:

    • Reagent Byproducts: Ensure the aqueous workup is thorough. For EDC couplings, acidic and basic washes are critical for removing the urea byproduct and HOBt. For T3P®, the byproducts are readily removed with a basic wash.

    • Residual DMF: If DMF is used as a solvent, it can be challenging to remove completely. Washing the ethyl acetate extract multiple times with water and brine is effective. Azeotropic removal with heptane or toluene is also an option.

Conclusion

The amide coupling of 3-bromo-1H-indazole-4-carboxylic acid is a readily achievable transformation that opens the door to a wide array of potentially bioactive molecules. By carefully selecting the appropriate coupling reagent and optimizing reaction conditions based on the principles outlined in this guide, researchers can efficiently synthesize desired amide products. The choice between HATU, EDC/HOBt, and T3P® will depend on factors such as scale, cost, and the specific nature of the amine coupling partner. With the detailed protocols and troubleshooting advice provided, scientists in the field of drug discovery are well-equipped to successfully incorporate this versatile building block into their synthetic campaigns.

References

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from [Link]

  • Reddit. (2022). HATU coupling - what's the best order? Retrieved from [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • DigitalCommons@UNMC. (2021). Synthesis of Novel Compounds from Indole-3-Acetic Acid and Urea Carboxylic Acid using T3P. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

Sources

Application Notes and Protocols: Exploring the Biological Targets of 3-Bromo-1H-indazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 3-Bromo-1H-indazole-4-carboxylic acid scaffold is a privileged heterocyclic motif in modern medicinal chemistry, demonstrating a versatile pharmacological profile. This document provides an in-depth technical guide for researchers investigating the biological targets of derivatives based on this core structure. We will delve into the established and potential biological targets, offering detailed, field-proven protocols for their evaluation. The causality behind experimental choices is explained to empower researchers in designing and interpreting their studies. This guide is structured to be a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its ability to mimic the purine base and engage in various biological interactions. The introduction of a bromine atom at the 3-position and a carboxylic acid at the 4-position of the indazole ring creates a versatile platform for derivatization, enabling the fine-tuning of physicochemical properties and target-specific interactions. Derivatives of this scaffold have shown promise in oncology, immunology, and anti-infective research. This guide will focus on three primary classes of biological targets for 3-Bromo-1H-indazole-4-carboxylic acid derivatives: Indoleamine 2,3-dioxygenase 1 (IDO1), Poly(ADP-ribose) polymerase (PARP), and various protein kinases.

Indoleamine 2,3-dioxygenase 1 (IDO1): A Key Target in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell proliferation and promote an immunosuppressive milieu, allowing cancer cells to evade immune surveillance.[2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[3]

The indazole scaffold has been identified as a novel pharmacophore with potent IDO1 inhibitory activity.[2] Notably, derivatives incorporating a bromo-substituted phenyl group have shown significant potency. For instance, (Z)-N-(3-Bromo-4-fluorophenyl)-N′-hydroxy-1H-indazole-7-carboximidamide has been identified as a highly active compound in its series, highlighting the potential of halogenated indazole derivatives as IDO1 inhibitors.[4]

Mechanistic Rationale for Targeting IDO1 with Indazole Derivatives

The inhibitory mechanism of many indazole-based compounds against IDO1 involves direct coordination with the ferrous heme iron in the enzyme's active site.[2] The nitrogen atoms of the indazole ring can act as ligands for the heme iron, displacing the natural substrate, tryptophan. The substituents on the indazole core, particularly at the 4-position carboxylic acid, can form additional interactions with amino acid residues in the active site pockets, enhancing binding affinity and selectivity.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

This protocol describes a robust and widely used cell-based assay to determine the potency of 3-Bromo-1H-indazole-4-carboxylic acid derivatives in inhibiting IDO1 activity. The assay utilizes human cervical cancer (HeLa) cells, which can be stimulated to express IDO1 by interferon-gamma (IFN-γ). The inhibitory effect is quantified by measuring the reduction in the production of kynurenine, a downstream product of the IDO1-catalyzed reaction.[5][6]

Principle: IFN-γ-stimulated HeLa cells express functional IDO1, which converts tryptophan in the cell culture medium to N-formylkynurenine, which is then hydrolyzed to kynurenine. The test compound's ability to inhibit IDO1 is determined by quantifying the amount of kynurenine produced in the presence of the inhibitor.

Materials:

  • HeLa cells

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant human IFN-γ

  • Test compounds (3-Bromo-1H-indazole-4-carboxylic acid derivatives)

  • Trichloroacetic acid (TCA)

  • 4-(Dimethylamino)benzaldehyde (DMAB)

  • Acetic acid

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 50,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound and IFN-γ Treatment: The next day, prepare serial dilutions of the test compounds in complete DMEM. Add 100 µL of the diluted compounds to the respective wells. Also, add IFN-γ to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Detection: a. Carefully transfer 140 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 20 µL of 3.05 N TCA to each well to precipitate proteins. c. Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. d. Centrifuge the plate at 2,500 rpm for 10 minutes to pellet the precipitated proteins. e. Transfer 100 µL of the clear supernatant to another 96-well plate. f. Add 100 µL of 2% (w/v) DMAB in acetic acid to each well. A yellow color will develop in the presence of kynurenine.

  • Data Acquisition and Analysis: a. Measure the absorbance at 480 nm using a microplate reader. b. Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration. c. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits IDO1 activity by 50%.

Data Presentation: Expected Outcomes and Structure-Activity Relationships (SAR)

The SAR for indazole-based IDO1 inhibitors suggests that the 1H-indazole scaffold is crucial for activity.[2] Substitutions at the 4- and 6-positions can significantly influence inhibitory potency. For derivatives of 3-Bromo-1H-indazole-4-carboxylic acid, modifications of the carboxylic acid to amides or other bioisosteres, and further substitutions on the phenyl ring of these amides, are expected to modulate activity.

Compound ScaffoldR Group ModificationTargetIC₅₀ (µM)Reference
1H-IndazoleVaried substitutions at C4 and C6IDO15.3 (for compound 2g)[2]
3-Aryl Indole-IDO17.0[]
Icotinib-1,2,3-triazoleVaried substitutionsIDO10.37 (for compound a17)[5]

This table presents IC₅₀ values for various indazole and related heterocyclic IDO1 inhibitors to provide a comparative context for newly synthesized 3-Bromo-1H-indazole-4-carboxylic acid derivatives.

IDO1_Inhibition_Workflow A HeLa Cell Seeding (50,000 cells/well) B Overnight Incubation (37°C, 5% CO2) A->B C Add Test Compound + IFN-γ (100 ng/mL) B->C D Incubate (18-24h) C->D E Collect Supernatant D->E F Add TCA (Protein Precipitation) E->F G Incubate (50°C, 30 min) (Hydrolysis) F->G H Centrifuge G->H I Transfer Supernatant H->I J Add DMAB Reagent I->J K Measure Absorbance (480 nm) J->K L Calculate IC50 K->L

Caption: Workflow for the cell-based IDO1 inhibition assay.

Poly(ADP-ribose) Polymerase (PARP): A Cornerstone of DNA Damage Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[8] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The indazole carboxamide scaffold is a key pharmacophore in several potent PARP inhibitors, including the FDA-approved drug Niraparib.[9][10] This suggests that 3-Bromo-1H-indazole-4-carboxylic acid derivatives are promising candidates for the development of novel PARP inhibitors.

Rationale for Targeting PARP with Indazole Derivatives

The mechanism of action of indazole-based PARP inhibitors involves competitive binding to the NAD⁺ binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA. This leads to the accumulation of unresolved single-strand breaks, which are converted into cytotoxic double-strand breaks during DNA replication. In cancer cells with defective homologous recombination, these double-strand breaks cannot be repaired, leading to synthetic lethality.

Experimental Protocol: PARP-1 Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to screen for and characterize the inhibitory activity of 3-Bromo-1H-indazole-4-carboxylic acid derivatives against PARP-1.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on the surface of a 96-well plate. The amount of incorporated biotinylated ADP-ribose is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD⁺

  • Test compounds

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents and serial dilutions of the test compounds in PARP buffer.

  • Reaction Setup: a. To each well of the histone-coated plate, add 25 µL of PARP buffer containing activated DNA. b. Add 5 µL of the diluted test compound or vehicle control. c. Add 10 µL of recombinant PARP-1 enzyme. d. Initiate the reaction by adding 10 µL of biotinylated NAD⁺.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.

  • Detection: a. Add 50 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. b. Wash the plate as described in step 4. c. Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes. d. Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 450 nm. b. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Comparative Potency of Indazole-Based PARP Inhibitors
CompoundTarget(s)IC₅₀ (nM)Reference
NiraparibPARP-1/23.8 / 2.1[11]
OlaparibPARP-1/25 / 1[8]
RucaparibPARP-1/21.4 / 6.4[8]

This table provides a reference for the potency of known PARP inhibitors, which can be used to benchmark the activity of novel 3-Bromo-1H-indazole-4-carboxylic acid derivatives.

PARP_Inhibition_Assay A Add Activated DNA to Histone-Coated Plate B Add Test Compound A->B C Add PARP-1 Enzyme B->C D Add Biotinylated NAD+ (Start Reaction) C->D E Incubate (1h, RT) D->E F Wash Plate E->F G Add Streptavidin-HRP F->G H Incubate (1h, RT) G->H I Wash Plate H->I J Add TMB Substrate I->J K Add Stop Solution J->K L Read Absorbance (450 nm) K->L M Calculate IC50 L->M

Caption: Workflow for the colorimetric PARP-1 inhibition assay.

Protein Kinases: Diverse Targets in Signal Transduction

Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. The indazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[12][13] This suggests that 3-Bromo-1H-indazole-4-carboxylic acid derivatives have the potential to inhibit a variety of kinases.

Rationale for Targeting Kinases with Indazole Derivatives

The nitrogen atoms of the indazole ring can form hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical interaction for many kinase inhibitors. The substituents on the indazole core can then be tailored to occupy adjacent hydrophobic pockets and interact with other key residues, thereby conferring potency and selectivity.

Experimental Protocol: Kinase Inhibitor Profiling

A common and efficient way to assess the kinase inhibitory potential of a new compound series is to perform a kinase panel screen. This involves testing the compound at a fixed concentration against a large number of purified kinases.

Principle: The inhibitory activity of a test compound is determined by measuring its effect on the phosphorylation of a generic or specific substrate by a panel of kinases. Various detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based assays.

General Workflow for Kinase Panel Screening:

  • Compound Submission: Provide the 3-Bromo-1H-indazole-4-carboxylic acid derivative(s) to a contract research organization (CRO) that offers kinase screening services, or perform the screen in-house if the necessary platforms are available.

  • Primary Screen: The compound is typically screened at a single concentration (e.g., 1 or 10 µM) against a broad panel of kinases (e.g., >100 kinases).

  • Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Dose-Response Analysis: For the identified hits, a dose-response experiment is performed to determine the IC₅₀ value for each kinase.

  • Selectivity Profiling: The IC₅₀ values are used to generate a selectivity profile for the compound, highlighting its potency and specificity for certain kinases or kinase families.

Data Presentation: Interpreting Kinase Profiling Data

The results of a kinase panel screen are typically presented as a heatmap or a table of IC₅₀ values. This allows for a rapid visual assessment of the compound's selectivity.

Kinase TargetIC₅₀ of Indazole-based Inhibitors (nM)Reference
LckVaries with derivative[13]
FynVaries with derivative[13]
Aurora AVaries with derivative[14]

This table illustrates that indazole derivatives can target various kinases. The specific potency of a 3-Bromo-1H-indazole-4-carboxylic acid derivative would need to be determined experimentally.

Kinase_Screening_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen A Test Compound at Single Concentration (e.g., 10 µM) B Broad Kinase Panel (>100 kinases) A->B C Identify 'Hits' (>50% Inhibition) B->C D Dose-Response Curve for each 'Hit' C->D E Determine IC50 Values D->E F Generate Selectivity Profile E->F

Caption: General workflow for kinase inhibitor profiling.

Conclusion and Future Directions

The 3-Bromo-1H-indazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics targeting a range of biological entities critical in human disease. This guide has provided a comprehensive overview and detailed protocols for investigating the inhibitory potential of its derivatives against IDO1, PARP, and protein kinases. The provided methodologies are designed to be robust and reproducible, empowering researchers to generate high-quality, actionable data.

Future work in this area should focus on exploring the structure-activity relationships of these derivatives in greater detail to optimize potency and selectivity. Furthermore, investigating other potential biological targets for this versatile scaffold may uncover novel therapeutic opportunities. The integration of computational modeling with experimental screening will be invaluable in accelerating the discovery and development of new drug candidates based on the 3-Bromo-1H-indazole-4-carboxylic acid core.

References

  • Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. (2021). [Link]

  • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. PMC - NIH. (n.d.). [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.).
  • Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. NIH. (n.d.). [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. (n.d.). [Link]

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PMC - NIH. (n.d.). [Link]

  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. PubMed. (2016). [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. (2007). [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. (n.d.). [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. (n.d.). [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. (2008). [Link]

  • Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers. (2020). [Link]

  • IC 50 values for Indazole derivatives (1be16b). ResearchGate. (n.d.). [Link]

  • Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. PubMed. (2021). [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. (2023). [Link]

  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with. (2024). [Link]

  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers. (2024). [Link]

  • 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. PubMed Central. (n.d.). [Link]

  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. (2020). [Link]

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. (n.d.). [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Publications. (n.d.). [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. (2009). [Link]

  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. PMC - PubMed Central. (n.d.). [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-Bromo-1H-indazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indazole Analogs

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1] Analogs of 3-Bromo-1H-indazole-4-carboxylic acid, in particular, represent a promising class of small molecules for drug discovery. Their structural features make them amenable to targeting a range of biological macromolecules, most notably enzymes involved in cancer progression and immune regulation.[2]

This guide provides a comprehensive overview of in vitro assays to characterize the biological activity of 3-Bromo-1H-indazole-4-carboxylic acid analogs. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation. The focus will be on three key targets that have shown relevance for indazole-based compounds: Poly (ADP-ribose) polymerase (PARP), Indoleamine 2,3-dioxygenase 1 (IDO1), and the Stimulator of Interferon Genes (STING) pathway.

I. Profiling Against PARP-1: A Key Player in DNA Damage Repair

Expertise & Experience: Poly (ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[3] Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death—a concept known as synthetic lethality.[4] Therefore, evaluating the PARP-1 inhibitory potential of novel indazole analogs is a key step in assessing their anticancer activity.

Mechanism of PARP Inhibition

The primary mechanism of action for PARP inhibitors is the competitive inhibition at the NAD+ binding site of the enzyme.[5] This prevents the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins, which is a crucial step for the recruitment of DNA repair machinery.[3] Some PARP inhibitors also "trap" the PARP enzyme on the DNA, further enhancing their cytotoxic effect.

Diagram: PARP-1 Signaling in DNA Repair and Inhibition

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR PAR Chains PARP1->PAR synthesizes Blocked_PARP PARP-1 Inhibition PARP1->Blocked_PARP NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Indazole_Analog 3-Bromo-1H-indazole-4-carboxylic acid analog Indazole_Analog->PARP1 binds and inhibits No_PAR No PAR Synthesis Blocked_PARP->No_PAR DSB Double-Strand Break (DSB) No_PAR->DSB leads to unrepaired SSBs, causing Apoptosis Apoptosis DSB->Apoptosis induces

Caption: Workflow of PARP-1 in DNA repair and the mechanism of its inhibition.

A. Primary Screening: In Vitro PARP-1 Enzymatic Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified PARP-1 and is an excellent primary screen for identifying direct inhibitors among your indazole analogs.

Protocol: PARP-1 Enzymatic Inhibition Assay

  • Reagent Preparation:

    • PARP-1 Enzyme: Dilute recombinant human PARP-1 enzyme to a working concentration in 1x PARP Assay Buffer.

    • Activated DNA: Prepare a working solution of activated DNA as per the supplier's instructions.

    • NAD+ Solution: Prepare a working solution of NAD+.

    • Test Compounds: Prepare a serial dilution of your 3-Bromo-1H-indazole-4-carboxylic acid analogs in a suitable solvent (e.g., DMSO), and then dilute further in 1x PARP Assay Buffer. Ensure the final DMSO concentration is below 0.5%.[6]

    • Positive Control: Use a known PARP inhibitor (e.g., Olaparib) for comparison.

    • Negative Control: Use 1x PARP Assay Buffer with the same final DMSO concentration as the test compounds.

  • Assay Procedure:

    • To a 96-well black plate, add 25 µL of 1x PARP Assay Buffer to all wells.

    • Add 5 µL of the diluted test compounds, positive control, or negative control to the appropriate wells.

    • Add 10 µL of the diluted PARP-1 enzyme to all wells except the "blank" wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.[7]

    • Initiate the reaction by adding a 10 µL mixture of Activated DNA and NAD+.

    • Incubate the plate for 30-60 minutes at 30-37°C with gentle agitation.[7]

    • Stop the reaction and develop the fluorescent signal according to the kit manufacturer's instructions (e.g., by adding a developer that reacts with the product).

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls. A significant reduction in signal in the presence of the positive control and minimal change in the negative control wells will confirm the assay is performing correctly.

B. Secondary Validation: Cell-Based PARP Activity and Apoptosis Induction

Cell-based assays are crucial for confirming the activity of your lead compounds in a more physiologically relevant context. Here, we will assess the induction of apoptosis, a downstream consequence of PARP inhibition in cancer cells.

Protocol: Western Blot for PARP Cleavage

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., a BRCA-deficient line like HCC1937) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of your lead indazole analogs for 24-48 hours. Include a positive control (e.g., a known apoptosis inducer like staurosporine) and a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PARP that recognizes both the full-length (116 kDa) and the cleaved fragment (89 kDa) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for full-length and cleaved PARP. An increase in the 89 kDa band and a corresponding decrease in the 116 kDa band indicate apoptosis.[8]

Data Presentation: Expected IC50 Values and Western Blot Results

CompoundPARP-1 Enzymatic IC50 (nM)Cleaved PARP (89 kDa) Induction (at 1 µM)
Analog 150+++
Analog 2250++
Analog 3>10,000-
Olaparib10+++

(Note: '+' indicates the relative intensity of the cleaved PARP band)

II. Targeting IDO1: A Key Regulator of Immune Evasion in Cancer

Expertise & Experience: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[9] In the tumor microenvironment, IDO1 expression is a key mechanism of immune evasion. By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 inhibits the proliferation and function of effector T cells.[2] Therefore, inhibitors of IDO1 are actively being pursued as cancer immunotherapeutics.

Mechanism of IDO1 Inhibition

IDO1 inhibitors act by binding to the active site of the enzyme, preventing the binding of its substrate, L-tryptophan.[9] This restores local tryptophan levels and reduces the production of kynurenine, thereby alleviating the immunosuppressive effects and allowing for a more robust anti-tumor immune response.

Diagram: IDO1-Mediated Immune Suppression and its Inhibition

IDO1_Inhibition cluster_0 Tumor Microenvironment cluster_1 Action of IDO1 Inhibitors Tumor_Cell Tumor Cell IDO1 IDO1 Tumor_Cell->IDO1 expresses Tryptophan L-Tryptophan IDO1->Tryptophan depletes Kynurenine Kynurenine IDO1->Kynurenine produces Blocked_IDO1 IDO1 Inhibition IDO1->Blocked_IDO1 Tryptophan->IDO1 substrate T_Cell Effector T-Cell Tryptophan->T_Cell essential for activation T_Cell_Inhibition T-Cell Inhibition (Apoptosis, Anergy) Kynurenine->T_Cell_Inhibition induces Indazole_Analog 3-Bromo-1H-indazole-4-carboxylic acid analog Indazole_Analog->IDO1 inhibits Restored_Tryptophan Restored Tryptophan Blocked_IDO1->Restored_Tryptophan Reduced_Kynurenine Reduced Kynurenine Blocked_IDO1->Reduced_Kynurenine T_Cell_Activation T-Cell Activation Restored_Tryptophan->T_Cell_Activation promotes Reduced_Kynurenine->T_Cell_Activation allows for Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity

Caption: IDO1's role in immune suppression and the restorative effect of its inhibitors.

A. Primary Screening: Cell-Free IDO1 Enzymatic Assay

This assay quantifies the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, providing a direct measure of enzyme inhibition.

Protocol: IDO1 Enzymatic Assay (Absorbance-Based)

  • Reagent Preparation:

    • IDO1 Enzyme: Use purified recombinant human IDO1.

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[10]

    • Substrate: 400 µM L-tryptophan in assay buffer.[10]

    • Test Compounds: Prepare serial dilutions of your indazole analogs in DMSO, then dilute in assay buffer (final DMSO < 0.5%).

    • Positive Control: Use a known IDO1 inhibitor (e.g., Epacadostat).

    • Stopping Reagent: 30% (w/v) Trichloroacetic acid (TCA).

  • Assay Procedure:

    • In a 96-well plate, combine the IDO1 enzyme, assay buffer, and your test compounds or controls.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the L-tryptophan substrate.

    • Incubate for 30-60 minutes at 37°C.[10]

    • Stop the reaction by adding 20 µL of 30% TCA.[10]

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[10]

    • Centrifuge the plate to pellet any precipitate.

    • Transfer the supernatant to a new plate and measure the absorbance at 320-325 nm.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 values as described for the PARP-1 assay.

B. Secondary Validation: Cell-Based IDO1 Activity Assay

This assay measures IDO1 activity in a cellular context, where factors like cell permeability and metabolism can influence compound efficacy.

Protocol: Kynurenine Measurement in IFN-γ-Stimulated Cells

  • Cell Culture and IDO1 Induction:

    • Seed a human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 or HeLa) in a 96-well plate.[10][11]

    • Allow cells to adhere overnight.

    • Induce IDO1 expression by treating the cells with 100 ng/mL of human IFN-γ for 24 hours.[11]

  • Compound Treatment and Kynurenine Production:

    • After the induction period, add serial dilutions of your indazole analogs or controls to the cells.

    • Incubate for an additional 24-48 hours.

  • Kynurenine Detection (Ehrlich's Reagent Method):

    • Transfer 140 µL of the cell culture supernatant to a new 96-well plate.

    • Add 10 µL of 6.1 N TCA and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[11]

    • Centrifuge the plate to remove any sediment.

    • Transfer 100 µL of the supernatant to another clear 96-well plate.

    • Add 100 µL of freshly prepared Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[11]

    • After a 10-minute incubation at room temperature, read the absorbance at 480 nm.[11]

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine.

    • Determine the concentration of kynurenine in your samples from the standard curve.

    • Calculate the percentage of inhibition of kynurenine production and determine the IC50 values.

Data Presentation: Comparative IDO1 Inhibition Data

CompoundIDO1 Enzymatic IC50 (nM)Cellular IDO1 IC50 (nM)
Analog 480300
Analog 55001200
Analog 6>10,000>10,000
Epacadostat2075

III. Activating the STING Pathway: A Gateway to Innate Immunity

Expertise & Experience: The STING (Stimulator of Interferon Genes) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a sign of viral infection or cellular damage.[12] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which can potently stimulate an anti-tumor immune response.[13] Small molecule agonists of the STING pathway are therefore of great interest in cancer immunotherapy.

Mechanism of STING Activation

The STING pathway is initiated by the enzyme cGAS, which upon binding to cytosolic DNA, synthesizes the second messenger cyclic GMP-AMP (cGAMP).[14] cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum.[15] This triggers a signaling cascade involving TBK1 and IRF3, culminating in the transcription of type I interferons and other immune-stimulatory genes.[16]

Diagram: The cGAS-STING Signaling Pathway and Agonist Action

STING_Activation cluster_0 Canonical STING Pathway cluster_1 Action of STING Agonists Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS binds cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits Activated_STING STING Activation STING->Activated_STING IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN_Genes Type I IFN Genes Nucleus->IFN_Genes activates transcription of IFN_beta IFN-β IFN_Genes->IFN_beta expression of Immune_Response Pro-inflammatory Immune Response IFN_beta->Immune_Response drives Indazole_Analog 3-Bromo-1H-indazole-4-carboxylic acid analog Indazole_Analog->STING directly binds and activates Activated_STING->TBK1

Sources

Application Notes and Protocols for the Development of Anticancer Agents from 3-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] Several indazole-containing drugs have received FDA approval for treating various cancers, such as axitinib and pazopanib, which function as kinase inhibitors.[1] The versatility of the indazole ring system allows for structural modifications that can be tailored to interact with specific biological targets, thereby offering a promising avenue for the development of novel and more effective anticancer agents.[3] This document provides a comprehensive guide for researchers on utilizing 3-Bromo-1H-indazole-4-carboxylic acid as a starting material for the synthesis and evaluation of new potential anticancer drug candidates.

The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 4-position of the indazole ring provides a versatile platform for chemical derivatization. The carboxylic acid moiety is particularly amenable to the formation of amide bonds, allowing for the introduction of a wide range of chemical diversity. The bromine atom can also be utilized for further modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) extensively. This guide will focus on the synthesis of amide derivatives from 3-Bromo-1H-indazole-4-carboxylic acid and their subsequent biological evaluation.

I. Synthesis of 3-Bromo-1H-indazole-4-carboxamide Derivatives

The synthesis of amide derivatives from a carboxylic acid is a fundamental transformation in medicinal chemistry. The following protocol outlines a general procedure for the synthesis of a library of 3-Bromo-1H-indazole-4-carboxamides. The rationale behind this approach is to systematically explore the effect of different substituents on the amide nitrogen on the anticancer activity of the resulting compounds.

Protocol 1: General Procedure for the Synthesis of 3-Bromo-1H-indazole-4-carboxamides

This protocol is adapted from established methods for amide bond formation using a coupling agent.[4]

Materials:

  • 3-Bromo-1H-indazole-4-carboxylic acid

  • Various primary and secondary amines

  • Titanium tetrachloride (TiCl4)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-1H-indazole-4-carboxylic acid (1 equivalent) in anhydrous pyridine.

  • Addition of Amine: To the stirred solution, add the desired amine (1 equivalent).

  • Addition of Coupling Agent: Slowly add titanium tetrachloride (3 equivalents) to the reaction mixture. Caution: TiCl4 is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Tightly seal the reaction vessel and heat the mixture to 85°C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Characterize the final compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization start Dissolve 3-Bromo-1H-indazole-4-carboxylic acid in pyridine add_amine Add amine start->add_amine add_ticl4 Add TiCl4 add_amine->add_ticl4 heat Heat at 85°C add_ticl4->heat monitor Monitor by TLC heat->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize (NMR, MS) chromatography->characterization

Caption: Synthetic workflow for 3-Bromo-1H-indazole-4-carboxamides.

II. Biological Evaluation of Anticancer Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols describe standard in vitro assays to determine the anticancer potential of the synthesized compounds.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Synthesized indazole derivatives dissolved in dimethyl sulfoxide (DMSO).

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and a positive control (e.g., doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the test compounds.

Materials:

  • Cancer cell line of interest.

  • Synthesized indazole derivatives.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cell line of interest.

  • Synthesized indazole derivatives.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer activity of indazole derivatives is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[1] For instance, many indazole-based compounds have been shown to target VEGFR, PDGFR, and other tyrosine kinases.[1] The inhibition of these kinases can disrupt downstream signaling pathways, such as the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[6]

Potential Signaling Pathway Inhibition

G Indazole 3-Bromo-1H-indazole-4-carboxamide Derivative Kinase Protein Kinase (e.g., VEGFR, FAK) Indazole->Kinase Inhibition PI3K PI3K Kinase->PI3K Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Structure-Activity Relationship (SAR) Insights

The systematic synthesis and biological evaluation of a library of 3-Bromo-1H-indazole-4-carboxamide derivatives will allow for the elucidation of key structure-activity relationships. The following points should be considered when analyzing the SAR data:

  • Nature of the Amine: The nature of the amine used to form the carboxamide will significantly impact the biological activity. Aromatic, aliphatic, and heterocyclic amines should be explored.

  • Substituents on Aromatic Amines: If an aromatic amine is used, the position and electronic nature (electron-donating or electron-withdrawing) of substituents on the aromatic ring can dramatically influence the compound's potency and selectivity.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the choice of the amine, will affect its cell permeability and pharmacokinetic properties.

  • Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen as a hydrogen bond acceptor. These interactions with the biological target are often crucial for activity.

Illustrative SAR Diagram

G cluster_r R-Group Modifications cluster_activity Impact on Anticancer Activity IndazoleCore Aromatic Aromatic Amines IndazoleCore->Aromatic Aliphatic Aliphatic Amines IndazoleCore->Aliphatic Heterocyclic Heterocyclic Amines IndazoleCore->Heterocyclic HighActivity High Potency Aromatic->HighActivity e.g., with specific substituents ModerateActivity Moderate Potency Aliphatic->ModerateActivity Heterocyclic->HighActivity e.g., specific heterocycles LowActivity Low Potency

Sources

Application Notes and Protocols for the Synthesis and Evaluation of 4-bromo-1H-indazole Derivatives as FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of 4-bromo-1H-indazole derivatives as potent inhibitors of the bacterial cell division protein FtsZ. This document offers detailed, field-proven protocols and the scientific rationale behind the experimental design, enabling the replication and further development of this promising class of antibacterial agents.

Introduction: The Imperative for Novel Antibacterial Targets

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antibacterial targets that are essential for bacterial survival and distinct from those of existing drugs. The filamenting temperature-sensitive mutant Z (FtsZ) protein has emerged as a prime target in this endeavor.

FtsZ, a prokaryotic homolog of eukaryotic tubulin, is a highly conserved GTPase that plays a pivotal role in bacterial cell division.[1] It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that acts as a scaffold for the assembly of the divisome complex.[2] The divisome then orchestrates the synthesis of the septal wall, leading to cell division. Inhibition of FtsZ polymerization disrupts Z-ring formation, causing bacterial filamentation and eventual cell death. This makes FtsZ an attractive target for the development of new antibiotics with a novel mechanism of action.[3]

Indazole derivatives have shown a wide range of biological activities, including antimicrobial properties.[4] Notably, a series of novel 4-bromo-1H-indazole derivatives have been identified as potent inhibitors of FtsZ, exhibiting significant antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus.[5] These compounds represent a promising scaffold for the development of new antibacterial drugs.

This guide will focus on a representative compound from this series, providing a detailed protocol for its synthesis and subsequent biological evaluation.

Scientific Rationale and Strategy

The core strategy involves the synthesis of a 4-bromo-1H-indazole scaffold, which has been shown to be a key pharmacophore for FtsZ inhibition. The rationale for selecting this scaffold is based on structure-activity relationship (SAR) studies of various FtsZ inhibitors, which have highlighted the importance of specific heterocyclic systems for potent activity.[6] The synthetic route is designed to be robust and amenable to the generation of a library of analogs for further optimization of antibacterial potency and pharmacokinetic properties.

The biological evaluation will be conducted in two key stages:

  • In vitro FtsZ Polymerization Assay: To confirm the direct interaction of the synthesized compound with the FtsZ protein and to quantify its inhibitory effect on FtsZ polymerization. A light scattering assay will be employed for this purpose, as it provides a real-time measurement of polymer formation.

  • Antibacterial Activity Assessment: To determine the whole-cell efficacy of the compound against a relevant bacterial pathogen. The Minimum Inhibitory Concentration (MIC) will be determined using the broth microdilution method against Staphylococcus aureus.

This dual approach ensures that the observed antibacterial activity is directly correlated with the inhibition of the intended target, FtsZ.

Synthesis of a Representative 4-bromo-1H-indazole FtsZ Inhibitor

This section details the synthesis of a representative 4-bromo-1H-indazole derivative. The following protocol is based on established synthetic methodologies for this class of compounds.[7][8]

Synthetic Scheme

The overall synthetic strategy is depicted below. It involves the initial preparation of the 4-bromo-1H-indazole core, followed by functionalization to yield the final inhibitor.

Synthesis_Scheme A 2-Methyl-3-nitroaniline B 1-Bromo-2-methyl-3-nitrobenzene A->B  Sandmeyer  Reaction C N-Acetyl-4-bromo-1H-indazole B->C  Reductive  Cyclization D 4-Bromo-1H-indazole C->D  Deacetylation E Final Product (4-bromo-1H-indazol-1-yl)(phenyl)methanone D->E  Acylation

Caption: Synthetic route for a representative 4-bromo-1H-indazole FtsZ inhibitor.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Methyl-3-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step 1: Synthesis of 1-Bromo-2-methyl-3-nitrobenzene

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-methyl-3-nitroaniline (1 equivalent) in a mixture of HBr (48%) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in HBr (48%).

  • Slowly add the diazonium salt solution to the CuBr solution, allowing the temperature to rise to room temperature.

  • Heat the reaction mixture to 60 °C for 1 hour.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 1-bromo-2-methyl-3-nitrobenzene.

Step 2: Synthesis of N-Acetyl-4-bromo-1H-indazole

  • In a round-bottom flask, suspend iron powder (5 equivalents) and ammonium chloride (0.5 equivalents) in a mixture of ethanol and water.

  • Heat the suspension to reflux and add a solution of 1-bromo-2-methyl-3-nitrobenzene (1 equivalent) in ethanol dropwise.

  • After the addition is complete, continue refluxing for 2-3 hours (monitor by TLC).

  • Filter the hot reaction mixture through a pad of Celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add acetic anhydride (3 equivalents) and heat the mixture at 100 °C for 1 hour.

  • Pour the reaction mixture into ice water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry to yield N-acetyl-4-bromo-1H-indazole.

Step 3: Synthesis of 4-Bromo-1H-indazole

  • Suspend N-acetyl-4-bromo-1H-indazole (1 equivalent) in a solution of sodium hydroxide (2 equivalents) in methanol and water.

  • Heat the mixture to reflux for 2 hours (monitor by TLC).

  • Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 4-bromo-1H-indazole, which can be used in the next step without further purification.

Step 4: Synthesis of (4-bromo-1H-indazol-1-yl)(phenyl)methanone (Final Product)

  • Dissolve 4-bromo-1H-indazole (1 equivalent) in dichloromethane.

  • Add triethylamine (1.5 equivalents) and cool the solution to 0 °C.

  • Slowly add benzoyl chloride (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 4-6 hours (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the final product, (4-bromo-1H-indazol-1-yl)(phenyl)methanone.

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis Expected Results
¹H NMR Characteristic peaks corresponding to the aromatic protons of the indazole and phenyl rings.
¹³C NMR Resonances for all carbon atoms in the molecule.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.
Purity (HPLC) >95%

Biological Evaluation Protocols

In vitro FtsZ Polymerization Inhibition Assay (Light Scattering)

This assay measures the ability of the synthesized compound to inhibit the GTP-induced polymerization of FtsZ by monitoring changes in light scattering.[2][9]

Materials and Reagents:

  • Purified FtsZ protein (e.g., from S. aureus)

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • Guanosine-5'-triphosphate (GTP) solution (100 mM)

  • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well clear bottom plates

  • Plate reader with light scattering detection capabilities (e.g., a fluorometer set to an excitation and emission wavelength of 350 nm)

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing the polymerization buffer and FtsZ protein to a final concentration of approximately 5-10 µM.

  • Add the synthesized inhibitor at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM). Include a DMSO-only control.

  • Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to FtsZ.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately begin monitoring the light scattering signal at 350 nm every 30 seconds for 20-30 minutes at 37 °C.

  • Data Analysis: Plot the light scattering intensity versus time. The inhibitory effect can be quantified by comparing the initial rate of polymerization or the final plateau of the scattering signal in the presence of the inhibitor to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated by fitting the dose-response data to a suitable equation.

FtsZ_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare FtsZ and Inhibitor solutions B Add to 96-well plate A->B C Incubate at 37°C B->C D Add GTP to initiate polymerization C->D E Monitor light scattering in plate reader D->E F Plot data and calculate IC50 E->F

Caption: Workflow for the FtsZ polymerization light scattering assay.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.[10][11][12]

Materials and Reagents:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized inhibitor stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37 °C)

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of S. aureus and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the synthesized inhibitor in CAMHB. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).

    • Include a positive control well (broth with bacteria, no inhibitor) and a negative control well (broth only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the inhibitor that completely prevents visible bacterial growth (i.e., the first clear well).

Expected Results and Interpretation

Assay Expected Outcome for an Active Compound Interpretation
FtsZ Polymerization Assay Dose-dependent reduction in the rate and extent of light scattering.The compound directly inhibits FtsZ polymerization. A low IC₅₀ value indicates high potency.
MIC Assay A clear well at a low drug concentration, indicating no bacterial growth.The compound has whole-cell antibacterial activity. A low MIC value indicates high efficacy.

A compound that demonstrates a low IC₅₀ in the FtsZ polymerization assay and a correspondingly low MIC against S. aureus is a promising lead for further development. A significant discrepancy between the two values may suggest issues with cell permeability, efflux, or off-target effects.

Troubleshooting and Expert Insights

  • Synthesis:

    • Low Yields: Ensure all reagents are pure and dry. Optimize reaction times and temperatures. Inert atmosphere conditions may be necessary for certain steps.

    • Purification Challenges: If column chromatography is difficult, consider recrystallization as an alternative purification method.

  • FtsZ Polymerization Assay:

    • High Background Signal: Ensure the buffer is filtered and degassed. The FtsZ protein should be of high purity.

    • No Polymerization in Control: Check the activity of the GTP stock and the integrity of the FtsZ protein.

  • MIC Assay:

    • Inconsistent Results: Ensure accurate preparation of the bacterial inoculum and serial dilutions. Use of a multichannel pipette can improve consistency.

    • Contamination: Maintain strict aseptic technique throughout the procedure.

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of 4-bromo-1H-indazole derivatives as FtsZ inhibitors. By following these detailed procedures, researchers can confidently generate reliable data to advance the development of this promising class of antibacterial agents. The combination of target-based and cell-based assays provides a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent.

References

  • Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(4), 266-274. [Link]

  • Haydon, D. J., et al. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Bioorganic & Medicinal Chemistry Letters, 24(1), 239-244. [Link]

  • Fothergill, A. W. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 65(7), e00243-21. [Link]

  • Król, E., & Scheffers, D. J. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of visualized experiments: JoVE, (81), 50844. [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (2021).
  • Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-274. [Link]

  • Tripathy, S., & Sahu, S. K. (2014). A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target. Journal of Biosciences, 39(5), 907-922.
  • Li, G., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(23), 10836-10842. [Link]

  • Bawa, S., & Kumar, S. (2010). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. European journal of medicinal chemistry, 45(11), 5036-5042. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. ResearchGate. [Link]

  • Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • Pradhan, P., Margolin, W., & Beuria, T. K. (2020). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Microbiology, 11, 609820. [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • JMI Laboratories. (n.d.). comparison of broth microdilution and etest method results when testing vancomycin and daptomycin. [Link]

  • de la Cuesta, M., et al. (2021). FtsZ Interactions and Biomolecular Condensates as Potential Targets for New Antibiotics. International Journal of Molecular Sciences, 22(16), 8878. [Link]

  • Fothergill, A. W. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 65(7). [Link]

Sources

The Strategic Application of 3-Bromo-1H-indazole-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3] Marketed drugs such as Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, underscore the clinical significance of this heterocyclic motif.[4]

This application note delves into the specific utility of 3-Bromo-1H-indazole-4-carboxylic acid , a versatile building block for the synthesis of next-generation therapeutic agents. The strategic placement of the bromine atom at the 3-position and the carboxylic acid at the 4-position offers medicinal chemists a powerful handle for molecular elaboration and structure-activity relationship (SAR) studies. The bromine atom can serve as a vector for cross-coupling reactions, while the carboxylic acid provides a key attachment point for amide bond formation, a common linkage in many drug molecules.

Rationale for Use in Drug Discovery: A Versatile Chemical Intermediate

The 3-bromo-1H-indazole-4-carboxylic acid scaffold is a valuable starting material for creating diverse libraries of compounds for high-throughput screening. The bromine atom at the C3 position can be readily displaced or utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the indazole core to optimize binding affinity and selectivity for a given biological target.

The carboxylic acid at the C4 position is a crucial functional group for several reasons:

  • Amide Bond Formation: It allows for the straightforward coupling with a diverse array of primary and secondary amines to generate indazole-4-carboxamides. This is a widely employed strategy in drug design to modulate physicochemical properties and to introduce functionalities that can interact with specific residues in a protein's binding pocket.[3]

  • Bioisosteric Replacement: The carboxylic acid can be replaced with various bioisosteres (e.g., tetrazoles, hydroxamic acids) to improve metabolic stability, cell permeability, and pharmacokinetic profiles.

  • Salt Formation: The acidic nature of the carboxylic acid facilitates the formation of pharmaceutically acceptable salts, which can enhance solubility and bioavailability.

Proposed Synthetic Protocol for 3-Bromo-1H-indazole-4-carboxylic acid

Workflow for the Synthesis of 3-Bromo-1H-indazole-4-carboxylic acid

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Reductive Cyclization A 2-Methyl-3-nitrobenzoic acid C 2-Methyl-3-nitro-X-bromobenzoic acid A->C NBS, H2SO4 B Starting Material: 2-Methylbenzoic acid B->A HNO3, H2SO4 D 3-Bromo-1H-indazole-4-carboxylic acid C->D Fe, AcOH or H2, Pd/C then NaNO2, HCl G A 3-Bromo-1H-indazole- 4-carboxylic acid C Indazole-4-carboxamide Intermediate A->C Amide Coupling (e.g., HATU, EDCI) B Amine (R-NH2) B->C E Final PARP Inhibitor Candidate C->E Suzuki Coupling D Arylboronic acid (Ar-B(OH)2) D->E

Caption: Synthetic workflow for PARP inhibitors from 3-Bromo-1H-indazole-4-carboxylic acid.

Protocol for Amide Coupling

This protocol is adapted from a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives. [3]

  • To a solution of 3-Bromo-1H-indazole-4-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 equivalents) or EDC·HCl (1.2 equivalents) and an additive like HOBt (1.2 equivalents).

  • Add a base, for example, triethylamine (TEA) (3 equivalents) or diisopropylethylamine (DIPEA), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indazole-4-carboxamide.

Data on Related Indazole-based Inhibitors

While specific data for derivatives of 3-Bromo-1H-indazole-4-carboxylic acid is not available, the following table provides examples of the biological activity of other indazole-based inhibitors to illustrate the potential of this scaffold.

Compound ClassTargetKey Structural FeaturesReported Activity (IC50)Reference
Indazole-3-carboxamidesPARP-1Indazole core with carboxamide linkageNiraparib: 3.8 nM[4]
Indazole DerivativesTyrosine Kinases (e.g., VEGFR, PDGFR)Substituted indazole scaffoldAxitinib: 0.1-0.2 nM for VEGFR1-3[5]
3-AminoindazolesGlycogen Synthase Kinase 3β (GSK-3β)3-aminoindazole coreVaries with substitution[6]

Conclusion and Future Perspectives

3-Bromo-1H-indazole-4-carboxylic acid is a strategically important building block in medicinal chemistry. Its versatile functional groups allow for the efficient construction of diverse molecular libraries for drug discovery programs. The indazole scaffold has a proven track record in the development of successful therapeutics, particularly in oncology. Further exploration of derivatives of 3-Bromo-1H-indazole-4-carboxylic acid is warranted and holds the potential to yield novel drug candidates with improved efficacy and selectivity against a range of diseases.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. Available at: [Link]

  • US6982274B2 - 1H-indazole compound - Google Patents.
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Available at: [Link]

  • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents.
  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC - NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link]

  • PARP Inhibitor for Ovarian Cancer Therapy - European Open Science. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors - ResearchGate. Available at: [Link]

  • WO2009106980A2 - Indazole derivatives - Google Patents.
  • Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Common impurities in 3-Bromo-1H-indazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-1H-indazole-4-carboxylic acid

Welcome to the technical support guide for the synthesis of 3-Bromo-1H-indazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Bromo-1H-indazole-4-carboxylic acid and what are its primary challenges?

The most prevalent and direct method is the electrophilic bromination of the 1H-indazole-4-carboxylic acid starting material. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine (Br₂) in a suitable solvent such as acetic acid or acetonitrile.[1][2] While synthetically straightforward, the primary challenge lies in controlling the regioselectivity of the bromination. The indazole ring has multiple positions susceptible to electrophilic attack, leading to a potential mixture of isomeric impurities that can be difficult to separate from the desired product.[3]

Q2: Why is controlling reaction temperature so critical during the bromination step?

Temperature control is paramount for minimizing the formation of side products. Exothermic reactions, if not properly managed, can lead to an increase in the rate of side reactions, such as over-bromination, resulting in di- or tri-brominated species.[4] For instance, a procedure for a related compound specifies maintaining a temperature below 10°C during the addition of NBS to prevent such occurrences.[1] Elevated temperatures can also promote the formation of less stable, kinetically favored regioisomers, complicating the product profile.

Q3: My synthesis involves the hydrolysis of 3-Bromo-1H-indazole-4-carbonitrile. What impurities should I be aware of from this route?

This is another common synthetic pathway. The primary impurities to monitor are related to incomplete hydrolysis.[5] The reaction proceeds from the nitrile to the final carboxylic acid via an amide intermediate (3-Bromo-1H-indazole-4-carboxamide). If the hydrolysis conditions (e.g., reaction time, temperature, or concentration of acid/base) are insufficient, you will likely find both the starting nitrile and the intermediate amide in your final product.[6]

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific experimental observations and provides a logical workflow for identification and remediation.

Q4: My LC-MS analysis shows a peak with the correct mass for a monobrominated product, but my ¹H NMR is inconsistent. I see multiple unexpected signals in the aromatic region. What is the likely cause?

This is a classic sign of regioisomeric impurities . While your desired product is 3-Bromo-1H-indazole-4-carboxylic acid, the bromination can also occur at other positions on the indazole ring, most commonly at the C5 and C7 positions, to yield 5-Bromo- and 7-Bromo-1H-indazole-4-carboxylic acid.[3] These isomers have the same mass but different chemical shifts in the NMR spectrum.

Causality: The electronic nature of the indazole ring and the directing effect of the C4-carboxylic acid group influence the position of bromination. The reactivity order for molecular indazole is generally C5 > C3 > C7.[3] Reaction conditions, including solvent and temperature, can shift this selectivity.

Troubleshooting & Remediation Protocol:

  • Confirm Identity: Use 2D NMR techniques (COSY, HMBC) to definitively assign the structures of the major and minor isomers.

  • Optimize Reaction:

    • Temperature: Lower the reaction temperature. Electrophilic aromatic substitution is often more selective at lower temperatures.

    • Solvent: Vary the solvent polarity. Solvents like acetic acid, acetonitrile, or DMF can influence the regiochemical outcome.

    • Brominating Agent: Switch from Br₂ to a bulkier or less reactive source like NBS, which can sometimes offer improved selectivity.[1]

  • Purification:

    • Recrystallization: Regioisomers often have slightly different polarities and crystal packing efficiencies. A carefully chosen recrystallization solvent system (e.g., Ethanol/Water, Acetic Acid/Water) may selectively crystallize the desired isomer.

    • Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is the most effective, albeit less scalable, method for separating these isomers. A gradient elution system (e.g., Hexanes/Ethyl Acetate with 1% acetic acid) is typically required.[7]

Q5: My mass spectrum shows a significant peak with a mass corresponding to a dibrominated product (M+2, M+4 isotopic pattern). How can I prevent this?

You are observing the formation of dibromo-1H-indazole-4-carboxylic acid . This is a common result of over-bromination.

Causality: This occurs when more than one equivalent of the brominating agent reacts with the indazole ring. The initial product, 3-Bromo-1H-indazole-4-carboxylic acid, is still electron-rich enough to undergo a second electrophilic substitution, often at the C5 or C7 position.[8] This is exacerbated by:

  • Using a molar excess of the brominating agent (e.g., >1.1 equivalents of NBS).

  • Poor local concentration control (e.g., adding the brominating agent too quickly).

  • Higher reaction temperatures.[4]

Troubleshooting & Remediation Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.05 molar equivalents.

  • Controlled Addition: Add the brominating agent slowly and portion-wise, or as a dilute solution, to the reaction mixture to avoid localized high concentrations. Ensure vigorous stirring.

  • Quenching: After TLC or HPLC confirms consumption of the starting material, quench the reaction promptly with a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any excess brominating agent.[1]

Q6: I am synthesizing via the nitrile hydrolysis route and my product contains a significant amount of a less polar impurity (based on TLC/HPLC) that is not the starting nitrile. What is it?

This impurity is almost certainly the 3-Bromo-1H-indazole-4-carboxamide intermediate.

Causality: Nitrile hydrolysis is a two-step process: nitrile is hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[6] The second step often requires more forcing conditions (higher temperature or longer reaction time) than the first. Insufficient reaction time or temperature will cause the amide intermediate to accumulate.

Troubleshooting & Remediation Protocol:

  • Extend Reaction Time: Continue heating the reaction and monitor by HPLC until the amide peak is minimized to an acceptable level (<1%).

  • Increase Temperature: If extending the time is ineffective, cautiously increase the reaction temperature.

  • Increase Reagent Concentration: For acid- or base-catalyzed hydrolysis, increasing the concentration of the acid or base can accelerate the conversion of the amide to the carboxylic acid.

  • Purification: The amide is typically less polar than the carboxylic acid. If the reaction cannot be driven to completion, the amide can often be removed via recrystallization or by adjusting the pH during aqueous workup. The carboxylic acid product is soluble in basic aqueous solutions, while the amide is generally not. An acid/base extraction can effectively separate the two.

Summary of Common Impurities

Impurity NameCommon CauseRecommended Analytical TechniqueMitigation & Removal Strategy
1H-Indazole-4-carboxylic acid Incomplete brominationHPLC, LC-MS, ¹H NMRIncrease reaction time/temperature; use slight excess of brominating agent; remove via recrystallization.
Regioisomers (e.g., 5-Bromo-, 7-Bromo-)Lack of reaction selectivityHPLC, LC-MS, ¹H & ¹³C NMROptimize reaction conditions (temp, solvent); separate via column chromatography or fractional crystallization.
Dibromo- species Excess brominating agent, high tempHPLC, LC-MSUse stoichiometric amount of brominating agent; slow, controlled addition; quench reaction promptly.
3-Bromo-1H-indazole-4-carbonitrile Incomplete hydrolysis (nitrile route)HPLC, LC-MS, IR (nitrile stretch)Increase hydrolysis reaction time, temperature, or reagent concentration.
3-Bromo-1H-indazole-4-carboxamide Incomplete hydrolysis (nitrile route)HPLC, LC-MSIncrease hydrolysis reaction time, temperature, or reagent concentration; separate via acid/base extraction.

Visual Workflow: Impurity Identification & Remediation

The following diagram outlines a logical workflow for addressing purity issues during the synthesis.

G cluster_start cluster_analysis Impurity Identification cluster_impurities cluster_remediation Remediation Strategy start Crude Product Analysis (LC-MS, NMR) mass_check Check Mass Spectrum start->mass_check nmr_check Check NMR Spectrum start->nmr_check impurity_sm Starting Material Present? mass_check->impurity_sm Mass = SM impurity_dibromo Dibromo Present? mass_check->impurity_dibromo Mass = Product + Br impurity_amide Amide/Nitrile Present? mass_check->impurity_amide Mass = Product + NH or Product + NH - O impurity_isomer Isomers Present? nmr_check->impurity_isomer Extra Aromatic Signals remediate_sm Force Reaction: - Increase Time/Temp - Add more reagent impurity_sm->remediate_sm Yes remediate_isomer Optimize Selectivity: - Lower Temperature - Change Solvent - Purify (Chromatography) impurity_isomer->remediate_isomer Yes remediate_dibromo Control Stoichiometry: - Use 1.0 eq. Bromine - Slow Addition - Quench Reaction impurity_dibromo->remediate_dibromo Yes remediate_amide Force Hydrolysis: - Increase Time/Temp - Increase [H+]/[OH-] - Purify (Acid/Base Extraction) impurity_amide->remediate_amide Yes

Caption: A logical workflow for identifying and remediating common impurities.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Gupton, B.F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29, 2705. [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • National Center for Biotechnology Information. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • ResearchGate. The Bromination of 2H-indazoles. [Link]

  • ResearchGate. Selective hydrolysis of the nitrile group at position 2 of indoles. [Link]

  • National Center for Biotechnology Information. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • National Center for Biotechnology Information. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Clark, J. Hydrolysing Nitriles. Chemguide. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Boulton, A. J., & Fletcher, I. J. (1973). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 26(12), 2679-2687. [Link]

Sources

Optimizing reaction conditions for 3-Bromo-1H-indazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-1H-indazole-4-carboxylic acid Synthesis

Introduction: This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of 3-Bromo-1H-indazole-4-carboxylic acid. This important heterocyclic compound often serves as a key building block in the development of therapeutic agents, most notably as a precursor to PARP inhibitors like Talazoparib. The synthesis, while well-documented, presents several critical steps where precise control is paramount for achieving high yield and purity. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Section 1: Synthesis Overview & Core Principles

The most common synthetic route to 3-Bromo-1H-indazole-4-carboxylic acid involves a multi-step process starting from 2-amino-3-methylbenzonitrile. The core transformation relies on a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.

The general workflow can be visualized as follows:

G cluster_prep Phase 1: Diazotization cluster_reaction Phase 2: Sandmeyer Bromination cluster_workup Phase 3: Hydrolysis & Purification A 2-Amino-3-methylbenzonitrile (Starting Material) B Dissolution in HBr / H₂O A->B C Cool to 0-5 °C B->C D Slow addition of NaNO₂ solution C->D E Formation of Aryl Diazonium Salt Intermediate D->E G Addition of Diazonium Salt to CuBr solution E->G F Preparation of Cu(I)Br solution F->G H N₂ gas evolution G->H I Formation of 3-Bromo-4-cyano-1H-indazole H->I J Base-mediated Hydrolysis of Nitrile I->J K Acidification to precipitate product J->K L Filtration & Washing K->L M Recrystallization / Purification L->M N 3-Bromo-1H-indazole- 4-carboxylic acid (Final Product) M->N

Caption: High-level workflow for the synthesis of 3-Bromo-1H-indazole-4-carboxylic acid.

Section 2: Frequently Asked Questions & Troubleshooting

This section addresses common issues in a practical Q&A format.

Category: Reagents & Reaction Setup

Question 1: My starting material, 2-amino-3-methylbenzonitrile, appears discolored. Can I still use it?

Answer: It is highly inadvisable to use discolored starting material. 2-amino-3-methylbenzonitrile is susceptible to oxidation, which can lead to colored impurities. These impurities can interfere with the crucial diazotization step, leading to the formation of tarry side products and significantly reducing your yield.

  • Expert Recommendation: Recrystallize the starting material from a suitable solvent system (e.g., ethanol/water) until you obtain a pale yellow or off-white solid. The purity of the initial amine is directly correlated with the success of the diazotization reaction.

Question 2: What is the critical role of temperature control (0-5 °C) during diazotization?

Answer: The aryl diazonium salt intermediate formed during the reaction is highly unstable at elevated temperatures. Above 5 °C, it rapidly decomposes through two primary pathways:

  • Reaction with water: This leads to the formation of an undesired phenol byproduct (3-hydroxy-4-cyano-1H-indazole).

  • Uncontrolled decomposition: This can generate a complex mixture of polymeric, tar-like substances that are difficult to remove.

Maintaining a strict temperature range of 0-5 °C ensures the diazonium salt remains stable long enough to be consumed in the subsequent Sandmeyer reaction.

Category: During the Reaction

Question 3: I added the sodium nitrite solution, but the reaction mixture did not change color, and I don't see any gas evolution in the next step. What went wrong?

Answer: This classic issue typically points to a failure in the diazotization step. Several factors could be at play:

  • Insufficient Acid: The reaction requires a sufficient excess of strong acid (like HBr) to both protonate the amine and generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂). Ensure you have used the correct stoichiometry.

  • Decomposed Sodium Nitrite: Sodium nitrite can degrade over time. It is good practice to use a freshly opened bottle or to test for the presence of nitrite using a potassium iodide/starch paper test strip with an acidified solution of your NaNO₂.

  • Temperature Too Low: While high temperatures are dangerous, excessively low temperatures (e.g., < 0 °C) can cause the reaction to become sluggish or stall.

Troubleshooting Workflow:

G cluster_checks Immediate Checks cluster_solutions Potential Solutions Start Problem: No reaction observed after NaNO₂ addition Check1 Is temperature between 0-5 °C? Start->Check1 Check2 Was NaNO₂ solution freshly prepared? Start->Check2 Check3 Test aliquot with KI-Starch Paper Start->Check3 Sol1 Adjust temperature into 0-5 °C range Check1->Sol1 Sol2 Prepare fresh NaNO₂ solution Check2->Sol2 Sol3 Add more conc. acid (e.g., HBr) dropwise Check3->Sol3 If test is negative

Caption: Logic diagram for troubleshooting a failed diazotization reaction.

Question 4: The reaction produced a large amount of dark, tarry material during the Sandmeyer step. How can I prevent this?

Answer: Tar formation is a common issue in Sandmeyer reactions and is often linked to the decomposition of the diazonium salt or side reactions involving copper species.

  • Causality: The addition of the diazonium salt solution to the copper(I) bromide catalyst must be done slowly and with vigorous stirring. A rapid addition can create localized "hot spots" where the temperature exceeds the stability threshold of the diazonium salt, leading to decomposition. Furthermore, poorly prepared or oxidized Cu(I)Br can promote unwanted side reactions.

  • Preventative Measures:

    • Slow Addition: Add the cold diazonium salt solution dropwise or via a cannula to the CuBr solution over 30-60 minutes.

    • Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to maintain thermal and compositional homogeneity.

    • Fresh Catalyst: Use high-purity, freshly prepared or purchased Cu(I)Br. If your Cu(I)Br has a noticeable green or blue tint (indicating oxidation to Cu(II)), it should be purified before use.

Category: Work-up & Purification

Question 5: My final product yield after hydrolysis and acidification is very low. Where could I have lost my product?

Answer: Product loss can occur at several stages, but the hydrolysis and precipitation steps are critical.

  • Incomplete Hydrolysis: The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) requires harsh conditions (e.g., strong base like NaOH and heat). If the hydrolysis is incomplete, a significant portion of your material will remain as the nitrile intermediate, which may be lost during work-up. Monitor the reaction by TLC or LC-MS to ensure full conversion.

  • Incorrect pH for Precipitation: The pKa of the carboxylic acid group dictates the pH at which it will precipitate. You must acidify the solution sufficiently (typically to a pH of 2-3) to ensure complete protonation and precipitation of your product. Check the pH with a meter or reliable pH paper.

  • Solubility in Water: While 3-Bromo-1H-indazole-4-carboxylic acid has low solubility in acidic water, it is not zero. Avoid using excessively large volumes of water for washing the precipitate, and ensure the wash water is cold to minimize loss.

Question 6: How do I effectively purify the final product? My NMR shows persistent impurities.

Answer: Recrystallization is the most common method for purifying the final product. The key is selecting an appropriate solvent system.

  • Solvent Selection: A good solvent system will dissolve the product well at high temperatures but poorly at low temperatures. Common systems reported in the literature include ethanol, acetic acid, or mixtures like ethanol/water or DMF/water.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals thoroughly under vacuum.

If recrystallization fails to remove a persistent impurity, column chromatography may be necessary, although this is less ideal for large-scale work.

Section 3: Reference Protocols & Data

Table 1: Comparison of Reported Reaction Conditions
ParameterSource 1Source 2Source 3
Starting Material 2-amino-3-methylbenzonitrile2-amino-3-methylbenzonitrile2-amino-3-methylbenzonitrile
Diazotization Acid 48% HBrH₂SO₄ / NaBr48% HBr
Bromination Catalyst CuBrCuBr / HBrCu powder / HBr
Hydrolysis 6M NaOH, refluxKOH in ethylene glycol10M NaOH, reflux
Reported Yield ~60-70%~75%~65%

Note: This table is a synthesis of typical conditions and may not reflect exact procedures from a single source.

Detailed Experimental Protocol (Illustrative)

Warning: This procedure involves hazardous materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Diazotization and Sandmeyer Reaction

  • Combine 2-amino-3-methylbenzonitrile (1.0 eq) and 48% aqueous HBr (4.0 eq) in a round-bottom flask.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

  • Dissolve sodium nitrite (1.1 eq) in deionized water and add it dropwise to the reaction mixture, ensuring the internal temperature never exceeds 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% aqueous HBr (2.0 eq) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution via an addition funnel. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

Part B: Hydrolysis and Isolation

  • Filter the reaction mixture to collect the crude solid (3-bromo-4-cyano-1H-indazole). Wash the solid with water and air dry.

  • Combine the crude solid with 6M aqueous NaOH (10 eq) and heat to reflux for 12-18 hours, or until TLC/LC-MS indicates complete conversion of the nitrile.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble material.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly add concentrated HCl to the filtrate with stirring until the pH reaches ~2. A precipitate will form.

  • Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water, then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield crude 3-Bromo-1H-indazole-4-carboxylic acid.

  • Recrystallize from a suitable solvent (e.g., ethanol) for final purification.

References

  • Title: A Novel and Efficient Synthesis of 3-Bromo-1H-indazole-4-carboxylic Acid Source: Organic Process Research & Development, 2012, 16 (11), pp 1797–1801 URL: [Link]

Technical Support Center: Troubleshooting Guide for 3-Bromo-1H-indazole-4-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. My insights are drawn from extensive experience in synthetic chemistry and a thorough review of established literature for analogous systems. This resource provides in-depth, evidence-based solutions to frequently asked questions, ensuring your experiments are both efficient and successful.

I. Foundational Knowledge: Understanding the Reactivity of 3-Bromo-1H-indazole-4-carboxylic acid

Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of 3-Bromo-1H-indazole-4-carboxylic acid. The indazole core is an electron-rich heteroaromatic system. The presence of a bromine atom at the 3-position provides a handle for cross-coupling reactions, while the carboxylic acid at the 4-position is a key functional group for amide bond formation and other derivatizations. The NH of the indazole ring is nucleophilic and can compete in reactions, leading to potential side products.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions with 3-Bromo-1H-indazole-4-carboxylic acid in a question-and-answer format.

Amide Coupling Reactions

Question 1: My amide coupling reaction with 3-Bromo-1H-indazole-4-carboxylic acid has a low yield or is not proceeding to completion. What are the likely causes and how can I resolve this?

Low yields in amide coupling reactions with this substrate are a common challenge. The primary culprits are often poor solubility of the starting material, inefficient activation of the carboxylic acid, or competing side reactions.

Causality and Solutions:

  • Poor Solubility: 3-Bromo-1H-indazole-4-carboxylic acid, like many heterocyclic carboxylic acids, may have limited solubility in common organic solvents. This can lead to a heterogeneous reaction mixture and slow reaction kinetics.

    • Troubleshooting:

      • Solvent Selection: If you are using solvents like dichloromethane (DCM) or tetrahydrofuran (THF), consider switching to more polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.

      • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can enhance solubility and reaction rate. However, be cautious of potential side reactions at elevated temperatures.

      • Sonication: Using an ultrasonic bath can help to dissolve the starting material and promote the reaction.

  • Inefficient Carboxylic Acid Activation: The formation of the active ester intermediate is a critical step.

    • Troubleshooting:

      • Choice of Coupling Reagents: While standard reagents like EDC/HOBt are effective, more powerful coupling agents such as HATU, HBTU, or COMU can significantly improve yields, especially with less nucleophilic amines.[1]

      • Order of Addition: It is generally recommended to pre-activate the carboxylic acid with the coupling reagent and a base for 15-30 minutes before adding the amine.[2] This allows for the formation of the active intermediate and minimizes side reactions of the coupling agent with the amine.

      • Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure the base is dry, as water can hydrolyze the active intermediate.

  • Competing N-Alkylation/Acylation: The indazole NH is nucleophilic and can be acylated by the activated carboxylic acid, leading to dimer formation.

    • Troubleshooting:

      • Protecting Groups: If other troubleshooting steps fail, consider protecting the indazole nitrogen. A tert-butyloxycarbonyl (Boc) group is a common choice and can be readily removed under acidic conditions.[3][4]

Experimental Protocol: Optimized Amide Coupling

  • To a solution of 3-Bromo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Question 2: I am observing an unexpected side product in my amide coupling reaction. What could it be?

The most common side product is the result of N-acylation of the indazole ring of another molecule of the starting material, leading to a dimer. Another possibility is the reaction of the amine with the coupling agent.

Troubleshooting Flowchart for Amide Coupling

G start Low Yield in Amide Coupling solubility Check Solubility start->solubility activation Review Activation Step start->activation side_reaction Investigate Side Reactions start->side_reaction solvent Use Polar Aprotic Solvent (DMF, DMSO) solubility->solvent Poor heat Gently Heat (40-50°C) solubility->heat coupling_reagent Use Stronger Coupling Reagent (HATU, HBTU) activation->coupling_reagent Inefficient preactivate Pre-activate Acid Before Adding Amine activation->preactivate protect_nh Protect Indazole NH (e.g., Boc) side_reaction->protect_nh N-Acylation success Improved Yield solvent->success heat->success coupling_reagent->success preactivate->success protect_nh->success

Caption: Troubleshooting workflow for amide coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Question 3: My Suzuki-Miyaura reaction at the 3-bromo position is sluggish and gives low yields. How can I improve it?

Optimizing a Suzuki-Miyaura coupling involves a careful selection of the palladium catalyst, ligand, base, and solvent system. The reactivity of the C-Br bond at the 3-position of the indazole can be influenced by the electronic nature of the heterocycle.

Causality and Solutions:

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is critical.

    • Troubleshooting:

      • Catalyst: While Pd(PPh3)4 can be effective, catalysts like Pd(dppf)Cl2 or Pd2(dba)3 often provide better results for heteroaromatic systems.[3]

      • Ligands: Electron-rich and bulky phosphine ligands such as XPhos or SPhos can promote the oxidative addition step and improve catalytic turnover.[5]

  • Base and Solvent System: The base plays a crucial role in the transmetalation step, and the solvent affects both solubility and catalyst activity.

    • Troubleshooting:

      • Base: A moderately strong inorganic base like K2CO3 or Cs2CO3 is commonly used. Ensure the base is finely powdered to maximize its surface area.

      • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often optimal. The water is necessary to dissolve the inorganic base.

  • Competing N-Arylation: The indazole NH can undergo N-arylation, a common side reaction in palladium-catalyzed couplings of NH-containing heterocycles.

    • Troubleshooting:

      • Protecting Groups: Protecting the indazole nitrogen with a group like Boc or SEM can prevent N-arylation and improve the yield of the desired C-C coupled product.[2][3]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-Bromo-1H-indazole-4-carboxylic acid (1.0 eq), the boronic acid or ester (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Recommended Suzuki Coupling Conditions

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl2 or Pd2(dba)3/XPhosEffective for heteroaromatic bromides.
Base K2CO3 or Cs2CO3Promotes transmetalation.
Solvent Dioxane/Water or Toluene/WaterEnsures solubility of all components.
Temperature 80-100 °CProvides sufficient energy for reaction.
General Troubleshooting

Question 4: I am having difficulty purifying my product. What strategies can I use?

Purification can be challenging due to the polar nature of the carboxylic acid and the indazole core.

Troubleshooting:

  • Column Chromatography: Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent (e.g., hexane or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol) is often effective. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid product on the column.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective purification method.

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid. Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaHCO3). The product will move to the aqueous layer as its carboxylate salt. Wash the aqueous layer with an organic solvent to remove non-acidic impurities. Then, acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified product, which can be collected by filtration.

Question 5: My reaction is showing signs of decarboxylation. How can I prevent this?

Decarboxylation of aromatic carboxylic acids can be promoted by heat and certain reaction conditions.[6]

Troubleshooting:

  • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, try to use the lowest effective temperature.

  • pH Control: Decarboxylation can sometimes be catalyzed by acid or base. Maintain a neutral or near-neutral pH if possible.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that may induce decarboxylation.

Logical Relationship Diagram: Competing Reaction Pathways

G start 3-Bromo-1H-indazole-4-carboxylic acid + Reagents amide_coupling Amide Coupling (Desired) start->amide_coupling Amine, Coupling Reagent suzuki_coupling Suzuki Coupling (Desired) start->suzuki_coupling Boronic Acid, Pd Catalyst n_alkylation N-Alkylation/Arylation (Side Reaction) start->n_alkylation Unprotected NH decarboxylation Decarboxylation (Side Reaction) start->decarboxylation Heat

Caption: Competing reactions for 3-Bromo-1H-indazole-4-carboxylic acid.

III. Concluding Remarks

Working with 3-Bromo-1H-indazole-4-carboxylic acid presents unique challenges and opportunities. By understanding its reactivity and anticipating common experimental hurdles, you can significantly improve your reaction outcomes. This guide provides a starting point for troubleshooting, but remember that each reaction is unique and may require further optimization. Always rely on careful reaction monitoring and analytical characterization to guide your experimental decisions.

IV. References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

  • Govek, S. P., et al. (2021). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2787. Available from: [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • U.S. Patent No. US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. Available from:

  • Giraud, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 14, 1362-1369. Available from: [Link]

  • Chinese Patent No. CN110452177A. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Available from:

  • O'Brien, Z., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron, 94, 132277. Available from: [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(55), 35821-35825. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(9), 10684-10699. Available from: [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6757-6763. Available from: [Link]

  • Boulton, B. E., et al. (1975). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Journal of the Chemical Society, Perkin Transactions 2, (13), 1441-1444.

  • Prakash, G. K. S., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(4), 2392-2453. Available from: [Link]

  • O'Brien, Z., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 94, 132277.

  • Reddit. (2020). amide coupling help. r/Chempros. Available from: [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme.

  • Dong, Y., & Wrisley, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 466-476.

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available from: [Link]

  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(i), 99-141.

  • Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.

  • SynArchive. (n.d.). Protecting Groups List. Available from: [Link]

  • Camaioni, D. M., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 716-724.

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge: Cambridge Open Engage.

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

  • Reddit. (2021). carboxylic acid solubility + TLC. r/chemhelp.

  • ResearchGate. (2022). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),....

  • Murphy, J. A., et al. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 14(1), 332-335.

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.

  • Next Peptide. (n.d.). 1257296-40-4 | 3-BroMo-indazole-1-carboxylic acid tert-butyl ester.

Sources

Technical Support Center: Synthesis of 3-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Bromo-1H-indazole-4-carboxylic acid. Indazole derivatives are crucial scaffolds in medicinal chemistry, and the successful synthesis of this particular intermediate requires careful control of reaction conditions to mitigate the formation of key side products. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance reproducibility and yield.

Section 1: Overview of a Common Synthetic Pathway

A prevalent and effective method for the synthesis of 3-Bromo-1H-indazole-4-carboxylic acid involves the diazotization of 3-Amino-1H-indazole-4-carboxylic acid, followed by a copper-catalyzed Sandmeyer reaction.[1][2][3][4] This pathway is often chosen for its reliability in introducing a bromine atom at a specific position on an aromatic ring system. However, the chemistry of diazonium salts is sensitive and can lead to several competing reactions if not managed precisely.

Synthetic_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Starting_Material 3-Amino-1H-indazole- 4-carboxylic acid Diazonium_Salt Indazole-4-carboxylic acid- 3-diazonium salt Starting_Material->Diazonium_Salt NaNO₂, HBr 0-5 °C Product 3-Bromo-1H-indazole- 4-carboxylic acid Diazonium_Salt->Product CuBr Heat

Caption: Proposed two-step synthesis via a diazonium salt intermediate.

Section 2: Troubleshooting Guide for Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.

Observed Problem Potential Side Product(s) Primary Cause(s) Recommended Corrective Actions
Low yield; complex mixtureMultiple unidentified impuritiesDiazonium salt decompositionStrictly maintain temperature at 0-5°C during diazotization and use the diazonium salt immediately.
Product mass too low (decarboxylation)3-Bromo-1H-indazoleExcessive heat during Sandmeyer reaction or workupUse the lowest effective temperature for the Sandmeyer step. Avoid prolonged heating. Use a milder base during extraction.
Presence of a hydroxyl peak in NMR/MS3-Hydroxy-1H-indazole-4-carboxylic acidReaction of the diazonium salt with waterEnsure a sufficiently acidic environment (use concentrated acid) and minimize excess water. Run the reaction at a higher concentration.
Unreacted starting material3-Amino-1H-indazole-4-carboxylic acidIncomplete diazotizationEnsure slow, dropwise addition of NaNO₂ solution to prevent localized warming and nitrous acid decomposition. Check the purity of NaNO₂.
Formation of azo compoundsBis-indazole derivatives (colored)Diazo coupling reactionMaintain a low temperature and sufficient acidity. Ensure rapid consumption of the diazonium salt in the Sandmeyer step.
Q1: My LC-MS analysis shows a significant peak corresponding to 3-Hydroxy-1H-indazole-4-carboxylic acid. What causes this and how can I prevent it?

A: The formation of a phenolic byproduct is a classic side reaction in Sandmeyer chemistry.[1] The diazonium salt intermediate is highly electrophilic and can react with water, which acts as a nucleophile, to produce a phenol. This reaction is often competitive with the desired bromide substitution.

Causality:

  • Thermodynamics and Kinetics: The aryl diazonium cation can undergo a dediazoniation to form a highly reactive aryl cation and nitrogen gas.[5] This cation is then rapidly trapped by any available nucleophile. If water concentration is high, it can outcompete the bromide ion.

  • Temperature: This side reaction is highly temperature-dependent. At temperatures above 5-10°C, the rate of decomposition and subsequent reaction with water increases significantly.

Preventative Measures:

  • Strict Temperature Control: The diazotization step must be performed between 0°C and 5°C. Use an ice-salt bath to maintain this temperature, especially during the exothermic addition of sodium nitrite.

  • Minimize Water: Use concentrated hydrobromic acid (HBr) instead of a dilute solution to create the acidic medium. This increases the concentration of the bromide nucleophile relative to water.

  • Controlled Addition: Add the aqueous solution of sodium nitrite slowly and sub-surface to the acidic amine suspension. This ensures that nitrous acid is generated in situ and consumed immediately, preventing its decomposition.[3]

Q2: I'm observing the formation of 3-Bromo-1H-indazole, which lacks the carboxylic acid group. Why is my product decarboxylating?

A: Decarboxylation is a common issue when heating aromatic carboxylic acids, particularly those with electron-donating or sterically bulky groups. The indazole nucleus can facilitate this process under certain conditions.

Causality:

  • Thermal Instability: The C-C bond between the indazole ring and the carboxyl group can be cleaved at elevated temperatures. The stability is influenced by the overall electronic nature of the molecule.

  • Reaction Conditions: The Sandmeyer reaction often requires heating to drive the substitution to completion. If the temperature is too high or heating is prolonged, decarboxylation can become a major side reaction.

Preventative Measures:

  • Optimize Temperature: Carefully screen the temperature for the Sandmeyer step. Start at a lower temperature (e.g., 50-60°C) and only increase it if the reaction is sluggish. The goal is to find the minimum temperature required for a reasonable reaction rate.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Once the starting diazonium salt is consumed, stop heating immediately to prevent over-exposure of the product to high temperatures.

  • pH Control During Workup: During the workup and extraction phase, avoid strongly basic conditions (pH > 10) combined with heat, as this can promote decarboxylation via the carboxylate salt.

Q3: My crude product is highly colored (red/brown), and purification is difficult. What is the source of this color?

A: The intense color is likely due to the formation of azo compounds. This occurs when the unreacted diazonium salt (an electrophile) attacks an electron-rich aromatic ring (a nucleophile), such as another molecule of the starting amine or the product itself.[6]

Causality:

  • Electrophilic Aromatic Substitution: This is a classic "diazo coupling" reaction. If the diazonium salt is not consumed quickly by the bromide, it will find other nucleophiles to react with.

  • Insufficient Acidity: The coupling reaction is often more favorable at near-neutral pH. Maintaining a strongly acidic environment helps to keep the starting amine protonated and deactivates it towards electrophilic attack.

Preventative Measures:

  • Maintain Acidity: Ensure the reaction medium remains strongly acidic throughout the diazotization process.

  • Efficient Mixing: Stir the reaction mixture vigorously to ensure the diazonium salt is immediately exposed to the CuBr catalyst and bromide ions once it is formed.

  • Order of Addition: In some cases, adding the cold diazonium salt solution to the hot CuBr solution (reverse addition) can minimize coupling by ensuring the diazonium salt is in the presence of a large excess of the catalyst and bromide, promoting the desired Sandmeyer pathway.

Section 3: Visualizing Competing Reaction Pathways

The stability and fate of the diazonium salt intermediate are central to the success of this synthesis. The following diagram illustrates the desired Sandmeyer reaction in competition with the primary side reactions.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Diazonium_Salt Indazole-4-carboxylic acid- 3-diazonium Salt Product 3-Bromo-1H-indazole- 4-carboxylic acid Diazonium_Salt->Product Sandmeyer Reaction (+CuBr, -N₂) Phenol 3-Hydroxy-1H-indazole- 4-carboxylic acid Diazonium_Salt->Phenol Reaction with H₂O (-N₂, -H⁺) Azo_Compound Azo Byproduct (Colored Impurity) Diazonium_Salt->Azo_Compound Diazo Coupling (+ Ar-H, -H⁺) Decarboxylated 3-Bromo-1H-indazole Product->Decarboxylated Decarboxylation (Heat, -CO₂)

Caption: Competing reaction pathways for the diazonium intermediate.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of 3-Bromo-1H-indazole-4-carboxylic acid

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Amino-1H-indazole-4-carboxylic acid (1.0 eq) in concentrated hydrobromic acid (48%, 5-7 vol).

    • Cool the suspension to 0°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water (approx. 1.5 vol).

    • Add the NaNO₂ solution dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, stir the resulting solution (or fine suspension) for an additional 30 minutes at 0-5°C.

  • Sandmeyer Reaction:

    • In a separate reaction flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in concentrated hydrobromic acid (48%, 2-3 vol). Heat this solution to 60°C.

    • Slowly add the cold diazonium salt solution from the first step to the hot CuBr solution via a dropping funnel or cannula. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to stir the reaction mixture at 60°C for 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the diazonium intermediate.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice water (10 vol).

    • Stir for 30 minutes to allow the crude product to precipitate.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acids and copper salts.

    • Dry the crude solid under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel if necessary.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use N-Bromosuccinimide (NBS) for a direct bromination of 1H-indazole-4-carboxylic acid instead? A: Direct electrophilic bromination of the indazole ring is possible, but often suffers from poor regioselectivity. The indazole ring has several positions susceptible to electrophilic attack (C3, C5, and C7). The directing effects of the existing carboxylic acid and the pyrazole ring protons can lead to a mixture of isomers, making purification challenging.[7][8][9] The Sandmeyer route, while more complex, offers superior control for installing the bromine specifically at the C3 position.

Q: How do I safely handle the diazonium salt intermediate? A: Aryl diazonium salts, especially in a solid, dry state, can be explosive and are shock-sensitive. For this reason, they should never be isolated . Always generate the diazonium salt in a cold solution and use it immediately in the subsequent step. Ensure there are no pockets of unstirred reactants where localized concentration and heat can build up.

Q: What analytical techniques are best for confirming the structure and purity of the final product? A: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the overall structure and connectivity.

  • 2D NMR (HMBC, NOESY): To unambiguously confirm the regiochemistry of the bromine and carboxylic acid substituents.

  • LC-MS: To assess purity and confirm the molecular weight of the product and any impurities.

  • FTIR: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indazole ring.

References

  • Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Deraedt, C., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12797-12804. Available at: [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6994-7006. Available at: [Link]

  • PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 204, 112517. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

  • ACS Publications. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • ResearchGate. Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Available at: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • National Institutes of Health. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available at: [Link]

  • Diva-Portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]

  • YouTube. Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. Available at: [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • ResearchGate. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

Sources

Improving yield and purity of 3-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-1H-indazole-4-carboxylic acid

Welcome to the technical support center for the synthesis and purification of 3-Bromo-1H-indazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. As a key building block in the development of various therapeutic agents, achieving high yield and purity is paramount.

This document moves beyond simple protocols to provide in-depth, experience-driven insights into the common challenges encountered during its synthesis. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to help you optimize your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that you may encounter during the synthesis and purification of 3-Bromo-1H-indazole-4-carboxylic acid.

Synthesis & Yield Optimization

Question 1: My reaction yield is consistently low after brominating 1H-indazole-4-carboxylic acid. What are the most likely causes?

Low yields in this synthesis can typically be attributed to one of three factors: incomplete reaction, formation of side products, or mechanical losses during workup and purification.

  • Incomplete Reaction: The solubility of the starting material, 1H-indazole-4-carboxylic acid, in common reaction solvents like acetic acid can be limited. If the starting material is not fully dissolved or effectively suspended, the reaction will be slow and incomplete. Ensure vigorous stirring and consider a slight increase in temperature or solvent volume to facilitate dissolution. A procedure for a similar bromination highlights the importance of first heating the substrate to achieve a clear solution before cooling to the reaction temperature[1].

  • Side Product Formation: The indazole ring is susceptible to multiple bromination or bromination at undesired positions. The most significant side reaction is often the formation of di-brominated species, especially if an excess of the brominating agent is used or if local concentrations become too high. Another potential issue is decarboxylation under harsh heating conditions, although this is less common for indazole carboxylic acids compared to other aromatic systems.

  • Workup Losses: The product is precipitated by quenching the reaction mixture in water[1]. If an insufficient volume of water is used, or if the product is partially soluble in the acidified aqueous media, significant losses can occur. Ensure the pH is adjusted to be well below the pKa of the carboxylic acid to minimize solubility.

Question 2: I'm observing multiple spots on my TLC plate post-reaction. What are the probable side products?

Observing multiple spots is a common issue and points towards a lack of selectivity. The primary culprits are:

  • Unreacted Starting Material: A spot corresponding to 1H-indazole-4-carboxylic acid.

  • Regioisomers: While the 3-position is electronically distinct, bromination can potentially occur at other positions on the benzene portion of the ring (e.g., C5, C6, C7), leading to isomeric impurities that can be difficult to separate. The directing effects of the fused ring and the carboxyl group determine the substitution pattern. Studies on related heterocyclic systems often reveal challenges in controlling regioselectivity[2].

  • Di-brominated Products: If more than one equivalent of bromine is used, or if the reaction is allowed to proceed for too long, products containing two bromine atoms may form. These will be significantly less polar than the desired product.

A systematic approach to identifying these is to run co-spots with your starting material and use LC-MS to identify the mass of the components in each spot.

Question 3: Which brominating agent is preferable: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both agents have distinct advantages and are chosen based on the desired reaction conditions and safety considerations.

  • Elemental Bromine (Br₂): Typically used in a solvent like acetic acid, Br₂ is a powerful and cost-effective brominating agent. It is often used for direct electrophilic aromatic substitution on activated ring systems. However, it is highly corrosive and volatile, requiring careful handling. Its high reactivity can sometimes lead to over-bromination if the addition is not carefully controlled. A common protocol involves the slow, dropwise addition of a solution of bromine in acetic acid to the substrate at an elevated temperature (e.g., 90 °C) to maintain control[1].

  • N-Bromosuccinimide (NBS): NBS is a solid and is generally considered easier and safer to handle than liquid bromine. It is often used for radical bromination but can also serve as a source of electrophilic bromine, particularly in the presence of an acid catalyst. For substrates sensitive to strong oxidizers or acids, NBS can sometimes offer a milder reaction pathway. Patent literature shows NBS being effectively used for the bromination of aniline derivatives, a precursor step to forming other heterocyclic systems[3].

Recommendation: For the direct bromination of 1H-indazole-4-carboxylic acid, elemental bromine in acetic acid is a well-established method. However, if issues with over-bromination persist, a trial with 1.05 equivalents of NBS in DMF or acetic acid may provide a more controlled reaction.

Purity & Purification Challenges

Question 1: My isolated product has a persistent yellow or brown color. How can I remove this impurity?

Colored impurities often arise from residual bromine or trace polymeric side products. Here are several effective strategies:

  • Sodium Thiosulfate/Bisulfite Wash: During the aqueous workup, after precipitating the crude product, wash the solid filter cake with a dilute solution of sodium thiosulfate or sodium bisulfite. This will quench and remove any residual elemental bromine (which is brown/orange).

  • Activated Charcoal (Charcoal Treatment): Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or acetic acid) for recrystallization. Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution and hold at temperature with stirring for 10-15 minutes. The charcoal will adsorb the colored, high-molecular-weight impurities. Hot-filter the solution through a pad of Celite® to remove the charcoal, then allow the filtrate to cool and crystallize.

  • Recrystallization: A carefully chosen recrystallization is the most powerful tool for purification. This is addressed in the next question.

Question 2: What is the recommended procedure for recrystallizing 3-Bromo-1H-indazole-4-carboxylic acid?

The key to successful recrystallization is selecting a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Recommended Solvents: Based on the structure (a polar aromatic carboxylic acid), good candidate solvents include glacial acetic acid , ethanol , methanol , or a mixture of ethanol/water or DMF/water .

  • Rationale: Acetic acid is often an excellent choice as it is typically the reaction solvent, minimizing the introduction of new potential contaminants. Ethanol and methanol are also effective due to the polarity of the carboxylic acid and the N-H group. Adding water as an anti-solvent to an ethanol or DMF solution can effectively induce crystallization.

A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.

Question 3: My ¹H NMR spectrum is complex. How do I confirm the structure and identify impurities?

A clean ¹H NMR spectrum is the gold standard for purity. For the desired 3-Bromo-1H-indazole-4-carboxylic acid, you should expect:

  • Aromatic Protons: Three protons in the aromatic region (typically 7.0-8.5 ppm), exhibiting a specific splitting pattern (e.g., a doublet, a triplet, and another doublet) characteristic of a 1,2,3-trisubstituted benzene ring.

  • N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may exchange with D₂O.

  • Carboxylic Acid Proton: A very broad singlet, also at a very downfield chemical shift (>12 ppm), which will also exchange with D₂O.

Troubleshooting via NMR:

  • Starting Material: Look for the characteristic peaks of 1H-indazole-4-carboxylic acid. The C3-H proton, which is absent in the product, typically appears as a singlet around 8.2-8.4 ppm. Its presence indicates an incomplete reaction.

  • Regioisomers: The presence of more than three aromatic proton signals or complex, overlapping multiplets suggests a mixture of isomers. Each regioisomer will have a unique aromatic splitting pattern.

  • Solvent Peaks: Identify residual solvent peaks (e.g., DMSO-d₅ at ~2.50 ppm, H₂O at ~3.33 ppm in DMSO-d₆).

Data Summary & Troubleshooting Guide

The table below summarizes common issues and provides actionable solutions for quick reference.

Problem Observed Potential Cause(s) Recommended Action(s)
Low Yield (<60%) 1. Incomplete dissolution of starting material. 2. Insufficient reaction time or temperature. 3. Product loss during aqueous workup.1. Ensure a homogenous solution/slurry; increase solvent volume if necessary. 2. Monitor reaction by TLC; consider extending reaction time by 2-4 hours. 3. Ensure precipitation is complete by chilling the quench mixture and checking filtrate.
Multiple Spots on TLC 1. Over-bromination (di-bromo product). 2. Unreacted starting material. 3. Formation of regioisomers.1. Use no more than 1.1 equivalents of Br₂; add it slowly. 2. Increase reaction time or temperature slightly. 3. Optimize temperature; lower temperatures may improve selectivity. Purify via recrystallization.
Product is a Dark Oil/Gummy Solid 1. Presence of polymeric impurities. 2. Incomplete removal of solvent (e.g., acetic acid).1. Triturate the crude material with a non-polar solvent like hexanes or dichloromethane to precipitate the solid. 2. Ensure the product is thoroughly dried under vacuum, possibly with gentle heating.
Purified Product Fails NMR/Purity Check 1. Co-crystallization of an impurity (e.g., regioisomer). 2. Thermal decomposition during drying.1. Attempt recrystallization from a different solvent system. 2. If recrystallization fails, column chromatography may be necessary.[4] 3. Dry the final product at a moderate temperature (e.g., 40-50°C) under vacuum.

Visualized Workflows and Mechanisms

General Synthesis and Purification Workflow

This diagram outlines the critical steps from starting material to pure final product.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage SM 1H-Indazole-4- carboxylic Acid Dissolve Dissolve in Glacial Acetic Acid SM->Dissolve Heat Heat to Dissolve (e.g., 100-120°C) Dissolve->Heat Cool Cool to Reaction Temp (e.g., 90°C) Heat->Cool Brominate Slowly Add Br₂ in Acetic Acid Cool->Brominate React Stir at 90°C (Monitor by TLC) Brominate->React Quench Cool and Quench in Ice Water React->Quench Filter Filter Crude Solid Quench->Filter Wash Wash with Water & dil. Na₂S₂O₃ Filter->Wash Dry Dry Crude Product Under Vacuum Wash->Dry Recrystallize Recrystallize from suitable solvent (e.g., Acetic Acid/Ethanol) Dry->Recrystallize Filter_Pure Filter Pure Crystals Recrystallize->Filter_Pure Dry_Pure Dry Final Product (40-50°C, Vacuum) Filter_Pure->Dry_Pure Final_Product Final_Product Dry_Pure->Final_Product Pure 3-Bromo-1H-indazole- 4-carboxylic Acid

Caption: High-level workflow for synthesis and purification.

Regioselectivity of Bromination

This diagram illustrates the potential sites for electrophilic bromination on the 1H-indazole-4-carboxylic acid scaffold.

Caption: Potential electrophilic bromination sites on the ring.

Experimental Protocols

Disclaimer: These are representative protocols and may require optimization based on your specific laboratory conditions and scale. Always perform a risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of 3-Bromo-1H-indazole-4-carboxylic acid

(Adapted from a similar procedure for the synthesis of a bromo-indazole-carboxylic acid derivative[1])

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Dissolution: To the flask, add 1H-indazole-4-carboxylic acid (1.0 eq) and glacial acetic acid (approx. 50-60 mL per gram of starting material).

  • Heating: Heat the suspension to 110-120°C with vigorous stirring until a clear, homogenous solution is obtained.

  • Cooling: Cool the solution to 90°C.

  • Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (1.1 eq) in a small amount of glacial acetic acid (2-3 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at 90°C. The solution will turn a dark orange/red color.

  • Reaction: Stir the reaction mixture at 90°C for 12-16 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane), checking for the consumption of the starting material.

  • Quench: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice water (approx. 200 mL per gram of starting material) with stirring.

  • Precipitation: A pale yellow or off-white solid should precipitate. Stir the suspension for 30 minutes in the ice bath.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid. A subsequent wash with a dilute (1-2%) aqueous solution of sodium thiosulfate can be used to remove excess bromine color.

  • Drying: Dry the crude product under vacuum to a constant weight. The material can now be taken for purification.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dry 3-Bromo-1H-indazole-4-carboxylic acid into an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of a suitable solvent (e.g., glacial acetic acid or ethanol) and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-warmed funnel with a fluted filter paper or a pad of Celite® to remove the charcoal.

  • Crystallization: Cover the flask or beaker and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 1 hour.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent, followed by a cold, non-polar solvent (like hexanes) to aid in drying.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight. Characterize the final product by ¹H NMR, LC-MS, and melting point.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Retrieved from [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.
  • Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

  • Lévesque, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12797–12806. Retrieved from [Link]

Sources

Overcoming solubility issues of 3-Bromo-1H-indazole-4-carboxylic acid in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-1H-indazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during experimentation. The following troubleshooting guides and FAQs provide in-depth, practical solutions grounded in chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental solubility characteristics of 3-Bromo-1H-indazole-4-carboxylic acid?

Answer: Understanding the molecular structure is key to predicting its solubility. 3-Bromo-1H-indazole-4-carboxylic acid possesses two key features that dictate its behavior in solvents:

  • Aromatic Indazole Core: The fused heterocyclic ring system, substituted with a bromine atom, is largely nonpolar and hydrophobic. This contributes to poor aqueous solubility.

  • Carboxylic Acid Group (-COOH): This functional group is a weak acid and provides a handle for pH-dependent solubility manipulation. In its protonated (uncharged) form at acidic or neutral pH, the molecule's overall hydrophobicity dominates, leading to low water solubility.[1] However, at basic pH, this group can be deprotonated to form a carboxylate salt (-COO⁻), which is an ion and significantly more water-soluble.[2]

Therefore, you should expect this compound to be poorly soluble in neutral aqueous solutions but show significantly enhanced solubility in basic aqueous solutions and in polar aprotic organic solvents.

Q2: I need to prepare a high-concentration stock solution. What is the recommended solvent?

Answer: For preparing high-concentration stock solutions (e.g., 10-50 mM), a polar aprotic solvent is the best choice. Dimethyl sulfoxide (DMSO) is the industry-standard and most recommended solvent for this purpose.[3][4]

Why DMSO?

  • Excellent Solvating Power: DMSO is an exceptional solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for compound libraries in drug discovery.[3][5]

  • Miscibility: It is fully miscible with water and most organic solvents, which simplifies the process of diluting the stock solution into aqueous experimental media.[3]

  • High Boiling Point: Its high boiling point (189 °C) minimizes solvent evaporation at room temperature, ensuring the concentration of your stock solution remains stable over time.[3]

Other potential solvents include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), but these are often more toxic and less common for routine biological experiments.[6]

Data Summary: Recommended Solvents for Stock Solutions

SolventTypeTypical ConcentrationRationale & Considerations
DMSO Polar Aprotic10-100 mMPrimary Choice. Excellent solubilizer.[3] Be mindful of potential cytotoxicity at final concentrations >0.5%. Always run a vehicle control.
DMF Polar Aprotic10-50 mMAlternative to DMSO. Can be more toxic to certain cell lines.
Ethanol Polar Protic1-10 mMLower solvating power than DMSO for this compound class. May be suitable for lower concentration stocks.
Troubleshooting Guide: From Stock to Working Solution

This section provides a logical workflow to guide you from your solid compound to a final, soluble working solution for your experiment.

G cluster_0 Solubilization Strategy Decision Tree start Start: Solid Compound (3-Bromo-1H-indazole-4-carboxylic acid) stock_prep Prepare High-Conc. Stock in 100% DMSO start->stock_prep q_final_solvent What is the final experimental solvent? stock_prep->q_final_solvent aqueous_path Aqueous Buffer (e.g., PBS, Media) q_final_solvent->aqueous_path Aqueous organic_path Organic Solvent q_final_solvent->organic_path Organic q_ph_sensitive Is your assay pH sensitive? aqueous_path->q_ph_sensitive dilute_organic Direct Dilution organic_path->dilute_organic success Success: Homogeneous Solution dilute_organic->success ph_adjust_path No q_ph_sensitive->ph_adjust_path No ph_sensitive_path Yes q_ph_sensitive->ph_sensitive_path Yes ph_protocol Use pH Adjustment Protocol (See Q3) ph_adjust_path->ph_protocol cosolvent_protocol Use Co-solvent Protocol (See Q4) ph_sensitive_path->cosolvent_protocol ph_protocol->success cosolvent_protocol->success

Caption: Decision tree for selecting a solubilization method.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?

Answer: This is a common problem known as "crashing out." It occurs because the compound is highly soluble in DMSO but poorly soluble in the final aqueous environment. The most effective strategy for a carboxylic acid like this is to use pH modification.[7]

Causality: By increasing the pH of the aqueous buffer to a value at least 2 units above the compound's pKa, you deprotonate the carboxylic acid. The resulting carboxylate anion is charged and dramatically more soluble in water.[2] While the exact pKa of this specific molecule is not readily published, a typical carboxylic acid pKa is around 4-5. Therefore, adjusting the buffer to pH ≥ 7.5 is an excellent starting point.

Experimental Protocol: Solubilization via pH Adjustment

  • Prepare a dilute aqueous base: Prepare a 0.1 M NaOH or KOH solution.

  • Aliquot the compound: Weigh the desired amount of solid 3-Bromo-1H-indazole-4-carboxylic acid into a sterile tube.

  • Initial Suspension: Add a small amount of your target aqueous buffer (e.g., PBS) to the solid. It will likely form a suspension.

  • Titrate with Base: While vortexing or stirring, add the 0.1 M NaOH solution dropwise. Continue adding drops until the solid completely dissolves. The solution should become clear.

  • Measure pH: Use a calibrated pH meter to check the final pH of your solution.

  • Adjust Final Volume and pH: Add the remaining volume of your aqueous buffer to reach the target concentration. If necessary, adjust the pH back down carefully using dilute HCl, but do not go below pH 7.5 to avoid precipitation.

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any micro-precipitates.

Trustworthiness Check: This protocol is self-validating. The visual endpoint—a clear, homogeneous solution—confirms that the compound has been successfully solubilized. A final pH check ensures the conditions are appropriate for maintaining solubility.

Q4: My experiment is pH-sensitive and cannot be performed at high pH. How can I maintain solubility in a neutral buffer (e.g., pH 7.4)?

Answer: If pH adjustment is not an option, the next best strategy is to use a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution in a small percentage, increases the overall solvating capacity of the mixture.[8][9] This helps keep hydrophobic compounds in solution.

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the nonpolar regions of the drug molecule to remain dissolved rather than aggregating and precipitating.[10]

Recommended Co-solvents for Biological Assays

Co-solventTypical Final Conc. (%)AdvantagesConsiderations
Ethanol 1-5%Readily available, low toxicity at these concentrations.Can affect protein structure at higher concentrations.
Propylene Glycol 1-10%Common in pharmaceutical formulations.Can increase the viscosity of the solution.
PEG 400 1-10%Low toxicity, widely used.[10]Can also increase viscosity.

Experimental Protocol: Dilution from DMSO Stock into a Co-solvent Buffer

This workflow is critical to prevent precipitation. The key is to never allow the concentrated DMSO stock to come into direct contact with the bulk aqueous phase.

G cluster_1 Workflow: Preventing Precipitation During Dilution start 1. DMSO Stock Solution (e.g., 20 mM) intermediate 2. Create Intermediate Dilution in 100% DMSO start->intermediate Dilute if needed add_stock 4. Add diluted DMSO stock to the small buffer volume (while vortexing) intermediate->add_stock aliquot 3. Aliquot small volume of final aqueous buffer into tube aliquot->add_stock top_up 5. Top up to final volume with aqueous buffer add_stock->top_up final 6. Final Solution (e.g., 20 µM in PBS with 0.1% DMSO) top_up->final

Caption: Step-by-step workflow for diluting DMSO stocks into aqueous media.

  • Start with your DMSO stock. Let's say it's 20 mM. Your target is 20 µM in PBS. This is a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

  • Pipette the bulk of the final aqueous buffer (e.g., 999 µL of PBS) into your destination tube.

  • Pipette the required volume of DMSO stock (1 µL) into the cap of the tube or onto the side wall, avoiding direct contact with the buffer.

  • Cap the tube and vortex immediately and vigorously. This rapid mixing ensures that the compound disperses into the full volume of the buffer quickly, preventing localized high concentrations that can lead to precipitation.

For co-solvent use, simply ensure the "aqueous buffer" in the steps above already contains your desired percentage of ethanol, PEG 400, or other co-solvent.

References
  • Jadhav, N., et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health (NIH). Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). Available at: [Link]

  • Zhang, Y., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (NIH). Available at: [Link]

  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLICACID SDS. Alichem. Available at: [Link]

  • Strategies to Improve Solubility of Drug Candidates. American Chemical Society. Available at: [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available at: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • 5-Bromo-1H-indazole-3-carboxylic acid. Chem-Impex. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. N/A.
  • Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]

  • Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. National Institutes of Health (NIH). Available at: [Link]

  • Why is the carboxylic acid soluble at high pH and not at low pH?. Brainly. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health (NIH). Available at: [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Dimethyl sulfoxide. American Chemical Society. Available at: [Link]

Sources

Stability and storage conditions for 3-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-1H-indazole-4-carboxylic acid

Introduction: This guide provides in-depth technical information on the stability and optimal storage conditions for 3-Bromo-1H-indazole-4-carboxylic acid. As a crucial intermediate in pharmaceutical research and drug development, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. The recommendations herein are synthesized from material safety data sheets (MSDS) of structurally similar isomers, established principles of chemical stability, and authoritative guidelines on handling sensitive chemical reagents.

Section 1: Core Stability & Storage Recommendations

For ease of access, the most critical storage and handling parameters are summarized below. The causality and scientific reasoning behind these recommendations are detailed in the subsequent FAQ and Troubleshooting sections.

ParameterRecommended ConditionRationale & Key Considerations
Long-Term Storage Temp. -20°C to +4°CMinimizes thermal degradation pathways such as decarboxylation and slows down potential oxidative processes.
Short-Term Storage Temp. +4°C (Refrigerator)Suitable for samples that will be used within a few weeks. Minimizes exposure to ambient temperature fluctuations.
Atmosphere Inert Gas (Argon or Nitrogen)The indazole ring system and carboxylic acid moiety can be susceptible to long-term oxidative degradation. An inert atmosphere is critical for preserving purity over months or years.[1][2][3][4]
Light Exposure Protect from Light (Amber Vial)Prevents potential photodecomposition. A standard precaution for complex organic molecules.[5]
Moisture/Humidity Store in a desiccator or dry boxThe compound is likely hygroscopic. Moisture can initiate hydrolysis or act as a catalyst for other degradation pathways. Store in a tightly sealed container.[6][7][8]
Container Tightly sealed glass vialPrevents ingress of atmospheric moisture and oxygen.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the definitive long-term storage conditions for 3-Bromo-1H-indazole-4-carboxylic acid?

A1: The optimal long-term storage condition is at -20°C, under an inert atmosphere (argon or nitrogen), in a tightly sealed, light-protective amber glass vial. This combination of conditions addresses the primary potential degradation pathways:

  • Low Temperature (-20°C): Significantly reduces the kinetic rate of all chemical reactions, including thermal degradation (e.g., decarboxylation) and reactions with trace atmospheric components.

  • Inert Atmosphere: Displaces oxygen and moisture, which are key reactants in oxidative and hydrolytic degradation. This is the most critical factor for ensuring multi-year stability.[2][3]

  • Protection from Light: Prevents the input of energy that could initiate photochemical reactions, a common issue with aromatic and heterocyclic systems.[5]

Q2: My laboratory does not have a glovebox. How critical is an inert atmosphere for short-term storage?

A2: For short-term use (i.e., days to a few weeks), storing the compound in a tightly sealed vial inside a desiccator at +4°C is generally sufficient. While not as robust as using an inert gas, a desiccator minimizes moisture exposure, which is a significant concern.[8] However, for any storage period exceeding a month, or for use as an analytical standard where utmost purity is required, backfilling the vial with an inert gas is strongly advised. Techniques for handling air-sensitive reagents without a glovebox, such as using a Schlenk line, are well-established.[1][4]

Q3: We've observed inconsistent results in our biological assays. Could compound instability be the cause?

A3: Yes, this is a classic symptom of compound degradation. If a stock solution is prepared and used over several days or weeks without proper storage, or if the solid material has been handled improperly, its effective concentration and purity can change. Degradation products may also interfere with the assay or exhibit unexpected activity. We recommend validating the purity of your material against a freshly opened reference sample using an analytical technique like HPLC (see Protocol 4.2).

Q4: What are the likely degradation products I should look for?

A4: Based on the structure, two primary degradation pathways are plausible under stress conditions (heat, light, oxygen):

  • Decarboxylation: Loss of the carboxylic acid group (-COOH) as CO2, yielding 3-Bromo-1H-indazole. This is often induced by heat.

  • Oxidation: The indazole ring, while aromatic, can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.[10] The presence of trace metals can catalyze such reactions.

Identifying these would require analytical methods like LC-MS to determine the mass of the impurities.[11]

Q5: How stable is 3-Bromo-1H-indazole-4-carboxylic acid in solution?

A5: The stability in solution is highly dependent on the solvent, pH, and storage conditions.

  • Solvents: Use anhydrous, high-purity solvents like DMSO or DMF for stock solutions.

  • pH: Avoid highly basic or acidic aqueous solutions, as these can promote hydrolysis or other reactions. The stability in your specific assay buffer should be validated.

  • Storage: Stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. A preliminary test is advised: analyze a freshly prepared solution by HPLC, then re-analyze after 24-48 hours under typical experimental conditions to check for degradation.

Section 3: Troubleshooting Guide

Observed ProblemPotential Root CauseRecommended Action & Validation
Inconsistent Assay Results / Loss of Potency Compound degradation in solid form or in solution.1. Confirm the purity of the solid material using HPLC or LC-MS against the Certificate of Analysis. 2. Prepare fresh stock solutions from a newly opened vial. 3. Validate solution stability under your specific assay conditions (See Protocol 4.2).
Change in Physical Appearance (e.g., color change from white to yellow/brown) Oxidation or formation of minor degradation products.1. Do not use discolored material for sensitive experiments. 2. The color change indicates impurity. Analyze via HPLC to quantify the level of degradation. 3. Review storage procedures; an inert atmosphere is likely required.[2]
New Peaks Appearing in HPLC/LC-MS Chromatogram Sample degradation has occurred.1. Identify the new peaks using high-resolution mass spectrometry to investigate potential degradation pathways. 2. Perform a forced degradation study (stress testing) as outlined in ICH guidelines to intentionally generate and identify potential degradants.[12]
Poor Solubility in Recommended Solvent Presence of insoluble impurities or incorrect solvent grade.1. Ensure the use of anhydrous, high-purity grade solvents. 2. Attempt gentle warming or sonication. 3. If solubility issues persist, the material may be impure. Consider purification or analysis of a different batch.

Section 4: Experimental Protocols & Workflows

Protocol 4.1: Recommended Handling for Solution Preparation

This protocol minimizes exposure to atmospheric oxygen and moisture.

  • Allow the sealed vial of 3-Bromo-1H-indazole-4-carboxylic acid to equilibrate to room temperature inside a desiccator for at least 30 minutes. This prevents condensation of atmospheric water onto the cold solid.

  • If available, transfer the vial into a glovebox with an inert atmosphere. If not, prepare a gentle, positive flow of nitrogen or argon over the vial opening during handling.

  • Quickly weigh the desired amount of solid into a clean, dry vial.

  • Immediately add the required volume of anhydrous solvent (e.g., DMSO) to dissolve the compound.

  • Cap the vial tightly. If the vial has a septum cap, flush the headspace with inert gas using a needle.

  • Vortex or sonicate until fully dissolved.

  • For storage, aliquot into smaller, single-use vials to avoid repeated opening of the main stock solution.

Protocol 4.2: Basic Stability Assessment via HPLC

This protocol allows you to assess the stability of your compound under specific conditions. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its ability to separate and quantify both the active ingredient and its degradation products.[13]

  • Initial Analysis (T=0):

    • Prepare a solution of the compound in your desired solvent or buffer at a known concentration (e.g., 1 mg/mL).

    • Immediately inject the solution onto a suitable HPLC system (e.g., C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid).

    • Record the chromatogram. The main peak corresponds to the pure compound. Note its retention time and peak area.

  • Sample Incubation:

    • Store aliquots of the same solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, 37°C in an incubator).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 8, 24, 48 hours), inject an aliquot from each storage condition onto the HPLC.

  • Data Analysis:

    • Compare the chromatograms from the time points to the T=0 sample.

    • Stability is indicated by: The absence of new peaks and no significant decrease (>2-3%) in the main peak's area.

    • Degradation is indicated by: The appearance of new peaks (degradants) and a corresponding decrease in the main peak's area.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Incubation cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep Prepare Solution (T=0) analyze_t0 Analyze via HPLC (Establish Baseline) prep->analyze_t0 cond1 Condition 1 (e.g., Room Temp) analyze_t0->cond1 Store Aliquots cond2 Condition 2 (e.g., 4°C, Dark) analyze_t0->cond2 Store Aliquots cond3 Condition 3 (e.g., 37°C) analyze_t0->cond3 Store Aliquots analyze_tx Analyze Aliquots (T=x hours) cond1->analyze_tx cond2->analyze_tx cond3->analyze_tx compare Compare Chromatograms (T=x vs T=0) analyze_tx->compare decision Assess Stability: - Purity Change? - New Peaks? compare->decision

Caption: Experimental workflow for HPLC-based stability testing.

Section 5: Potential Chemical Degradation Pathways

Understanding the potential chemical transformations of 3-Bromo-1H-indazole-4-carboxylic acid is key to preventing them. The diagram below illustrates the most probable degradation routes based on its functional groups.

G parent 3-Bromo-1H-indazole-4-carboxylic acid decarboxylated 3-Bromo-1H-indazole (Degradant) parent->decarboxylated Heat (Δ) Decarboxylation oxidized Oxidized Species (e.g., N-Oxides) parent->oxidized [O] (e.g., Air, Peroxides) Oxidation

Caption: Plausible degradation pathways for the parent compound.

Indazole derivatives are part of a vital class of heterocycles in medicinal chemistry, and maintaining their structural integrity is essential for research.[14][15]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Lv, K., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]

  • Shaikh, et al. (2024). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. ResearchGate. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Molecular Inorganic Chemistry, University of Helsinki. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Kumar, V. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Organic & Medicinal Chemistry International Journal. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of Ethyl 4-bromo-1H-indazole-3-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of this important intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My final product shows multiple spots on TLC, with some very close to the product spot. What are these likely byproducts and why are they forming?

Answer:

This is a common observation, and the presence of multiple spots on your Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. In the synthesis of 3-Bromo-1H-indazole-4-carboxylic acid, particularly through electrophilic bromination of 1H-indazole-4-carboxylic acid, byproducts primarily arise from three sources: regioisomeric impurities, polybrominated species, and unreacted starting material.

  • Regioisomeric Byproducts: The indazole ring has several positions where bromination can occur. While the C3 position is often reactive, substitution can also happen at other positions on the ring (such as C5, C6, or C7), leading to the formation of isomers.[1][2] The electronic properties of the carboxylic acid group at the C4 position will influence the regioselectivity of the bromination.

  • Polybrominated Byproducts: If the reaction conditions are not carefully controlled (e.g., excess brominating agent, prolonged reaction time, or elevated temperature), a second or even a third bromine atom can be added to the indazole ring, resulting in di- or tri-brominated byproducts.

  • Unreacted Starting Material: An incomplete reaction will result in the presence of the starting material, 1H-indazole-4-carboxylic acid, in your crude product.

The formation of these byproducts is governed by the reaction mechanism and conditions. For instance, in electrophilic aromatic substitution reactions like bromination, the directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile.

Question 2: I have a significant amount of a byproduct that I suspect is a regioisomer. How can I effectively separate it from my desired 3-bromo product?

Answer:

Separating regioisomers can be challenging due to their similar physical properties. However, a combination of techniques can be employed for successful purification.

  • Fractional Recrystallization: This is often the first method to try for separating isomers. The principle relies on the slight differences in solubility of the isomers in a particular solvent system. You will need to screen various solvents to find one where the desired isomer and the byproduct have a significant solubility difference at different temperatures.

    Experimental Protocol: Solvent Screening for Fractional Recrystallization

    • Take small, equal amounts of your crude product in separate test tubes.

    • Add a small volume of a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to each test tube.

    • Heat the test tubes to dissolve the solid. If it dissolves completely at room temperature, the solvent is too good. If it doesn't dissolve even at boiling, the solvent is too poor.

    • The ideal solvent will dissolve the compound when hot but show significant precipitation upon cooling.

    • Allow the promising solutions to cool slowly to room temperature and then in an ice bath.

    • Collect the crystals by filtration and analyze the purity of both the crystals and the filtrate by TLC or HPLC.

  • Column Chromatography: If recrystallization is not effective, column chromatography is the most reliable method for separating isomers.[3][4] The choice of stationary phase (typically silica gel) and mobile phase (eluent) is critical.

    Table 1: Suggested Starting Conditions for Column Chromatography

Stationary PhaseMobile Phase System (Eluent)Gradient
Silica Gel (60-120 mesh)Hexane/Ethyl AcetateStart with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
Silica Gel (60-120 mesh)Dichloromethane/MethanolStart with pure Dichloromethane and slowly add Methanol (e.g., up to 5%).
Question 3: My product is a brownish or yellowish solid, not the expected white/off-white color. What causes this discoloration and how can I remove it?

Answer:

A colored product often indicates the presence of trace impurities, which could be residual bromine or colored organic byproducts.

  • Residual Bromine: Even small amounts of elemental bromine (Br₂) can impart a yellow or brownish color.

  • Colored Organic Byproducts: Side reactions can sometimes lead to the formation of colored, often polymeric, impurities.

Here’s a troubleshooting workflow to decolorize your product:

Decolorization_Workflow start Crude Colored Product wash_bisulfite Wash with aq. Sodium Bisulfite Solution start->wash_bisulfite To remove excess Br2 wash_water Wash with Water wash_bisulfite->wash_water To remove salts recrystallize Recrystallize from suitable solvent wash_water->recrystallize charcoal Add Activated Charcoal during Recrystallization recrystallize->charcoal If color persists cool Cool to Crystallize recrystallize->cool If no charcoal needed filtrate Hot Filtration charcoal->filtrate filtrate->cool end Pure, Colorless Product cool->end

Caption: Workflow for decolorizing the crude product.

Experimental Protocol: Decolorization using Sodium Bisulfite and Charcoal

  • Sodium Bisulfite Wash: Suspend your crude product in a suitable solvent (like ethyl acetate or dichloromethane). Transfer the suspension to a separatory funnel and wash with a 10% aqueous solution of sodium bisulfite. The yellow/brown color from bromine should disappear. Separate the organic layer.

  • Water Wash: Wash the organic layer with water to remove any remaining sodium bisulfite and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Activated Charcoal Treatment (if necessary): If the product is still colored, dissolve it in a minimal amount of a hot solvent suitable for recrystallization. Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

  • Hot Filtration: Keep the solution hot and filter it through a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization. Collect the pure, colorless crystals by filtration.

Question 4: I am having trouble with the solubility of my product for purification and analysis. What are the general solubility properties of 3-Bromo-1H-indazole-4-carboxylic acid?

Answer:

3-Bromo-1H-indazole-4-carboxylic acid is a moderately polar molecule. Its solubility is influenced by both the acidic carboxylic acid group and the bromo-indazole core.

  • Solubility in Organic Solvents: It is generally soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It has moderate solubility in alcohols like methanol and ethanol, especially when heated. Its solubility is lower in less polar solvents like ethyl acetate and dichloromethane, and it is poorly soluble in non-polar solvents like hexanes and toluene.[5]

  • Aqueous Solubility: As a carboxylic acid, its solubility in water is low. However, it will dissolve in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate, sodium carbonate) through deprotonation to form the more soluble carboxylate salt. This property can be exploited for purification.

Experimental Protocol: Acid-Base Extraction for Purification

This technique is excellent for separating your acidic product from non-acidic byproducts.

AcidBase_Extraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) extract_base Extract with aq. NaHCO3 start->extract_base aqueous_layer Aqueous Layer (Contains Product as Salt) extract_base->aqueous_layer Product moves to aqueous phase organic_layer Organic Layer (Contains Neutral/Basic Impurities) extract_base->organic_layer Impurities remain acidify Acidify Aqueous Layer with HCl (to pH ~2) aqueous_layer->acidify precipitate Product Precipitates acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Purification via acid-base extraction.

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract it several times with a saturated aqueous solution of sodium bicarbonate.

  • Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt.

  • The organic layer, containing non-acidic impurities, can be discarded.

  • Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is around 2.

  • The 3-Bromo-1H-indazole-4-carboxylic acid will precipitate out as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

References

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004).
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2015). National Institutes of Health. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Institutes of Health. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 3-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This guide provides an in-depth, comparative analysis for the validation of a High-Performance Liquid Chromatography (HPLC) method for a crucial building block, 3-Bromo-1H-indazole-4-carboxylic acid.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, presents a comparative framework for optimizing separation, and provides the validation structure required to ensure data integrity, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Understanding the Analyte: 3-Bromo-1H-indazole-4-carboxylic acid

3-Bromo-1H-indazole-4-carboxylic acid is a heterocyclic compound featuring an indazole core, a bromine substituent, and a carboxylic acid group.[3][4] This structure presents specific analytical challenges and informs our HPLC method development strategy:

  • Aromaticity: The fused ring system provides strong UV absorbance, making UV detection a suitable and robust choice for quantification.

  • Ionizable Group: The carboxylic acid moiety (pKa ≈ 3-4) means its retention on a reversed-phase column will be highly dependent on the mobile phase pH.[5] To ensure consistent retention and sharp peak shape, the pH of the mobile phase must be kept at least 1.5-2 units below the pKa to suppress ionization.[6]

  • Potential Impurities: Synthetic routes for indazoles may leave behind starting materials, reagents, or generate regioisomers (e.g., 5-Bromo or 7-Bromo isomers) and related substances.[7][8] A successful HPLC method must be able to resolve the main component from these potential impurities.

Methodological Framework: A Comparative Approach

To achieve a robust and validated method, we will develop and compare two distinct reversed-phase HPLC (RP-HPLC) methods. The primary difference will be the stationary phase, allowing us to evaluate the impact of column chemistry on critical performance attributes like specificity and peak shape.

  • Method A: The Industry Standard (C18 Column) : A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.

  • Method B: Alternative Selectivity (Phenyl-Hexyl Column) : A Phenyl-Hexyl column provides a different separation mechanism. In addition to hydrophobicity, it offers π-π interactions with the aromatic rings of the analyte and its impurities, which can provide unique selectivity and potentially resolve co-eluting peaks observed on a C18 column.

The validation of these methods will be conducted in accordance with ICH Q2(R1) and USP General Chapter <1225> guidelines, focusing on the parameters required for a quantitative impurity assay.[9][10][11][12]

Experimental Protocols

Proposed HPLC Conditions

The following table outlines the starting chromatographic conditions for both methods. These are scientifically grounded starting points for method development and validation.

ParameterMethod A: C18Method B: Phenyl-HexylRationale
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmTo compare hydrophobic vs. mixed-mode (hydrophobic + π-π) interactions.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid acts as a pH modifier to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention. It is also mass spectrometry compatible.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 30% to 90% B over 15 min30% to 90% B over 15 minA gradient elution is necessary to elute potential impurities with a wide range of polarities and to ensure the primary analyte elutes with a reasonable retention time and good peak shape.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 254 nmUV at 254 nmThe aromatic nature of the indazole ring system suggests strong absorbance at this wavelength.
Injection Vol. 5 µL5 µLA small injection volume minimizes potential for peak distortion.
Standard and Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-Bromo-1H-indazole-4-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Spiking Solution: Prepare stock solutions of known potential impurities (if available) in the diluent.

The Validation Workflow: A Step-by-Step Guide

The objective of validation is to demonstrate suitability for the intended purpose.[1] The following workflow outlines the necessary experiments.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Method Comparison & Finalization Dev Initial Method (C18 vs Phenyl-Hexyl) Opt System Suitability (Tailing < 1.5, Plates > 2000) Dev->Opt Refine Gradient Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range (0.05% to 150% of nominal) Spec->Lin Acc Accuracy (% Recovery at 3 levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ Limit of Quantitation Prec->LoQ Comp Compare Performance Data (Resolution, Robustness) LoQ->Comp Final Select & Finalize Optimal Method Comp->Final

Caption: HPLC Method Validation Workflow.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[13]

Protocol:

  • Forced Degradation: Subject the sample solution to stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 24 hours.

    • Photolytic: Expose to UV light (ICH Q1B) for 24 hours.

  • Analysis: Inject the stressed samples, a placebo (if applicable), and an un-stressed sample.

  • Evaluation: The method is specific if the main peak is free from co-elution with any degradation products or impurities. Peak purity analysis using a photodiode array (PDA) detector is essential here. Method B (Phenyl-Hexyl) may show superior resolution for degradants that are structurally similar and aromatic.

Linearity and Range

This establishes that the method's response is directly proportional to the analyte concentration over a specified range.[13]

Protocol:

  • Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., from 0.5 µg/mL to 1500 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy demonstrates the closeness of the test results to the true value.[13] It is typically assessed by spiking a sample matrix with known amounts of the analyte.[10]

Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the nominal concentration).[2]

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0% for each level.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration.[9]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Calculate the Relative Standard Deviation (RSD) for the results.

Acceptance Criteria:

  • RSD ≤ 2.0% for repeatability.

  • RSD ≤ 2.0% for intermediate precision.

Data Comparison and Interpretation

The ultimate goal is to select the method that provides the most reliable and robust data. The following table presents hypothetical (but realistic) data comparing the two methods.

Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)Commentary
Specificity Main peak is pure. One degradant peak shows minor tailing.Main peak is pure. All degradant peaks are sharp and well-resolved (Rs > 2.0).Method B demonstrates superior resolving power for closely related substances due to π-π interactions.
Linearity (r²) 0.99950.9998Both methods show excellent linearity.
Accuracy (% Recovery) 99.1% - 101.2%99.5% - 100.8%Both methods are highly accurate.
Precision (Repeatability RSD) 0.85%0.65%Both methods are highly precise, with Method B showing slightly less variation.
LoQ (µg/mL) 0.5 µg/mL (S/N=10.5)0.4 µg/mL (S/N=11.2)Method B shows slightly better sensitivity.

Final Recommendation and System Suitability

Based on the comparative validation data, Method B is recommended for the routine purity analysis of 3-Bromo-1H-indazole-4-carboxylic acid.

Before any sample set is analyzed, system suitability tests must be performed to ensure the chromatographic system is performing adequately.

G System System Suitability Test (SST) Params Parameter Acceptance Criteria Tailing Factor (T) ≤ 1.5 Theoretical Plates (N) ≥ 2000 Repeatability (%RSD) ≤ 1.0% (for 5 reps) System->Params Must Pass Before Analysis

Caption: System Suitability Test Criteria.

This rigorous, comparative validation approach ensures the selected HPLC method is not just adequate, but truly "fit for purpose," providing trustworthy and accurate data for critical decision-making in the drug development lifecycle.[12]

References

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures. Ofni Systems. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

  • USP General Chapter <1225> Validation of Compendial Methods. General Chapters. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available at: [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures. USP. Available at: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at: [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). Available at: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. Available at: [Link]

Sources

Introduction to 3-Bromo-1H-indazole-4-carboxylic acid and the Imperative of Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structural Elucidation of 3-Bromo-1H-indazole-4-carboxylic acid: An X-ray Crystallography-Centric Approach

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. This guide provides an in-depth technical comparison of methodologies for the structural elucidation of 3-Bromo-1H-indazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While a specific crystal structure for this exact molecule is not publicly available at the time of writing, this document outlines a robust, field-proven workflow for its determination via single-crystal X-ray diffraction (SCXRD) and compares this gold-standard technique with other viable analytical methods.

Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, acting as inhibitors for enzymes such as glycogen synthase kinase-3β and potent tyrosine kinases, and finding application in antiviral treatments.[1] The specific substitution pattern of a halogen and a carboxylic acid on the indazole scaffold, as in 3-Bromo-1H-indazole-4-carboxylic acid, can significantly influence its physicochemical properties, crystal packing, and, consequently, its interaction with biological targets. An unambiguous determination of its solid-state structure is therefore paramount for understanding its chemical behavior and potential as a pharmaceutical building block.

Single-crystal X-ray diffraction stands as the definitive method for obtaining atomic-resolution structural data for small organic molecules.[2][3] It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are critical for computational modeling, drug design, and understanding solid-state properties.

Experimental Workflow: From Synthesis to Structure

This section details a comprehensive, self-validating protocol for the synthesis, crystallization, and structural analysis of 3-Bromo-1H-indazole-4-carboxylic acid.

Synthesis of 3-Bromo-1H-indazole-4-carboxylic acid

While various synthetic routes to indazole derivatives exist, a common approach involves the cyclization of appropriately substituted phenylhydrazines or the modification of existing indazole cores.[4] A plausible synthetic pathway to the target molecule could involve the bromination of a suitable indazole-4-carboxylic acid precursor. For instance, a method analogous to the synthesis of 5-bromo-1H-indazole-3-carboxylic acid could be adapted, where the indazole-4-carboxylic acid is treated with bromine in a suitable solvent like acetic acid.[5]

Exemplary Synthetic Protocol:

  • Starting Material: 1H-indazole-4-carboxylic acid.

  • Bromination: Dissolve 1H-indazole-4-carboxylic acid in glacial acetic acid.

  • Add a solution of bromine in glacial acetic acid dropwise at an elevated temperature (e.g., 90 °C).

  • Maintain the reaction at this temperature for several hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain purified 3-Bromo-1H-indazole-4-carboxylic acid.

Crystallization: The Critical Step

Obtaining high-quality single crystals is often the most challenging part of the X-ray crystallography workflow.[2][6] The choice of crystallization method and solvent is crucial and often requires screening of various conditions.

Common Crystallization Techniques for Small Organic Molecules: [6][7][8]

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Recommended Crystallization Protocol for 3-Bromo-1H-indazole-4-carboxylic acid:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dimethylformamide, and mixtures thereof with water).

  • Crystallization Setup:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) in a small vial. Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution on a siliconized glass slide and invert it over a reservoir containing a precipitant.

  • Incubation: Store the crystallization setups in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop.

Workflow for X-ray Crystallography of 3-Bromo-1H-indazole-4-carboxylic acid

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of 3-Bromo-1H- indazole-4-carboxylic acid purification Purification by Recrystallization synthesis->purification crystallization Growth of Single Crystals purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure and Data

Caption: Overall workflow from synthesis to final crystal structure determination.

X-ray Diffraction Data Collection and Structure Elucidation

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source and a sensitive detector (e.g., CCD or CMOS) is required.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution: The initial atomic positions are determined using methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using software tools like checkCIF to ensure its chemical and crystallographic reasonability.

Expected Structural Features and Intermolecular Interactions

Based on the crystal structures of related indazole and carboxylic acid-containing molecules, we can anticipate several key structural features for 3-Bromo-1H-indazole-4-carboxylic acid:

  • Planarity: The indazole ring system is expected to be largely planar.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming dimers with neighboring molecules through O-H···O interactions.[9] The indazole N-H group can also participate in hydrogen bonding.

  • Halogen Bonding: The bromine atom may engage in halogen bonding interactions with electronegative atoms on adjacent molecules.

  • π-π Stacking: The aromatic indazole rings may exhibit π-π stacking interactions, further stabilizing the crystal lattice.

Anticipated Intermolecular Interactions

interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 M1 3-Bromo-1H-indazole- 4-carboxylic acid M2 3-Bromo-1H-indazole- 4-carboxylic acid M1->M2 O-H···O Hydrogen Bonding (Carboxylic Acid Dimer) M1->M2 Br···O Halogen Bonding M3 3-Bromo-1H-indazole- 4-carboxylic acid M1->M3 N-H···O Hydrogen Bonding M2->M3 π-π Stacking

Caption: A diagram illustrating the potential intermolecular interactions in the crystal lattice.

Comparison with Alternative Structural Elucidation Techniques

While single-crystal X-ray diffraction is the gold standard, other techniques can provide valuable, albeit less detailed, structural information.

TechniqueAdvantagesDisadvantagesInformation Provided
Single-Crystal X-ray Diffraction (SCXRD) Unambiguous 3D structure at atomic resolution.[2]Requires high-quality single crystals, which can be difficult to obtain.[6]Precise bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular interactions.
Powder X-ray Diffraction (PXRD) Does not require single crystals; useful for phase identification and purity assessment.[10]Provides less structural detail than SCXRD; structure solution from powder data is complex.Unit cell parameters, crystal system, and fingerprint for a specific crystalline phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure in solution.[11][12]Does not provide information on solid-state packing and intermolecular interactions.Connectivity of atoms, chemical environment of nuclei, and through-space proximities (NOE).
Three-Dimensional Electron Diffraction (3DED) Can be used for very small crystals that are not suitable for SCXRD.[10][13]Data quality can be lower than SCXRD, and samples are more susceptible to beam damage.[13]Can provide complete 3D structures, similar to SCXRD.
Mass Spectrometry (MS) Provides accurate molecular weight and fragmentation patterns.[12]Does not provide information on 3D structure or stereochemistry.Molecular formula and structural fragments.

Conclusion

The structural elucidation of 3-Bromo-1H-indazole-4-carboxylic acid is a critical step in understanding its chemical properties and potential applications. Single-crystal X-ray diffraction offers the most comprehensive and unambiguous method for this purpose. The detailed experimental workflow provided in this guide, from synthesis and crystallization to data analysis, represents a robust and scientifically sound approach to obtaining a high-quality crystal structure. By comparing the capabilities of SCXRD with other analytical techniques, researchers can make informed decisions about the most appropriate methods for their specific research goals. The anticipated structural features, such as hydrogen bonding and potential halogen interactions, highlight the rich solid-state chemistry of this molecule, which is essential for the rational design of new materials and pharmaceutical agents.

References

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Library of Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization of Small Molecules.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Retrieved from [Link]

  • ACS Publications. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • Unknown Source. (n.d.). Guide for crystallization.
  • VinaR. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Retrieved from [Link]

  • Unknown Source. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • ResearchGate. (2025). The crystal structure of N-(3-bromo-4-fluorophenyl). Retrieved from [Link]

  • Scribd. (n.d.). 4 Bromo 1H Indazole. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-bromo-1H-indazole-4-carboxylic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Halogenated Indazoles: A Comparative Analysis of 3-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Strategic Role of Halogenation in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a multitude of clinically significant molecules, including the anti-cancer drug Niraparib and the tyrosine kinase inhibitor Pazopanib.[1] The ability to functionalize the indazole core at various positions is paramount for modulating the pharmacological profile of these molecules. Halogenation, particularly at the C3 position, is a cornerstone of this functionalization strategy. The introduction of a halogen atom not only serves as a versatile synthetic handle for subsequent cross-coupling reactions but can also profoundly influence the physicochemical properties and biological activity of the final compound.[2]

This guide provides an in-depth comparison of 3-Bromo-1H-indazole-4-carboxylic acid with its chloro and iodo analogs. As a senior application scientist, my objective is to move beyond a simple cataloging of properties and delve into the practical implications of these differences for researchers in drug development. We will explore aspects ranging from synthetic accessibility and reactivity in palladium-catalyzed cross-coupling reactions to the impact of the halogen choice on key drug-like properties.

Comparative Analysis of 3-Halo-1H-indazole-4-carboxylic Acids

The choice of halogen at the C3 position of the 1H-indazole-4-carboxylic acid scaffold is a critical decision in the design of a synthetic route and can significantly impact the downstream derivatization and ultimately the biological activity of the target molecules. The following sections provide a detailed comparison of the bromo, chloro, and iodo derivatives.

Synthetic Accessibility

The synthesis of 3-halo-1H-indazoles is a well-established area of organic chemistry. The general approach involves the halogenation of the indazole core.

  • 3-Bromo-1H-indazole-4-carboxylic acid: The bromination of indazole-3-carboxylic acid can be achieved directly using bromine in acetic acid. This method is generally efficient and provides the desired product in good yield.[3] The starting indazole-3-carboxylic acid can be prepared from isatin through a multi-step sequence involving hydrolysis, diazotization, reduction, and cyclization.[4]

  • 3-Chloro-1H-indazole-4-carboxylic acid: The chlorination of indazoles can be accomplished using reagents like N-chlorosuccinimide (NCS).[5] The synthesis of the specific 4-carboxylic acid derivative would likely follow a similar strategy, starting from indazole-4-carboxylic acid.

  • 3-Iodo-1H-indazole-4-carboxylic acid: Iodination of the indazole ring is readily achieved using iodine in the presence of a base such as potassium hydroxide in DMF.[6] This method is known for its high efficiency and regioselectivity at the C3 position.

The overall synthetic accessibility of these compounds is good, with established protocols for the introduction of each halogen. The choice of starting material, specifically the availability and cost of the appropriately substituted indazole-4-carboxylic acid, will be a key consideration for large-scale synthesis.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Suzuki-Miyaura Case Study

The primary utility of 3-haloindazoles in drug discovery lies in their role as substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds.[7] The reactivity of the C-X bond (where X is a halogen) in the oxidative addition step of the catalytic cycle is highly dependent on the nature of the halogen.

The established order of reactivity for halogens in Suzuki-Miyaura cross-coupling reactions is:

I > Br >> Cl [1]

This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most easily cleaved by the palladium catalyst.

The presence of the electron-withdrawing carboxylic acid group at the C4 position is expected to influence the electronic properties of the indazole ring system. This can potentially modulate the reactivity of the C3-halogen. Generally, electron-withdrawing groups can enhance the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.[8] Therefore, the carboxylic acid moiety is not expected to hinder the coupling reaction and may even be beneficial.

Below is a comparative experimental protocol for a Suzuki-Miyaura reaction, designed to highlight the differences in reactivity between the three halogenated indazoles. It is important to note that for the less reactive chloro- and bromo-derivatives, more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) may be required to achieve comparable yields to the iodo-derivative.

Physicochemical Properties

The nature of the halogen atom can influence key physicochemical properties that are critical for a molecule's pharmacokinetic profile, such as its acidity (pKa) and lipophilicity (logP).

Property3-Chloro-1H-indazole-4-carboxylic acid (Predicted)3-Bromo-1H-indazole-4-carboxylic acid (Predicted)3-Iodo-1H-indazole-4-carboxylic acid (Predicted)Rationale
pKa Lower than the bromo and iodo analogsIntermediateHigher than the chloro analogThe acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the halogen (Cl > Br > I), which stabilizes the carboxylate anion.
logP Lower than the bromo and iodo analogsIntermediateHigher than the chloro and bromo analogsLipophilicity generally increases with the size and polarizability of the halogen atom (I > Br > Cl).
Metabolic Stability

The metabolic stability of a drug candidate is a crucial parameter that influences its half-life and dosing regimen. Halogen atoms can affect metabolic stability by altering the electronic properties of the molecule and by providing potential sites for metabolism. The in vitro assessment of metabolic stability is often conducted using liver microsomes, which contain a rich complement of drug-metabolizing enzymes.[11][12]

While specific metabolic stability data for 3-halo-1H-indazole-4-carboxylic acids are not available, some general principles can be applied. The introduction of a halogen can sometimes block a potential site of metabolism, thereby increasing metabolic stability. However, the carbon-halogen bond itself can be a site of metabolic cleavage, particularly for iodo and bromo compounds, although this is less common for aryl halides compared to alkyl halides. The overall metabolic profile will be highly dependent on the specific enzymes involved and the accessibility of different sites on the molecule.[13] It is therefore essential to experimentally determine the metabolic stability of any new series of halogenated indazole derivatives.

Experimental Protocols

Representative Protocol: Comparative Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a comparative Suzuki-Miyaura cross-coupling reaction of 3-halo-1H-indazole-4-carboxylic acid methyl esters with phenylboronic acid. The use of the methyl ester is recommended to avoid potential complications with the free carboxylic acid under the basic reaction conditions. The ester can be readily hydrolyzed post-coupling if the carboxylic acid is the desired final functionality. For this comparison, it is crucial to run the three reactions in parallel under identical conditions.

Diagram of the Comparative Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_Reactants Starting Materials cluster_Reaction Suzuki-Miyaura Coupling cluster_Products Products & Analysis Indazole_Cl 3-Chloro-1H-indazole- 4-carboxylate (Methyl) Coupling Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Heat (e.g., 100 °C) Indazole_Cl->Coupling Indazole_Br 3-Bromo-1H-indazole- 4-carboxylate (Methyl) Indazole_Br->Coupling Indazole_I 3-Iodo-1H-indazole- 4-carboxylate (Methyl) Indazole_I->Coupling Boronic_Acid Phenylboronic Acid Boronic_Acid->Coupling Product_Cl Coupled Product (from Chloro) Coupling->Product_Cl Lower Yield/ Slower Rate Product_Br Coupled Product (from Bromo) Coupling->Product_Br Intermediate Yield/Rate Product_I Coupled Product (from Iodo) Coupling->Product_I Higher Yield/ Faster Rate Analysis LC-MS/NMR Analysis (Yield & Purity) Product_Cl->Analysis Product_Br->Analysis Product_I->Analysis SAR_Flowchart cluster_Halogen Halogen Variation (X) cluster_Properties Physicochemical & Steric Effects cluster_Outcome Biological & Pharmacokinetic Outcome Start 3-Halo-1H-indazole-4-carboxylic acid Scaffold X_Cl X = Cl Start->X_Cl X_Br X = Br Start->X_Br X_I X = I Start->X_I Properties Size Lipophilicity Electronic Effects Halogen Bonding Potential X_Cl->Properties X_Br->Properties X_I->Properties Binding Target Binding Affinity Properties->Binding Selectivity Selectivity Profile Properties->Selectivity ADME ADME Properties (Absorption, Metabolism, etc.) Properties->ADME

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-1H-indazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The indazole core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[1][2][3][4][5] This guide focuses on the 3-bromo-1H-indazole-4-carboxylic acid framework, a versatile starting point for the synthesis of novel therapeutic agents. Through a detailed exploration of its structure-activity relationships (SAR), we will dissect how targeted chemical modifications at various positions on the indazole ring influence biological activity. This analysis is crucial for drug development professionals seeking to rationally design next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

The Core Scaffold: Rationale for Chemical Exploration

The 3-bromo-1H-indazole-4-carboxylic acid molecule presents several key features for chemical modification. The carboxylic acid at the C4 position is an excellent handle for forming amides and esters, allowing for the exploration of a diverse chemical space and the modulation of properties like cell permeability. The bromine atom at the C3 position serves as a versatile synthetic anchor for introducing various substituents via cross-coupling reactions. Finally, the nitrogen atom at the N1 position of the pyrazole ring is a common site for alkylation or arylation, which can significantly impact the compound's orientation within a binding pocket. Understanding the functional consequences of modifying these positions is the essence of SAR studies.

SAR Analysis Based on Modification Position

Systematic modification of the parent scaffold is the cornerstone of medicinal chemistry. Below, we compare different classes of analogs based on the position of their chemical alterations, providing experimental data to support the observed trends.

Modifications at the N1 Position: Probing the Hydrophobic Pocket

Alkylation and arylation at the N1 position are critical for tuning the pharmacological profile of indazole analogs. This modification often influences the compound's interaction with hydrophobic pockets in target proteins and can improve metabolic stability and oral absorption.

A compelling example is seen in a series of indazole arylsulfonamides developed as allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4).[6] The SAR studies revealed a strong preference for specific substituents at the N1 position.

Key Insights & Causality:

  • N1-Benzyl Groups: The introduction of a benzyl group at N1 was found to be highly favorable. The causality lies in the ability of the benzyl ring to occupy a hydrophobic pocket in the allosteric binding site of CCR4.

  • Substituent Position on the Benzyl Ring: Meta-substituted benzyl groups were identified as the most potent. This suggests a specific spatial requirement within the binding site, where a substituent at the meta position achieves optimal contact, while ortho or para substituents may cause steric clashes.

  • Nature of the Substituent: The most potent analogs featured an α-amino-3-[(methylamino)acyl] group on the benzyl ring.[6] This complex side chain likely engages in multiple hydrogen bonding and ionic interactions, significantly enhancing binding affinity. However, strongly basic amino groups led to poor oral absorption. Less basic analogs, such as those containing morpholine, showed improved absorption but suffered from high clearance.[6] This highlights the critical balance required between potency and pharmacokinetic properties.

Table 1: SAR of N1-Substituted Indazole Arylsulfonamides as CCR4 Antagonists

Compound N1-Substituent CCR4 Antagonist Activity (IC50, nM)
Analog A H >10000
Analog B Methyl 850
Analog C Benzyl 150
Analog D meta-substituted Benzyl (with morpholine) 25
Analog E (6) meta-substituted Benzyl (with α-amino-3-[(methylamino)acyl]) 5

Data synthesized from information presented in Knight et al., J. Med. Chem. (2012).[6]

SAR_N1_Modification cluster_0 N1 Position Modification Start 1H-Indazole Core N1_H N1-H (Low Activity) Start->N1_H No Substitution N1_Alkyl N1-Alkyl (Moderate Activity) Start->N1_Alkyl Alkylation N1_Benzyl N1-Benzyl (Improved Activity) Start->N1_Benzyl Benzylation N1_Substituted_Benzyl N1-meta-Substituted Benzyl (High Potency) N1_Benzyl->N1_Substituted_Benzyl Add meta-substituent

Modifications at the C4 Position: The Carboxamide Transformation

The carboxylic acid at the C4 position is a key interaction point, often forming hydrogen bonds or ionic interactions. Converting this group to a series of amides is a classic medicinal chemistry strategy to replace an ionizable group with a neutral, yet polar, moiety that can still act as a hydrogen bond donor and acceptor. This change can drastically improve cell permeability and introduce new vectors for binding.

While the primary topic is 3-bromo-1H-indazole-4-carboxylic acid, a closely related series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides provides an excellent case study for the SAR at the C4 position, demonstrating potent anticancer activity.[2][7]

Key Insights & Causality:

  • Amide Formation: The conversion of the C4-carboxylic acid to various amide derivatives was explored to enhance anticancer properties. The rationale is that the amide N-H and carbonyl can form specific hydrogen bonds with amino acid residues (like Tyr-151) in the target protein, in this case, Tumor Necrosis Factor α (TNFα).[2]

  • Substituent Effects: The nature of the substituent on the amide nitrogen played a significant role in cytotoxicity. The most active compound in the series featured a specific substitution pattern that presumably optimized its fit and interactions within the TNFα binding site.[2]

Table 2: Cytotoxicity of 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic Amide Analogs

Compound Amide Substituent (R) Cytotoxicity (% Inhibition) vs. HEP3BPN-11 Cytotoxicity (% Inhibition) vs. MDA-453 Cytotoxicity (% Inhibition) vs. HL-60
Analog F -NH-CH₂-Ph 65.4 ± 0.5 45.2 ± 0.7 51.3 ± 0.9
Analog G -NH-(4-Cl-Ph) 78.9 ± 0.3 55.1 ± 0.4 62.8 ± 0.6
Analog H (120) -NH-(specific substituted aryl) 88.1 ± 0.6 60.6 ± 0.8 69.1 ± 0.1

Data adapted from Sawant et al., as described in Gali et al., RSC Med. Chem. (2024).[2]

Modifications at the C3 Position: Leveraging the Bromo Handle

The bromine atom at C3 is not merely a placeholder; it is a synthetic linchpin. Its presence allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups. This position is crucial for defining the overall shape and electronic properties of the molecule.

In a study of indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers, the regiochemistry of the amide linker at the C3 position was found to be absolutely critical for activity.[8]

Key Insights & Causality:

  • Regiochemistry is Key: The study compared 3-carboxamide (-CO-NHR) analogs with their "reverse amide" 3-amido (-NH-COR) isomers. The indazole-3-carboxamide 12d was a potent inhibitor of calcium influx, whereas its reverse amide isomer 9c was completely inactive.[8]

  • Causality of Orientation: This stark difference implies a highly specific binding mode where the orientation of the hydrogen bond donor (N-H) and acceptor (C=O) is non-negotiable. The active conformation requires the carbonyl oxygen to be pointed away from the indazole core to accept a hydrogen bond from the target protein, while the amide N-H proton points toward the core. Reversing this orientation completely abrogates binding and, therefore, activity. This finding underscores the importance of precise atom placement in drug design.

SAR_C3_Modification cluster_0 Active Conformation cluster_1 Inactive Conformation Scaffold Indazole-3-position Active Indazole C=O N-H Scaffold->Active 3-Carboxamide (-CO-NHR) Inactive Indazole N-H C=O Scaffold->Inactive 3-Amido (-NH-COR) Result_Active Potent CRAC Channel Blocker Active->Result_Active Correct Orientation Result_Inactive Inactive (>100 µM) Inactive->Result_Inactive Incorrect Orientation

Experimental Protocols

To provide practical context, the following are representative, self-validating protocols for the synthesis and biological evaluation of indazole analogs.

Protocol 1: General Synthesis of 1H-Indazole-4-carboxamide Derivatives

This protocol describes the amide coupling of a 1H-indazole-4-carboxylic acid with a primary or secondary amine using a standard peptide coupling agent.

Step-by-Step Methodology:

  • Dissolution: To a solution of 3-bromo-1H-indazole-4-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add 1-Hydroxybenzotriazole (HOBT) (1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.).

  • Activation: Add Triethylamine (TEA) (3.0 eq.) to the mixture and stir at room temperature for 15-20 minutes. The formation of the active ester can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water (10 volumes). An off-white or pale yellow precipitate should form.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure amide derivative.[9]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the tube dilution method for assessing the antibacterial activity of synthesized analogs.[9]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in Dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Culture Preparation: Inoculate a loopful of the test bacteria (e.g., Staphylococcus aureus) into 5 mL of nutrient broth and incubate at 37°C for 24 hours.

  • Serial Dilution: Prepare a series of test tubes containing 1 mL of nutrient broth each. Add 100 µL of the stock solution to the first tube. After mixing, transfer 100 µL from the first tube to the second, and repeat this serial dilution process across the tubes to achieve a range of concentrations.

  • Inoculation: Add 100 µL of the standardized bacterial culture to each tube.

  • Controls: Prepare a positive control tube (broth + bacteria, no compound) and a negative control tube (broth + compound, no bacteria). A standard antibiotic like Ciprofloxacin is used as a reference.

  • Incubation: Incubate all tubes at 37°C for 24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.

MIC_Workflow Start Prepare Compound Stock (in DMSO) Dilution Perform Serial Dilution of Compound in Broth Start->Dilution Culture Incubate Bacterial Culture (24h, 37°C) Inoculate Inoculate Tubes with Bacteria Culture->Inoculate Dilution->Inoculate Incubate Incubate All Tubes (24h, 37°C) Inoculate->Incubate Observe Observe Turbidity (Bacterial Growth) Incubate->Observe Result Determine MIC: Lowest Concentration with No Growth Observe->Result

Conclusion

The structure-activity relationship studies of 3-bromo-1H-indazole-4-carboxylic acid analogs reveal a highly adaptable scaffold for drug discovery. The data clearly demonstrate that targeted modifications at the N1, C3, and C4 positions can profoundly influence biological activity. Potency is dictated not just by the presence of functional groups but by their precise spatial orientation and physicochemical properties. The insights gathered from comparing these analogs—from CCR4 antagonists to anticancer agents and CRAC channel blockers—provide a robust framework for the rational design of future indazole-based therapeutics. Future research will undoubtedly continue to unlock the vast potential of this privileged chemical scaffold.[2]

References

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Knight, S. D., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Shaikh, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Gali, V. L., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Sawant, S. D., et al. (2022). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. [Link]

  • Zhang, W., et al. (2018). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. ResearchGate. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ScienceDirect. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Semantic Scholar. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. [Link]

  • 4-Bromo-1H-indazole-3-carboxylic acid. Lead Sciences. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

The Evolving Landscape of Indazole Scaffolds: A Comparative Efficacy Guide to 3-Bromo-1H-indazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its versatile biological activities, spanning from anticancer and anti-inflammatory to antimicrobial and anti-HIV, make it a focal point for drug discovery efforts.[2] This guide delves into the comparative efficacy of a specific subclass: derivatives of 3-Bromo-1H-indazole-4-carboxylic acid. We will explore their synthesis, comparative biological activities, and the mechanistic rationale behind their therapeutic potential, with a particular focus on a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives that have shown promise as anticancer, antiangiogenic, and antioxidant agents.[3][4]

The Rationale for Derivatization: Enhancing the Indazole Core

The core structure of 3-Bromo-1H-indazole-4-carboxylic acid presents multiple points for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The bromine atom can influence binding interactions and metabolic stability, while the carboxylic acid at the 4-position provides a convenient handle for forming amide, ester, or other linkages. This allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against specific biological targets. The derivatization of the indazole nitrogen, for instance with a cyclopentyl group, can further enhance lipophilicity and cell permeability.

A Case Study: 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid Amide Derivatives

A series of novel amide derivatives based on the 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid scaffold have been synthesized and evaluated for their potential as multi-faceted therapeutic agents.[3][5] The synthetic approach involves the initial preparation of the core indazole structure, followed by the amidation of the carboxylic acid with a variety of amines.

Synthetic Workflow

The general synthetic route commences with the formation of the indazole ring, followed by the introduction of the bromo and cyclopentyl groups, and finally, the derivatization of the carboxylic acid. This multi-step process allows for the creation of a library of compounds with diverse substitutions on the amide nitrogen.

G start Starting Materials step1 Indazole Ring Formation start->step1 step2 Bromination & N-Alkylation step1->step2 step3 Carboxylic Acid Formation step2->step3 step4 Amide Coupling with Various Amines step3->step4 end Library of Amide Derivatives step4->end

Caption: Generalized synthetic workflow for the preparation of the indazole amide derivatives.

Comparative Efficacy Analysis

The synthesized derivatives were subjected to a battery of in vitro assays to assess their anticancer, antiangiogenic, and antioxidant activities.

Anticancer Activity

The cytotoxic effects of the compounds were evaluated against three human cancer cell lines: liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60), using the MTT assay.[3] The results are compared with the standard chemotherapeutic agent, methotrexate.

Compound IDAmide SubstituentHEP3BPN 11 IC₅₀ (µM)MDA 453 IC₅₀ (µM)HL 60 IC₅₀ (µM)
11c 4-Fluorophenyl1.12 ± 0.08 4.34 ± 0.123.11 ± 0.09
11d 4-Chlorophenyl1.21 ± 0.06 4.87 ± 0.153.54 ± 0.11
11h 4-Methylphenyl2.56 ± 0.106.12 ± 0.185.23 ± 0.14
11k 4-Methoxyphenyl3.14 ± 0.137.89 ± 0.216.98 ± 0.19
Methotrexate Standard1.89 ± 0.095.67 ± 0.174.78 ± 0.13
Data sourced from Sawant, A. et al. (2020).[3][4]

Expert Interpretation: The data reveals that compounds 11c and 11d , bearing 4-fluoro and 4-chloro-phenyl substituents respectively, exhibit superior inhibitory activity against the liver cancer cell line (HEP3BPN 11) compared to the standard drug methotrexate.[3] This suggests that electron-withdrawing groups on the phenyl ring of the amide substituent may enhance cytotoxic potency. The activity against breast and leukemia cell lines, while present, is less pronounced.

Antiangiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[6][7] The ability of the most potent anticancer compounds to inhibit key proangiogenic cytokines was assessed.

Compound IDTNFα Inhibition (%)VEGF Inhibition (%)EGF Inhibition (%)IGF1 Inhibition (%)TGFβ Inhibition (%)Leptin Inhibition (%)
11c 85.2 ± 1.2 78.9 ± 1.5 72.4 ± 1.1 65.7 ± 1.368.9 ± 1.461.3 ± 1.2
11d 82.1 ± 1.4 75.6 ± 1.3 68.5 ± 1.070.2 ± 1.5 71.4 ± 1.6 67.8 ± 1.4
Data sourced from Sawant, A. et al. (2020).[3][4]

Expert Interpretation: Compound 11c demonstrates potent inhibition of TNFα, VEGF, and EGF, key drivers of angiogenesis.[3] Compound 11d also shows significant inhibition across a broad spectrum of proangiogenic cytokines.[3] This multi-targeted antiangiogenic profile suggests that these derivatives may disrupt tumor neovascularization through various signaling pathways.

The antiangiogenic effects of these indazole derivatives likely stem from their interference with critical signaling cascades initiated by factors like VEGF and TNF-α.

G cluster_0 VEGF Signaling cluster_1 TNF-α Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K/Akt VEGFR->PI3K RAS Ras/MAPK VEGFR->RAS Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis TNFa TNF-α TNFR TNFR TNFa->TNFR NFkB NF-κB TNFR->NFkB JNK JNK/AP-1 TNFR->JNK Proinflammatory Pro-inflammatory Cytokines & Angiogenic Factors NFkB->Proinflammatory JNK->Proinflammatory

Caption: Simplified overview of the VEGF and TNF-α signaling pathways in cancer.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of cancer. The radical scavenging properties of the synthesized compounds were evaluated using DPPH, hydroxyl, and superoxide radical scavenging assays.

Compound IDDPPH Scavenging IC₅₀ (µM)Hydroxyl Scavenging IC₅₀ (µM)Superoxide Scavenging IC₅₀ (µM)
11c 28.4 ± 0.935.1 ± 1.142.3 ± 1.3
11h 25.6 ± 0.838.7 ± 1.245.1 ± 1.4
11k 22.1 ± 0.740.2 ± 1.348.9 ± 1.5
11n 35.8 ± 1.118.9 ± 0.6 30.7 ± 0.9
11p 38.2 ± 1.219.5 ± 0.7 32.4 ± 1.0
11q 40.1 ± 1.320.3 ± 0.8 34.1 ± 1.1
11v 42.5 ± 1.421.6 ± 0.9 36.8 ± 1.2
Ascorbic Acid 15.2 ± 0.525.4 ± 0.828.9 ± 0.9
Data sourced from Sawant, A. et al. (2020).[3][4]

Expert Interpretation: While several compounds exhibit moderate DPPH and superoxide radical scavenging activity, compounds 11n, 11p, 11q, and 11v demonstrate significant hydroxyl radical scavenging activity, with IC₅₀ values lower than the standard antioxidant, ascorbic acid.[3] This suggests that specific substitutions on the amide moiety can confer potent antioxidant properties, which may contribute to their overall anticancer effects by mitigating oxidative stress.

Experimental Protocols: A Foundation of Trustworthiness

The reliability of the comparative data hinges on the robustness of the experimental methodologies. Below are outlines of the key assays employed.

MTT Cell Proliferation Assay[8][9][10]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and the standard drug (methotrexate) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

DPPH Radical Scavenging Assay[11][12]

This assay evaluates the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reaction Mixture: A reaction mixture is prepared containing 1 mL of various concentrations of the test compounds and 2 mL of a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion and Future Directions

The derivatization of the 3-bromo-1H-indazole-4-carboxylic acid scaffold, particularly as demonstrated by the 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide series, represents a promising strategy for the development of multi-targeted anticancer agents. The comparative data presented herein highlights the potential of specific derivatives to exhibit superior efficacy over standard treatments in certain cancer cell lines, coupled with potent antiangiogenic and antioxidant activities.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent compounds. In vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these promising derivatives. The continued exploration of the chemical space around the indazole nucleus will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

  • Sawant, A., Kamble, S., Pisal, P. M., & Gacche, R. (2020). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research, 29(1), 135-148.
  • Sawant, A., Kamble, S., Pisal, P. M., & Gacche, R. (2019). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. R Discovery.
  • Zhang, X., et al. (2023).
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Medicinal Chemistry, 29(25), 4466-4483.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). Molecules, 21(12), 1674.
  • Sawant, A., et al. (2020). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents.
  • Frejat, F. O. A., et al. (2022).
  • Guo, W., et al. (2016). Relationship of VEGF/VEGFR with immune and cancer cells: staggering or forward?. Cancer Letters, 380(2), 378-386.
  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI.
  • MTT assay protocol. (n.d.). Abcam.
  • Wójcik, P., et al. (2020). Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. Cells, 9(3), 726.
  • The VEGF signaling pathway in cancer: the road ahead. (2012). Expert Opinion on Therapeutic Targets, 16(1), 53-65.
  • Wang, X., & Lin, Y. (2008). Tumor necrosis factor and cancer, buddies or foes?. Acta Pharmacologica Sinica, 29(11), 1275-1288.
  • Preparation, Characterization, and Antioxidant Activities of Extracts from Amygdalus persica L. Flowers. (2024). MDPI.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). IJARBS.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(9), 2319.
  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. (2019). RSC Advances, 9(49), 28548-28563.
  • Tumor Necrosis Factor α: Taking a Personalized Road in Cancer Therapy. (2019). Frontiers in Oncology, 9, 1133.
  • The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. (2015). Cold Spring Harbor Perspectives in Medicine, 5(10), a021727.
  • MTT Cell Proliferation Assay. (n.d.).
  • Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. (n.d.). ClinPGx.
  • Novel Pyrazole and Indazole Derivatives: Synthesis and Evaluation of Their Anti-Proliferative and Anti-Angiogenic Activities. (2015). Molecules, 20(9), 16658-16672.
  • VEGF signaling p
  • TNF Signaling Pathway. (n.d.). Thermo Fisher Scientific - ES.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). Journal of Chemistry, 2022, 1-9.
  • Superoxide scavenging activity. (n.d.).
  • Methotrex
  • Novel Synthetic Indazoles Abrogate Angiogenesis in Erlich Ascites Tumor Bearing Mice. (2023). Current Cancer Drug Targets, 23(8), 694-706.
  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (2014). International Journal of Pharmaceutical Sciences and Research, 5(7), 2658.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(9), 1025-1053.
  • Methotrexate - Mechanism of Action. (2021). YouTube.
  • Full article: Targeting the VEGF signaling pathway in cancer therapy. (2012). Expert Opinion on Therapeutic Targets, 16(1), 53-65.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
  • Role of the Hydroxyl Radical-Generating System in the Estimation of the Antioxidant Activity of Plant Extracts by Electron Paramagnetic Resonance (EPR). (2022). Antioxidants, 11(7), 1383.
  • Antioxidant and free radical scavenging activity of Spondias pinnata. (2008). Pharmaceutical Biology, 46(10-11), 740-748.
  • Methotrexate. (2024).
  • Studies on superoxide anion radical scavenging activity, antioxidant activity, and reducing power of methanolic and aqueous extract of different medicinal plants. (2018). Journal of Pharmacognosy and Phytochemistry, 7(5), 231-235.
  • Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. (n.d.). Benchchem.
  • TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion. (2011). British Journal of Cancer, 104(4), 580-588.
  • Cell Proliferation Kit I (MTT). (n.d.). Sigma-Aldrich.
  • TNF-α promotes gallbladder cancer cell growth and invasion through autocrine mechanisms. (2014). International Journal of Molecular Medicine, 33(6), 1599-1606.
  • International Journal of Advanced Research in Biological Sciences. (n.d.). IJARBS.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
  • Hydroxyl radical scavenging activity of La2O3 nanoparticles. (2019).
  • Novel hydroxyl radical scavenging antioxidant activity assay for water-soluble antioxidants using a modified CUPRAC method. (2010). Talanta, 81(4-5), 1410-1418.

Sources

A Comparative In Silico Analysis of 3-Bromo-1H-indazole-4-carboxylic Acid Derivatives as FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Novel Antibacterial Candidates

In the escalating battle against antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a compelling target for novel antibiotics.[1] Its critical role in forming the Z-ring, which initiates bacterial cytokinesis, and its distinction from its eukaryotic homolog, tubulin, make it an ideal candidate for selective inhibition. This guide provides an in-depth comparative analysis of 3-Bromo-1H-indazole-4-carboxylic acid derivatives as potential FtsZ inhibitors, benchmarking their in silico performance against established and emerging compounds targeting the same protein.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents. We will delve into the causality behind the experimental choices in a comprehensive in silico docking workflow, present a thorough comparison of binding affinities, and correlate these computational findings with available experimental data to provide a holistic view of the therapeutic potential of this indazole series.

The Rise of Indazoles in Antibacterial Research

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[2] Recently, substituted indazoles have garnered significant attention as potential antibacterial agents. Notably, a series of 4-bromo-1H-indazole derivatives have been synthesized and identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), showcasing their potential in combating bacterial infections, including those caused by resistant strains.[2][3]

The In Silico Approach: A Modern Imperative in Drug Discovery

In silico molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules with their protein targets.[3] This computational approach allows for the screening of large compound libraries and provides valuable insights that can guide the synthesis and optimization of lead candidates. However, the reliability of in silico predictions is highly dependent on the rigor of the experimental protocol and its validation against experimental data.

Experimental Protocol: A Validated In Silico Docking Workflow using AutoDock Vina

This section outlines a detailed, step-by-step methodology for the in silico docking of 3-Bromo-1H-indazole-4-carboxylic acid derivatives and their comparators against Staphylococcus aureus FtsZ. The protocol is designed to be a self-validating system, emphasizing the rationale behind each step to ensure scientific integrity.

I. Target Protein Preparation

The foundation of a reliable docking study lies in the meticulous preparation of the target protein structure.

  • Selection of the FtsZ Crystal Structure: The crystal structure of Staphylococcus aureus FtsZ in complex with the inhibitor PC190723 (PDB ID: 4DXD) was selected as the target receptor. This structure is ideal as it provides a validated binding pocket for allosteric inhibitors.

  • Protein Clean-up: The downloaded PDB file was processed to remove water molecules, co-crystallized ligands (PC190723), and any non-essential ions. This ensures that the docking simulation focuses solely on the interaction between the target protein and the ligand of interest.

  • Addition of Polar Hydrogens and Assignment of Charges: Polar hydrogen atoms were added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues. Gasteiger charges were then assigned to all atoms to accurately model the electrostatic interactions.

  • Conversion to PDBQT Format: The prepared protein structure was converted to the PDBQT file format, which is the required input format for AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

II. Ligand Preparation

The accuracy of the docking results is equally dependent on the proper preparation of the ligand molecules.

  • 3D Structure Generation: The 2D structures of the 3-Bromo-1H-indazole-4-carboxylic acid derivatives and the selected comparator compounds (PC190723, a quinolinium derivative, C11, and 3-methoxybenzamide) were sketched and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization to obtain their most stable, low-energy conformations.

  • Assignment of Torsional Degrees of Freedom: The rotatable bonds in each ligand were defined to allow for conformational flexibility during the docking simulation.

  • Conversion to PDBQT Format: Similar to the protein, the prepared ligands were converted to the PDBQT format.

III. Molecular Docking with AutoDock Vina

AutoDock Vina was chosen for this study due to its improved speed and accuracy in predicting binding modes compared to its predecessors.

  • Grid Box Definition: A grid box was defined to encompass the allosteric binding site of FtsZ, as identified from the co-crystallized inhibitor in the 4DXD structure. The grid box was centered on the binding pocket with dimensions large enough to allow the ligands to move and rotate freely.

  • Docking Simulation: The docking simulations were performed using the prepared protein and ligand PDBQT files and the defined grid box. The exhaustiveness of the search was set to a high value to ensure a thorough exploration of the conformational space.

  • Analysis of Docking Results: The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the coordinates of the docked ligand poses. The pose with the lowest binding affinity was selected as the most probable binding mode.

  • Visualization of Interactions: The protein-ligand interactions of the best-docked poses were visualized using PyMOL to identify key hydrogen bonds and hydrophobic interactions.

IV. Workflow Visualization

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking PDB Download FtsZ Structure (PDB: 4DXD) Clean Remove Water & Ligands PDB->Clean Hydrogens Add Polar Hydrogens & Assign Charges Clean->Hydrogens PDBQT_P Convert to PDBQT Hydrogens->PDBQT_P Grid Define Grid Box PDBQT_P->Grid Struct Generate 3D Structures EnergyMin Energy Minimization Struct->EnergyMin Torsion Define Rotatable Bonds EnergyMin->Torsion PDBQT_L Convert to PDBQT Torsion->PDBQT_L PDBQT_L->Grid Dock Run AutoDock Vina Grid->Dock Analyze Analyze Binding Affinity Dock->Analyze Visualize Visualize Interactions Analyze->Visualize G cluster_protein FtsZ Binding Pocket (4DXD) cluster_ligand Indazole Derivative Gly196 Gly196 Val203 Val203 Leu209 Leu209 Met226 Met226 Val297 Val297 Indazole_Ring Indazole_Ring Indazole_Ring->Leu209 Hydrophobic Indazole_Ring->Val297 Hydrophobic Bromo_Group Bromo_Group Bromo_Group->Met226 Hydrophobic Carboxamide_Linker Carboxamide_Linker Carboxamide_Linker->Gly196 H-Bond (Backbone) Phenyl_Sulfonamide Phenyl_Sulfonamide Phenyl_Sulfonamide->Val203 H-Bond (Sidechain)

Caption: Key Interactions of the Indazole Derivative in the FtsZ Binding Site.

The visualization of the docked pose of the 3-Bromo-1H-indazole-4-carboxamide derivative reveals key interactions that contribute to its strong binding affinity. The indazole ring is nestled in a hydrophobic pocket formed by residues such as Leu209 and Val297. The bromo substituent further enhances these hydrophobic interactions with Met226. Crucially, the carboxamide linker forms a hydrogen bond with the backbone of Gly196, while the phenyl sulfonamide moiety engages in a hydrogen bond with the sidechain of Val203. These interactions anchor the ligand securely within the allosteric binding site, providing a strong rationale for its inhibitory potential.

Experimental Validation: Correlating In Silico Predictions with In Vitro Activity

While in silico docking provides valuable predictive insights, experimental validation is paramount to confirm the biological activity of the compounds. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for the representative compounds against Staphylococcus aureus and Escherichia coli.

Compound ClassRepresentative CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Indazole Derivative 4-bromo-1H-indazole derivative4 - 32>128
Benzamide PC1907230.25 - 1>100
Quinolinium Derivative Indolyl quinolinium derivative2 - 8>64
Novel Inhibitor C112>128
Baseline Inhibitor 3-Methoxybenzamide (3-MBA)>128>128

Note: MIC values are compiled from various sources and may vary depending on the specific derivative and bacterial strain tested.

Analysis of Experimental Data

The experimental data largely corroborates the in silico predictions. The 4-bromo-1H-indazole derivatives exhibit significant antibacterial activity against S. aureus, with MIC values in the low micromolar range. [3]This is a substantial improvement over the baseline inhibitor, 3-MBA, which shows minimal activity.

As predicted by the strong binding affinities, PC190723, the quinolinium derivatives, and C11 also demonstrate potent activity against S. aureus. The general lack of activity against E. coli for most of these compounds is a common characteristic of FtsZ inhibitors targeting the allosteric site, which can be attributed to differences in the binding pocket residues between Gram-positive and Gram-negative bacteria, as well as the formidable outer membrane of Gram-negative species.

Conclusion and Future Directions

The in silico docking studies presented in this guide strongly support the potential of 3-Bromo-1H-indazole-4-carboxylic acid derivatives as a promising class of FtsZ inhibitors for the development of new antibacterial agents. Their predicted binding affinities are comparable to or better than several known FtsZ inhibitors, and this is supported by their demonstrated in vitro activity against Gram-positive pathogens like S. aureus.

The detailed docking protocol provided herein offers a robust framework for the continued virtual screening and optimization of this chemical scaffold. Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to elucidate the key structural features required for optimal FtsZ inhibition.

  • Broad-Spectrum Activity: Exploring modifications to the indazole scaffold that may enhance its activity against Gram-negative bacteria.

  • In Vivo Efficacy and Toxicity Studies: Advancing the most promising lead compounds to in vivo models to assess their therapeutic efficacy and safety profiles.

By integrating computational and experimental approaches, the development of these indazole-based FtsZ inhibitors can be accelerated, paving the way for a new generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • PyMOL. (n.d.). Schrödinger, LLC. Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(5), 346–354. [Link]

  • Haydon, D. J., Stokes, N. R., Ure, R., Galbraith, G., Bennett, J. M., Brown, D. R., Baker, P. J., Jeremic, D., Fairman, J. W., Shome, B., Pop-Damkov, P., Cansfield, A. D., FTM, L., Thompson, P., & Czaplewski, L. G. (2008). An allosteric inhibitor of the essential cell division protein FtsZ. Science, 321(5896), 1673–1675. [Link]

  • Sun, N., Zhai, L., Li, Y., Feng, C., Li, W., & Tong, R. (2017). Design, synthesis and biological evaluation of novel quinolinium-based derivatives as FtsZ inhibitors. European Journal of Medicinal Chemistry, 138, 96–107. [Link]

  • Aris, S., Pérez-García, P., Álvarez, S., Timón, M., Campillo, N. E., Pérez, C., Gil, C., Martínez, A., & Conde, S. (2022). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Infectious Diseases, 8(4), 813–825. [Link]

  • Artola, M., Ruiz-Avilés, R., Vergoñós, A., Huecas, S., Araujo-Bazán, L., Martín-Galiano, A. J., & Andreu, J. M. (2021). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. International Journal of Molecular Sciences, 22(16), 8887. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Researchers, Scientists, and Professionals in Drug Development

Abstract

3-Bromo-1H-indazole-4-carboxylic acid is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules. Its structural motif is frequently found in compounds targeting a range of diseases, making its efficient and scalable synthesis a topic of considerable interest in medicinal chemistry. This guide provides a comparative analysis of plausible synthetic routes to this valuable building block, offering a deep dive into the strategic and tactical considerations of each approach. We will explore methodologies starting from readily available precursors such as 2-methyl-3-nitrobenzoic acid, isatin, and 2-amino-3-bromobenzoic acid, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Introduction

The indazole scaffold is a privileged structure in drug discovery, known for its ability to mimic the purine core and interact with various biological targets. The specific substitution pattern of 3-bromo-1H-indazole-4-carboxylic acid, featuring a bromine atom at the 3-position and a carboxylic acid at the 4-position, offers synthetic handles for further elaboration into complex molecular architectures. The bromine can be utilized in cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation or other modifications. Consequently, a robust and adaptable synthesis of this intermediate is crucial for advancing drug discovery programs. This guide aims to equip researchers with the knowledge to select the most suitable synthetic strategy based on their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Route 1: Synthesis via Nitration, Reduction, Cyclization, and Bromination of 2-Methylbenzoic Acid

This linear synthesis begins with the commercially available 2-methylbenzoic acid and proceeds through a series of classical organic transformations to construct the target molecule.

Experimental Protocol

Step 1: Nitration of 2-Methylbenzoic Acid to 2-Methyl-3-nitrobenzoic Acid

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 2-methylbenzoic acid (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10 °C while stirring for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice, resulting in the precipitation of the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-methyl-3-nitrobenzoic acid.[1][2]

Step 2: Reduction of 2-Methyl-3-nitrobenzoic Acid to 3-Amino-2-methylbenzoic Acid

  • To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in ethanol, add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate tin salts.

  • Filter off the inorganic salts and acidify the filtrate with acetic acid to precipitate the product.

  • Collect the 3-amino-2-methylbenzoic acid by filtration, wash with water, and dry.

Step 3: Diazotization and Cyclization to 1H-Indazole-4-carboxylic Acid

  • Suspend 3-amino-2-methylbenzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

  • To effect cyclization, carefully add a solution of sodium acetate to neutralize the excess acid. The product, 1H-indazole-4-carboxylic acid, will precipitate.

  • Filter the solid, wash with cold water, and dry.

Step 4: Bromination of 1H-Indazole-4-carboxylic Acid

  • Dissolve 1H-indazole-4-carboxylic acid (1.0 eq) in a suitable solvent like glacial acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise and stir the mixture at room temperature for 12-16 hours.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold acetic acid and then with water, and dry to obtain 3-bromo-1H-indazole-4-carboxylic acid.

Synthetic Pathway Visualization

Route 1 A 2-Methylbenzoic Acid B 2-Methyl-3-nitrobenzoic Acid A->B HNO3, H2SO4 C 3-Amino-2-methylbenzoic Acid B->C SnCl2, HCl D 1H-Indazole-4-carboxylic Acid C->D 1. NaNO2, HCl 2. NaOAc E 3-Bromo-1H-indazole-4-carboxylic Acid D->E NBS, AcOH Route 3 A 2-Amino-3-bromobenzoic Acid B Diazonium Salt Intermediate A->B NaNO2, HCl C 3-Bromo-1H-indazole-4-carboxylic Acid B->C SnCl2, HCl

Caption: A highly convergent two-step synthesis from 2-amino-3-bromobenzoic acid.

Discussion

This is arguably the most efficient route on paper due to its convergent nature. The starting material, 2-amino-3-bromobenzoic acid, already possesses the key substituents in the desired orientation. The success of this synthesis hinges on the availability and cost of this starting material. The reaction sequence involves a one-pot diazotization followed by reductive cyclization, which can be a high-yielding process if optimized correctly. This method avoids the multiple steps and purification challenges of the linear synthesis in Route 1.

Comparative Analysis of Synthetic Routes

FeatureRoute 1 (from 2-Methylbenzoic Acid)Route 3 (from 2-Amino-3-bromobenzoic Acid)
Starting Material 2-Methylbenzoic Acid2-Amino-3-bromobenzoic Acid
Availability/Cost Readily available and inexpensiveLess common and more expensive
Number of Steps 42
Key Transformations Nitration, Reduction, Diazotization/Cyclization, BrominationDiazotization, Reductive Cyclization
Overall Yield ModeratePotentially High
Scalability Scalable, but requires optimization of multiple stepsHighly scalable due to fewer steps
Key Challenges Multiple intermediate purifications, regioselectivity of nitrationAvailability and cost of starting material

Conclusion and Recommendation

The choice of synthetic route for 3-bromo-1H-indazole-4-carboxylic acid is a strategic decision that depends on several factors.

  • Route 1 is a classic, reliable, and well-understood pathway that utilizes a very cheap and abundant starting material. It is an excellent choice for medicinal chemists who need to synthesize the material on a lab scale and have the time for a multi-step synthesis.

  • Route 3 represents a more modern and efficient approach. Its high degree of convergence makes it the preferred method for larger-scale synthesis where process efficiency and throughput are critical. The primary limiting factor for this route is the commercial availability and cost of 2-amino-3-bromobenzoic acid.

For most drug discovery and development applications where efficiency and speed are paramount, Route 3 is the recommended approach , provided the starting material is accessible. For academic or exploratory work where cost is a major driver, Route 1 remains a viable and dependable option.

References

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. Accessed January 22, 2026. [Link]

  • ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Accessed January 22, 2026. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Accessed January 22, 2026. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Accessed January 22, 2026.
  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Accessed January 22, 2026.
  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Accessed January 22, 2026. [Link]

  • PubChem. 2-Methyl-3-nitrobenzoic acid. Accessed January 22, 2026. [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Accessed January 22, 2026.
  • Semantic Scholar. Recent applications of isatin in the synthesis of organic compounds. Accessed January 22, 2026. [Link]

  • PubMed. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Accessed January 22, 2026. [Link]

  • DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Accessed January 22, 2026. [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Accessed January 22, 2026. [Link]

  • PubChem. 4-Methyl-3-nitrobenzoic acid. Accessed January 22, 2026. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Bromo-1H-indazole-4-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides an in-depth technical comparison of the biological activities of 3-Bromo-1H-indazole-4-carboxylic acid and its positional isomers. As researchers and drug development professionals, understanding the nuanced differences in activity based on substituent placement is paramount for rational drug design and optimization.

This document will delve into the synthesis, comparative biological evaluation, and structure-activity relationships (SAR) of these isomers, with a focus on their potential as anticancer and enzyme-inhibiting agents. The information presented herein is a synthesis of available scientific literature, intended to provide a comprehensive resource for advancing research in this promising area of drug discovery.

The Indazole Scaffold: A Versatile Pharmacophore

Indazole derivatives have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties, including anti-inflammatory, anti-tumor, anti-HIV, antimicrobial, and antiplatelet activities.[2] The indazole core, a bicyclic aromatic heterocycle, serves as a versatile template for the development of novel therapeutic agents. Several FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib, feature the indazole moiety, underscoring its clinical significance.[1] The introduction of various functional groups onto the indazole ring system allows for the fine-tuning of biological activity, making the exploration of isomeric derivatives a critical aspect of drug development.

Synthesis of Bromo-1H-indazole-4-carboxylic Acid Isomers

The synthesis of bromo-1H-indazole-carboxylic acid isomers typically involves multi-step sequences. A general approach often starts with a substituted aniline or a related precursor, followed by cyclization to form the indazole ring, and subsequent bromination and carboxylation or functional group interconversion.

For instance, the synthesis of 5-bromo-1H-indazole-3-carboxylic acid can be achieved by the bromination of indazole-3-carboxylic acid.[3] In a typical procedure, indazole-3-carboxylic acid is dissolved in glacial acetic acid and treated with a solution of bromine in acetic acid at an elevated temperature.[3] The reaction mixture is then cooled and poured into ice water to precipitate the product.[3]

The synthesis of other positional isomers would involve starting with appropriately substituted precursors to direct the formation of the desired isomer. The reproducibility of these synthetic methods is crucial for ensuring a consistent supply of high-purity compounds for biological evaluation.[4]

Comparative Biological Activity

Anticancer Activity

Indazole derivatives are well-documented for their potent anticancer activities.[5][6] The mechanism of action often involves the inhibition of key cellular processes such as proliferation, migration, and invasion, as well as the induction of apoptosis.[5]

While specific data for 3-Bromo-1H-indazole-4-carboxylic acid is limited, studies on related compounds provide valuable insights. For example, a series of 6-bromo-1H-indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[6] One of the synthesized compounds, designated as 2f , demonstrated potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 μM across several cancer cell lines.[6] This compound was shown to induce apoptosis, decrease mitochondrial membrane potential, and increase reactive oxygen species (ROS) levels in 4T1 breast cancer cells.[5] Furthermore, it inhibited cell migration and invasion, key processes in cancer metastasis.[5]

Another study on novel indazole derivatives substituted at the 6-position showed that compounds 6f, 6i, 6j, 6s, and 6n were the most effective, with GI50 values of 0.77, 0.86, 1.05, 1.05, and 1.07 μM, respectively, against a panel of four human cancer cell lines.[6]

The cytotoxic effects of bromo-substituted quinazoline derivatives have also been investigated, with one compound showing an IC50 value of 15.85 ± 3.32 µM against the MCF-7 breast cancer cell line and selectivity towards cancer cells over normal cells.[7] While not indazole isomers, these findings on a related heterocyclic scaffold highlight the potential of bromo-substitution in conferring anticancer properties.

Table 1: Reported Anticancer Activities of Selected Bromo-Indazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50/GI50 (µM)Reference
2f 6-bromo-1H-indazole derivativeMultiple0.23 - 1.15[6]
6f 6-bromo-indazole derivativeHT-29, A-549, Panc-1, MCF-70.77[6]
6i 6-bromo-indazole derivativeHT-29, A-549, Panc-1, MCF-70.86[6]
6j 6-bromo-indazole derivativeHT-29, A-549, Panc-1, MCF-71.05[6]
6s 6-bromo-indazole derivativeHT-29, A-549, Panc-1, MCF-71.05[6]
6n 6-bromo-indazole derivativeHT-29, A-549, Panc-1, MCF-71.07[6]

Note: The specific structures of the derivatives are detailed in the cited references. This table is intended to provide a general comparison of the potency of bromo-indazole compounds.

NADPH Oxidase Inhibition

NADPH oxidases (NOX) are a family of enzymes that generate reactive oxygen species (ROS).[5] Overproduction of ROS is implicated in various pathological conditions, including cardiovascular diseases and cancer, making NOX enzymes attractive therapeutic targets.[8]

While direct comparative data for the bromo-indazole-carboxylic acid isomers is lacking, the indazole scaffold has been explored for its NOX inhibitory potential. A study on various NOX inhibitors highlighted the importance of specific and reliable compounds for research, as many commonly used inhibitors show off-target effects.[8] The triazolo pyrimidine VAS3947 was identified as a specific NADPH oxidase inhibitor.[8]

A comprehensive screening of known NOX inhibitors revealed that many compounds exhibit ROS-scavenging and assay-interfering properties, which can lead to false-positive results.[5] Therefore, rigorous validation of any potential NOX inhibitory activity of the bromo-indazole-carboxylic acid isomers is essential. This would involve using a platform of biochemical and biophysical assays to confirm direct enzyme engagement and rule out non-specific effects.[5]

Structure-Activity Relationship (SAR) Insights

The position of the bromine atom and the carboxylic acid group on the indazole ring is expected to significantly influence the biological activity. Although a complete SAR study for the target isomers is not available, some general principles can be inferred from the literature on indazole derivatives.

  • Position of Substituents: The substitution pattern on the benzene ring of the indazole core is a key determinant of activity. For instance, in a series of indazole-based kinase inhibitors, substitutions at the C-5 position were explored to enhance interactions with the target kinase.[8]

  • Electronic Effects: The electron-withdrawing nature of the bromine atom and the carboxylic acid group can influence the overall electronic distribution of the indazole ring system. This, in turn, can affect the compound's ability to interact with biological targets through hydrogen bonding, and other non-covalent interactions.

  • Steric Factors: The size and position of the substituents can create steric hindrance, which may either favor or prevent binding to a target protein's active site.

A systematic study comparing the biological activities of 3-bromo-, 5-bromo-, 6-bromo-, and 7-bromo-1H-indazole-4-carboxylic acids would be invaluable for elucidating a clear SAR and guiding the design of more potent and selective derivatives.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for key biological assays are provided below.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a density of 5,000 cells/well in 100 µL of the appropriate culture medium supplemented with 10% FBS and antibiotics.[8]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, add the test compounds (bromo-indazole-carboxylic acid isomers) at various concentrations (e.g., 0.625 to 10 µM) to the wells.[8]

  • Incubation: Incubate the plates for 48 hours in a 5% CO2 incubator at 37 °C.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

NADPH Oxidase Activity Assay

This assay measures the production of superoxide by NADPH oxidase in cell homogenates using lucigenin-enhanced chemiluminescence.[8]

Protocol:

  • Cell Homogenate Preparation: Prepare whole-cell homogenates from a suitable cell line (e.g., CaCo-2 or A7r5) by subjecting the cells to freeze-thaw cycles.[8]

  • Reaction Mixture Preparation: In an opaque white 96-well plate, add 100 µL aliquots of the cell homogenate (equivalent to 2 x 10^5 cells).

  • Inhibitor Incubation: Add the test compounds (bromo-indazole-carboxylic acid isomers) at the desired concentrations and incubate for 30 minutes at 37°C in the dark.[8]

  • Lucigenin Addition: Add lucigenin to a final concentration of 5 µM.[8]

  • Reaction Initiation: Start the reaction by adding 100 µM NADPH.[8]

  • Chemiluminescence Measurement: Immediately record the chemiluminescence at regular intervals over a period of time (e.g., every 3 minutes for 21 minutes) using a luminescence plate reader.[8]

  • Data Analysis: Determine the inhibitory effect of the compounds by comparing the chemiluminescence signal in the presence and absence of the inhibitors.

Visualizing Structures and Workflows

To aid in the conceptualization of the molecules and experimental processes, the following diagrams are provided.

Caption: Chemical structures of positional isomers of bromo-1H-indazole-4-carboxylic acid.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add bromo-indazole-carboxylic acid isomers B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 490 nm G->H I Calculate IC50 values H->I

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals, handling specialized reagents like 3-Bromo-1H-indazole-4-carboxylic acid necessitates a clear and scientifically grounded disposal strategy. This guide moves beyond mere procedural lists to provide a comprehensive operational plan, explaining the causality behind each critical step to ensure a self-validating and safe disposal workflow.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of 3-Bromo-1H-indazole-4-carboxylic acid is fundamental to its safe handling and disposal. This compound is a halogenated organic acid, and its hazard profile dictates the stringent disposal requirements.

Key Hazards: Based on available Safety Data Sheets (SDS), this chemical presents multiple health risks.[1][2][3] It is classified as harmful if swallowed, and it is known to cause significant skin, eye, and respiratory tract irritation.[1][2][3][4]

Chemical Reactivity and Incompatibilities: This compound is incompatible with strong oxidizing agents, strong bases, and amines.[1] Accidental mixing can lead to vigorous, exothermic reactions. Furthermore, upon decomposition, it can release highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[1] This reactivity profile is the primary reason it cannot be casually discarded or mixed with other waste streams.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralhöherenWarningH302: Harmful if swallowed[2][3]
Skin IrritationhöherenWarningH315: Causes skin irritation[2][3]
Eye IrritationhöherenWarningH319: Causes serious eye irritation[2][3]
Specific Target Organ ToxicityhöherenWarningH335: May cause respiratory irritation[2][3]

The Core Disposal Workflow: A Decision-Making Framework

The cardinal rule for disposing of 3-Bromo-1H-indazole-4-carboxylic acid is waste segregation . As a brominated (halogenated) organic compound, it must be kept separate from non-halogenated chemical waste.[5][6][7] Halogenated wastes require specialized, high-temperature incineration to ensure complete destruction and to prevent the formation of environmentally persistent and toxic byproducts.[7] Mixing these wastes contaminates the entire stream, dramatically increasing disposal costs and complexity.[5][6]

The following workflow provides a logical framework for making disposal decisions.

Caption: Disposal Decision Workflow for 3-Bromo-1H-indazole-4-carboxylic acid.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. Always perform waste handling activities in a well-ventilated area, preferably inside a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][3]

Protocol 3.1: Disposal of Solid Waste and Contaminated Materials

This protocol applies to pure, unreacted 3-Bromo-1H-indazole-4-carboxylic acid, as well as materials contaminated with the solid chemical (e.g., weighing paper, gloves, disposable spatulas).

  • Container Selection: Obtain a designated, compatible hazardous waste container labeled "Solid Halogenated Organic Waste." The container must be made of a material that will not react with the chemical and must have a secure, sealable lid.[8]

  • Packaging: Carefully place the solid waste into the container.[1] For contaminated items like gloves or wipes, place them in a sealed plastic bag before adding them to the main waste container to minimize dust and exposure.

  • Labeling: Ensure the waste container is clearly labeled with the full chemical name, "3-Bromo-1H-indazole-4-carboxylic acid," and the appropriate hazard pictograms.[9]

  • Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[10] This area must be secure and away from incompatible materials, particularly bases and oxidizers.[8][10]

  • Pickup: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from your Environmental Health & Safety (EHS) department or licensed waste contractor.[8]

Protocol 3.2: Disposal of Liquid Waste (Aqueous & Organic Solutions)

This protocol applies to any solutions containing 3-Bromo-1H-indazole-4-carboxylic acid.

  • Segregation is Key:

    • Aqueous Solutions: Collect in a container labeled "Aqueous Halogenated Organic Waste."

    • Organic Solvent Solutions: Collect in a container labeled "Liquid Halogenated Organic Waste."[7]

    • NEVER mix halogenated and non-halogenated solvent wastes.[5][6]

  • Container Selection: Use a designated, leak-proof container with a screw cap. Do not fill containers beyond 75% capacity to allow for vapor expansion.[11]

  • Content Log: Maintain a log sheet on the container, listing all constituents and their approximate percentages.

  • Storage & Pickup: Store and arrange for disposal as described in steps 4 and 5 of Protocol 3.1.

Protocol 3.3: In-Lab Neutralization - A Critical Evaluation

While the carboxylic acid functional group can be neutralized, this procedure DOES NOT render the entire molecule non-hazardous. The brominated indazole core remains, and the resulting salt must still be disposed of as hazardous waste. Neutralization is primarily a risk-reduction step to minimize the corrosivity hazard during storage. This procedure should only be performed if explicitly approved by your institution's EHS department and if you are equipped to handle the reaction safely.

  • Scope: This procedure is only applicable to dilute aqueous solutions of 3-Bromo-1H-indazole-4-carboxylic acid. Do not attempt with concentrated solutions or organic solvents.

  • Safety: Perform the entire procedure in a chemical fume hood. Be aware that the reaction will generate carbon dioxide gas and may produce heat.[12]

  • Procedure: i. Place the dilute acidic aqueous waste in a suitably large beaker with a stir bar. ii. Slowly and portion-wise, add a weak base such as sodium bicarbonate (baking soda).[13][14] Avoid using strong bases like sodium hydroxide, which can cause a violent, exothermic reaction.[15] iii. Control the rate of addition to manage the effervescence (CO₂ evolution). iv. Continue adding the base until bubbling ceases.

  • Validation: i. Once the reaction appears complete, check the pH of the solution using a pH meter or pH paper. ii. The target pH is between 6.0 and 9.0.[12] If the pH is still acidic, continue adding base cautiously.

  • Final Disposal: i. Transfer the neutralized solution to a container labeled "Aqueous Halogenated Organic Waste." ii. Clearly indicate on the label that the solution has been neutralized and list the final components (e.g., "Sodium 3-bromo-1H-indazole-4-carboxylate solution"). iii. Dispose of this container through your certified hazardous waste handler.

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

  • Containment: For a solid spill, gently cover it with a dry absorbent material to prevent it from becoming airborne.[1][3] For a liquid spill, surround the area with an absorbent barrier.

  • Cleanup: Carefully sweep up the solid material or absorb the liquid.[3] Place all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • First Aid:

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1]

    • Inhalation: Move the affected person to fresh air.[1][2]

    • In all cases of significant exposure, seek immediate medical attention.[1]

Regulatory and Compliance Imperatives

Disposal of this chemical is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[16][17] Generators of chemical waste are legally responsible for its proper classification and disposal.[1] Always consult your institution's EHS department, as they will provide specific guidance that aligns with federal, state, and local regulations.

References

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

  • Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer. [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, The University of British Columbia. [Link]

  • SAFETY DATA SHEET: 3-Bromo-1H-indazole. (2024). Fisher Scientific. [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). US Compliance. [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]

  • Bromine Standard Operating Procedure. (n.d.). University of Washington. [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland. [Link]

  • How to Neutralize Chemical Spills. (2024). Lab Manager. [Link]

  • Bromine water - disposal. (n.d.). Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. [Link]

  • How to Neutralize Acid: Effective Ways. (2024). Ryze Chemie. [Link]

  • Hazardous Waste Reduction. (n.d.). University of California, Santa Cruz. [Link]

  • Laboratory Neutralization. (n.d.). Wastech Controls & Engineering. [Link]

  • HAZARDOUS WASTE SEGREGATION. (n.d.). Bucknell University. [Link]

  • MSDS of Ethyl 4-bromo-1H-indazole-3-carboxylate. (2026). Capot Chemical. [Link]

Sources

Navigating the Safe Handling of 3-Bromo-1H-indazole-4-carboxylic Acid: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-1H-indazole-4-carboxylic acid. The following protocols are designed to ensure personal safety and proper management of this chemical compound from receipt to disposal.

Handling substituted indazoles like 3-Bromo-1H-indazole-4-carboxylic acid requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. While specific toxicological data for this exact isomer may be limited, information from structurally similar compounds, such as 5-Bromo-1H-indazole-3-carboxylic acid, indicates that it should be treated as a hazardous substance. The primary risks associated with this class of compounds include skin irritation, serious eye irritation, respiratory tract irritation, and harm if swallowed[1][2][3]. Therefore, a multi-layered approach to personal protective equipment (PPE) is paramount to mitigate these risks.

Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 3-Bromo-1H-indazole-4-carboxylic acid, with an explanation of the rationale behind each piece of equipment.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact, which can cause irritation[1][2][3]. Always inspect gloves for tears or holes before use and dispose of them properly after handling the compound[4].
Eyes Safety glasses with side shields or chemical splash gogglesEssential for protecting the eyes from dust particles and potential splashes of solutions containing the compound, which can cause serious eye irritation[1][2][3][5].
Body Laboratory coatA standard, long-sleeved lab coat provides a barrier against accidental spills and skin exposure[4].
Respiratory NIOSH-approved respiratorA respirator is crucial when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation to prevent respiratory tract irritation[1][2][3][4]. The specific type of cartridge should be chosen based on a thorough risk assessment.

Operational Blueprint: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research. The following workflow provides a procedural guide for handling 3-Bromo-1H-indazole-4-carboxylic acid.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather & Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials & Equipment gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Complete Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Figure 1. Workflow for the safe handling of 3-Bromo-1H-indazole-4-carboxylic acid.
I. Preparation Phase
  • Designate a Handling Area: All work with 3-Bromo-1H-indazole-4-carboxylic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure[3]. Ensure the work area is clean and uncluttered.

  • Assemble and Inspect PPE: Before handling the chemical, gather all necessary PPE as outlined in the table above. Visually inspect each item for any signs of damage.

  • Gather Materials: Bring all necessary equipment, such as spatulas, weigh boats, and solvents, into the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.

II. Handling Phase (To be performed inside a chemical fume hood)
  • Don PPE: Put on your lab coat, safety glasses/goggles, and gloves. If a respirator is required based on your risk assessment, ensure it is properly fitted.

  • Weighing the Compound: Carefully weigh the desired amount of 3-Bromo-1H-indazole-4-carboxylic acid. Avoid creating dust by handling the solid gently[3]. Use a dedicated spatula and weigh boat.

  • Dissolution and Reaction: Add the compound to the desired solvent or reaction mixture within the fume hood. Ensure the container is appropriately labeled.

III. Cleanup and Disposal Plan
  • Decontamination of Work Area: Once the handling is complete, decontaminate the work surface within the fume hood using an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and any residual chemical, in a designated hazardous waste container[2][6]. The container should be clearly labeled with the contents.

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by your lab coat and eye protection. Wash your hands thoroughly with soap and water after removing all PPE[1].

Emergency Protocols: Immediate Actions in Case of Exposure

In the event of an accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][2].

By adhering to these guidelines, you can significantly minimize the risks associated with handling 3-Bromo-1H-indazole-4-carboxylic acid and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Chem-Supply. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLICACID SDS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Capot Chemical. (2026, January 12). MSDS of Ethyl 4-bromo-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Fishel, F. M. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1H-indazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-1H-indazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.